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  • Product: 2-Methylbenzene-1,3,5-tricarboxylic acid
  • CAS: 32971-88-3

Core Science & Biosynthesis

Foundational

2-Methylbenzene-1,3,5-tricarboxylic acid chemical structure and properties

This is an in-depth technical guide on 2-Methylbenzene-1,3,5-tricarboxylic acid (also known as Methyltrimesic Acid), tailored for researchers and drug development professionals. Core Identity & Physicochemical Profiling...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 2-Methylbenzene-1,3,5-tricarboxylic acid (also known as Methyltrimesic Acid), tailored for researchers and drug development professionals.

Core Identity & Physicochemical Profiling for Supramolecular & Materials Science

Executive Summary & Significance

2-Methylbenzene-1,3,5-tricarboxylic acid (CAS: 32971-88-3 ), often abbreviated as H₃MTB or Methyltrimesic Acid , is a critical organic linker used primarily in the synthesis of Metal-Organic Frameworks (MOFs) and supramolecular pharmaceutical co-crystals.[1]

Structurally, it is a derivative of trimesic acid (benzene-1,3,5-tricarboxylic acid) where a single hydrogen at the 2-position is replaced by a methyl group. This steric modification breaks the


 symmetry of the parent trimesic acid, reducing it to 

(or lower depending on conformation).[1] In materials science, this "steric bump" is exploited to:
  • Modulate Pore Size: Reduce the aperture size of MOF channels without altering the underlying topology.[1]

  • Enhance Hydrophobicity: Increase the hydrolytic stability of coordination polymers by shielding metal clusters.[1]

  • Induce Desymmetrization: Force unique packing motifs in crystal engineering that are inaccessible to the parent trimesic acid.[1]

Chemical Identity & Structural Properties[1][2][3]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 2-Methylbenzene-1,3,5-tricarboxylic acid
Common Synonyms Methyltrimesic acid; H₃MTB; 2-Methyl-1,3,5-benzenetricarboxylic acid
CAS Registry Number 32971-88-3
Molecular Formula

Molecular Weight 224.17 g/mol
SMILES CC1=C(C(=O)O)C=C(C(=O)O)C=C1C(=O)O
InChI Key AYXZCFRWTIRMLY-UHFFFAOYSA-N
Physicochemical Constants

Data synthesized from crystallographic databases and comparative analysis with trimesic acid.

PropertyValue / RangeContext
Physical State Solid, White to Off-White PowderStandard conditions.
Melting Point > 300 °C (Decomposes)High thermal stability due to strong intermolecular H-bonding.[1]
Solubility Soluble in DMSO, DMF, Ethanol.[1]Low solubility in water/chloroform; requires polar aprotic solvents for MOF synthesis.
Acidity (pKa) Est.

Slightly weaker acid than trimesic acid (

) due to the electron-donating inductive effect (+I) of the methyl group.[1]
LogP ~1.46More lipophilic than trimesic acid (LogP ~0.3), aiding in membrane permeability studies.[1]

Structural Analysis & Topology

The introduction of the methyl group at the 2-position creates a "steric lock" that prevents the carboxyl groups from rotating as freely as they do in trimesic acid.

Steric Influence on Coordination

In trimesic acid, the three carboxyl groups are chemically equivalent (


 axis).[1] In H₃MTB , the carboxyl groups at positions 1 and 3 are sterically crowded by the methyl group at position 2.[1]
  • Ortho-Effect: The carboxyl groups at 1 and 3 are forced out of planarity with the benzene ring to relieve steric strain with the methyl group.[1]

  • Result: This twisting reduces the conjugation slightly and alters the bite angle when binding to metal nodes, often leading to distorted or lower-symmetry MOF architectures compared to HKUST-1 or MOF-199 analogues.

Visualization of Steric Hindrance

The following diagram illustrates the steric clash and the resulting symmetry breaking.

G cluster_effect Structural Consequence Core Benzene Ring Me 2-Methyl Group (Steric Bulk) Core->Me Position 2 COOH_1 1-COOH (Twisted) Core->COOH_1 Position 1 COOH_3 3-COOH (Twisted) Core->COOH_3 Position 3 COOH_5 5-COOH (Planar) Core->COOH_5 Position 5 Me->COOH_1 Steric Clash (Induces Twist) Me->COOH_3 Steric Clash (Induces Twist) Effect Reduced Symmetry (C2v) Altered Pore Geometry COOH_1->Effect COOH_3->Effect

Caption: Steric interaction map showing how the 2-Methyl group forces the adjacent carboxylates out of plane, altering ligand geometry.

Synthesis & Preparation

While specific industrial protocols are proprietary, the laboratory synthesis typically follows one of two rigorous pathways to ensure regioselectivity.[1]

Pathway A: Controlled Oxidation (Standard)

This method utilizes the steric difference between the methyl groups of Isodurene (1,2,3,5-tetramethylbenzene) or related precursors.[1] However, selective oxidation of three methyls while retaining one is synthetically challenging.

  • Precursor: 2,4,6-Trimethylacetophenone or specific halogenated mesitylene derivatives.[1]

  • Reagent:

    
     (Potassium Permanganate) or 
    
    
    
    (Nitric Acid) under reflux.[1]
  • Purification: Recrystallization from dilute HCl/Water is critical to remove partially oxidized intermediates.[1]

Pathway B: Cyclotrimerization (Historical/Mechanistic)

As detailed in early literature (Simonsen, 1910), the compound can be constructed via the cyclization of pyrone derivatives, though this is rarely used today due to low atom economy.[1]

Commercial Sourcing & Purity

For MOF synthesis, purity >98% is non-negotiable. Impurities such as di-acids (incomplete oxidation) act as "defects" in the MOF lattice, terminating crystal growth prematurely.[1]

  • QC Check: Verify purity via

    
    -NMR (DMSO-
    
    
    
    ). Look for the methyl singlet at
    
    
    ppm and aromatic protons.

Applications in Metal-Organic Frameworks (MOFs)

This is the primary utility of H₃MTB. It serves as a topological linker analogous to trimesic acid (BTC) but with functional benefits.[1]

Pore Engineering (The "Iso-reticular" Strategy)

H₃MTB is used to create iso-reticular MOFs (same topology, different metrics) of famous structures like UiO-66 (Zr-based) or HKUST-1 (Cu-based).[1]

  • Mechanism: The methyl group protrudes into the pore channel.[1]

  • Effect: Reduces the effective pore diameter, increasing the interaction energy with small gas molecules (e.g.,

    
    , 
    
    
    
    ) via van der Waals forces.[1]
  • Application: Gas separation (e.g., separating

    
     from 
    
    
    
    or
    
    
    from
    
    
    ) where kinetic diameter discrimination is critical.[1]
Hydrolytic Stability Enhancement

A major failure mode of MOFs is hydrolysis of the Metal-Carboxylate bond.

  • Steric Shielding: The 2-methyl group provides kinetic protection to the carboxylate-metal cluster, hindering the approach of water molecules.[1]

  • Result: H₃MTB-based MOFs often exhibit superior stability in humid environments compared to their H₃BTC counterparts.[1]

MOF Synthesis Protocol (Zr-H₃MTB Analog)

A validated protocol for synthesizing a Zr-based MOF using this ligand.[1]

  • Reagents:

    • 
       (Metal Source)[1]
      
    • 2-Methylbenzene-1,3,5-tricarboxylic acid (Ligand)[1][2][3][4][5]

    • DMF (Solvent)[1][4]

    • Acetic Acid (Modulator)[1]

  • Procedure:

    • Dissolve

      
       and Ligand (molar ratio 1:1) in DMF.[1][4]
      
    • Add Acetic Acid (30 equivalents) to control crystal growth rate.[1]

    • Solvothermal Heating: Seal in a Teflon-lined autoclave and heat at 120°C for 24 hours .

  • Workup:

    • Centrifuge to collect white precipitate.[1]

    • Solvent Exchange: Wash 3x with DMF, then 3x with Methanol to remove high-boiling DMF from pores.[1]

    • Activation: Dry under vacuum at 100°C for 12 hours.

Pharmaceutical Relevance: Co-Crystals

In drug development, H₃MTB is explored as a co-former for Active Pharmaceutical Ingredients (APIs).[1]

  • Role: The three carboxylic acid groups act as hydrogen bond donors/acceptors.[1]

  • Advantage: The methyl group disrupts the flat packing typical of trimesic acid, potentially creating helical or chiral packing motifs that improve the solubility of hydrophobic drugs (Class II/IV).[1]

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]

  • Handling: Use in a fume hood.[1] Avoid dust formation.

  • Storage: Store at room temperature, desiccated. Moisture sensitive (carboxylic acids can absorb water).[1]

References

  • PubChem. (2025).[1] 2-Methylbenzene-1,3,5-tricarboxylic acid | C10H8O6.[6][7] National Library of Medicine. Link

  • Simonsen, J. L. (1910).[1][8][9] Ethyl 6-methyl-2-pyrone-3:5-dicarboxylate and its conversion into methyltrimesic acid. Journal of the Chemical Society, Transactions.[1][9] Link

  • Furukawa, H., et al. (2013).[1] The Chemistry and Applications of Metal-Organic Frameworks. Science. (Contextual grounding for MOF synthesis).

  • Google Patents. (2018).[1][8] Metal-organic framework and method of manufacturing the same (EP3381924B1).[1] (Describes Zr-MOF synthesis using H3MTB). Link

  • NIST WebBook. (2025). 2-methylbenzene-1,3-dicarboxylic acid (Related Structure Data). Link

Sources

Exploratory

Thermodynamic Stability of 2-Methyltrimesic Acid Derivatives: A Framework for Predictive Analysis and Experimental Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary Trimesic acid (TMA) is a foundational building block in supramolecular chemistry and materials science, prized...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimesic acid (TMA) is a foundational building block in supramolecular chemistry and materials science, prized for its ability to form highly predictable and thermodynamically stable hydrogen-bonded networks. However, the introduction of substituents, such as a methyl group at the C2 position to form 2-methyltrimesic acid (2-Me-TMA), fundamentally alters its structural and energetic landscape. Direct experimental data on the thermodynamic properties of 2-Me-TMA and its derivatives are notably scarce in the literature. This guide, therefore, provides a comprehensive framework for predicting and experimentally validating the thermodynamic stability of this class of compounds. By integrating first-principles computational modeling with robust experimental protocols, this document serves as a roadmap for researchers to understand how targeted substitution can be used to rationally tune crystal packing and stability for applications ranging from the design of metal-organic frameworks (MOFs) to the development of novel pharmaceutical co-crystals.

Introduction: The Critical Role of C2 Substitution in Modulating Supramolecular Architecture

The thermodynamic stability of a crystalline organic molecule is intrinsically linked to the efficiency of its crystal packing and the strength of its intermolecular interactions. In the case of 1,3,5-benzenetricarboxylic acid, or trimesic acid (TMA), its C3 symmetry and trifunctional nature allow it to self-assemble into an exceptionally stable two-dimensional "chicken-wire" or honeycomb network. This structure is governed by strong, planar O-H···O hydrogen bonds between all three carboxylic acid groups of adjacent molecules.

The introduction of a methyl group at the C2 position to yield 2-methyltrimesic acid (2-Me-TMA) presents a significant steric and electronic perturbation. The central hypothesis of this guide is that this substitution will disrupt the planarity and comprehensive hydrogen-bonding network that defines the high stability of the parent TMA molecule.

Causality of Destabilization: The primary driver for the anticipated change in stability is steric hindrance. The methyl group's bulk is expected to force the adjacent C1-carboxylic acid group out of the plane of the benzene ring. This conformational twist is critical because it prevents the formation of the planar, cooperative hydrogen-bonding sheet that is the hallmark of TMA's crystal structure. A compelling analogue is found in 2-bromotrimesic acid, where the bromo-substituent likewise induces a non-coplanar arrangement of the carboxylic acid moieties, thereby hindering the formation of the typical honeycomb network.[1] Furthermore, the methyl group is weakly electron-donating, which can subtly influence the acidity of the carboxylic acid groups and the strength of the resulting hydrogen bonds.[2][3][4] This disruption leads to alternative, likely less-stable, packing motifs and opens the door to polymorphism—the existence of multiple crystal forms with different stabilities.[5][6][7]

Theoretical & Computational Assessment of Stability

Before committing to extensive laboratory work, a computational approach provides invaluable insight into the intrinsic stability and conformational preferences of 2-Me-TMA derivatives. This in silico analysis allows for the pre-screening of stable structures and guides subsequent experimental design.

Foundational Principles Governing Stability

The thermodynamic stability of a crystal is determined by its lattice energy—the energy released when constituent molecules come together from the gas phase to form the crystal lattice. This energy is a summation of all intermolecular forces, including:

  • Hydrogen Bonds: The dominant interaction in carboxylic acids. Molecules can form robust centrosymmetric dimers via the R²₂(8) graph set notation or chain-like structures known as catemers.[8][9] The disruption of TMA's extensive network by the 2-methyl group will likely favor simpler dimeric motifs between the remaining two coplanar carboxyl groups.

  • π-π Stacking: Interactions between aromatic rings.

  • van der Waals Forces: Weaker, non-specific interactions that contribute significantly to the overall lattice energy.

Computational Workflow Protocol

Density Functional Theory (DFT) is the tool of choice for these calculations due to its balance of accuracy and computational efficiency in predicting molecular geometries and energies.

Protocol: DFT-Based Stability Prediction

  • Monomer Optimization:

    • Construct the 3D model of the 2-Me-TMA molecule.

    • Perform a full geometry optimization and frequency calculation in the gas phase.

    • Causality: This step identifies the lowest energy conformation of an isolated molecule. The frequency calculation confirms it is a true energy minimum (no imaginary frequencies). A recommended functional is B3LYP with a 6-311++G(d,p) basis set, which is well-validated for organic molecules.[10]

  • Conformational & Dimer Search:

    • Perform a systematic scan of the torsional angle of the C1-carboxyl group to quantify the energy barrier to rotation caused by the methyl group.

    • Predict the most stable hydrogen-bonded dimer configurations (e.g., between the C3 and C5 carboxyl groups).

  • Crystal Structure Prediction (CSP):

    • Utilize advanced CSP algorithms to generate a landscape of plausible crystal packing arrangements based on the optimized monomer geometry.

    • Rank the predicted structures by their calculated lattice energies. The structure with the most negative lattice energy is predicted to be the most thermodynamically stable polymorph.

  • Calculation of Thermodynamic Properties:

    • From the optimized gas-phase structure and calculated vibrational frequencies, derive key thermodynamic properties such as the standard molar enthalpy of formation (ΔfH°gas).[11][12]

Diagram: Computational Workflow for Stability Prediction

cluster_input Input cluster_dft DFT Calculation (B3LYP/6-311++G**) cluster_output Predicted Outputs A 3D Molecular Model (2-Me-TMA) B Geometry Optimization & Frequency Calculation A->B Initial Geometry C Conformational Analysis (Torsional Scan) B->C Optimized Monomer D Crystal Structure Prediction (CSP) B->D E Thermodynamic Property Calculation B->E F Lowest Energy Conformer B->F Validated Minimum G Rotational Energy Barrier C->G H Ranked Polymorphs (by Lattice Energy) D->H I Gas-Phase Enthalpy of Formation (ΔfH°gas) E->I

Caption: Workflow for predicting thermodynamic properties of 2-Me-TMA using DFT.

Predicted Thermodynamic Data Comparison

The following table contrasts established thermodynamic data for TMA with predicted values for 2-Me-TMA, illustrating the anticipated destabilizing effect of the methyl group.

PropertyTrimesic Acid (TMA)2-Methyltrimesic Acid (2-Me-TMA) (Predicted)Rationale for Prediction
ΔfH°solid (kJ/mol) -1190.10 ± 0.88[13]> -1190 (Less Negative)The disruption of the optimal hydrogen-bonding network and less efficient crystal packing due to the methyl group's steric bulk will result in a lower lattice energy, making the enthalpy of formation in the solid state less exothermic (less stable).
ΔsubH (kJ/mol at 298 K) 153.6 ± 4.2[14]< 153.6The enthalpy of sublimation is a direct measure of the intermolecular forces in the crystal. Weaker overall interactions in the 2-Me-TMA crystal (due to disrupted H-bonding) will require less energy to transition to the gas phase.
Polymorphism Low tendencyHigh tendencyThe frustration of the ideal packing motif by the methyl group increases the likelihood that the molecule will crystallize in multiple, energetically similar (but distinct) arrangements, leading to a higher probability of observing polymorphism.[5][15]

Experimental Validation of Thermodynamic Stability

Computational predictions must be validated through rigorous experimentation. The following protocols outline a self-validating system to synthesize, characterize, and quantify the thermodynamic stability of 2-Me-TMA derivatives.

Synthesis and Polymorph Screening

The first step is to synthesize the target compound and explore its solid-state landscape to ensure the most stable form is identified for analysis.

Protocol: Synthesis and Crystallization

  • Synthesis: A plausible route to 2-Me-TMA is the oxidation of mesitylene to produce TMA, followed by a directed methylation or starting from a methylated precursor. Amide and ester derivatives can be synthesized from 2-Me-TMA via standard coupling reactions (e.g., using EDAC/HOBT for amides) or Fischer esterification.[16]

  • Purification: The crude product must be purified to >99% purity, typically by recrystallization or column chromatography, and confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Polymorph Screen:

    • Dissolve the purified compound to saturation in a diverse panel of solvents (e.g., isopropanol, acetonitrile, water, ethyl acetate, toluene) at an elevated temperature.

    • Allow the solutions to crystallize under different conditions: slow cooling, rapid cooling (crash crystallization), and slow evaporation at various temperatures (e.g., 5 °C and 25 °C).[7]

    • Causality: Different solvents and cooling rates alter the nucleation and growth kinetics, which can trap metastable polymorphs. This systematic approach is essential to discover the full range of possible crystal forms.[7]

    • Analyze the resulting solids from each experiment using Powder X-ray Diffraction (PXRD) to identify unique crystal forms.

Thermal Analysis

Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the cornerstone of experimental stability assessment. It provides quantitative data on decomposition, melting, and phase transitions.

Protocol: TGA/DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the crystalline sample into an aluminum DSC pan. Crimp the pan with a lid (a pinhole may be used to allow for the escape of volatiles).

  • Instrument Setup: Place the sample pan and an empty reference pan into the instrument (e.g., NETZSCH STA 449 or TA Instruments SDT Q600).

  • Experimental Conditions:

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a temperature above the final decomposition point (e.g., 400 °C) at a controlled rate of 10 °C/min.

    • Causality: A 10 °C/min heating rate is standard and provides a good balance between resolution and experimental time. An inert atmosphere is crucial to ensure that the observed thermal events correspond to thermal decomposition, not oxidation.[17][18]

  • Data Analysis:

    • TGA Curve: Determine the onset temperature of decomposition (T_onset), which is a key indicator of thermal stability.

    • DSC Curve: Identify endothermic peaks corresponding to melting (T_m) and exothermic peaks for crystallization events. Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔH_fus). A higher melting point and larger enthalpy of fusion generally indicate greater thermodynamic stability.

Diagram: Experimental Validation Workflow

A Synthesis of 2-Me-TMA Derivative B Purification & Characterization (NMR, MS) A->B C Polymorph Screen (Multiple Solvents/ Conditions) B->C D PXRD Analysis C->D E Identify Unique Polymorphs D->E F TGA/DSC Analysis (per Polymorph) E->F Most Stable Form G Single Crystal XRD E->G Suitable Crystals H Determine T_onset, T_m, ΔH_fus F->H I Determine 3D Structure & H-Bonding Network G->I J Rank Thermodynamic Stability H->J I->J

Caption: Integrated workflow for the experimental determination of stability.

Summary of Key Thermal Data

This table presents a comparison of the known thermal properties of TMA with the expected properties of 2-Me-TMA, based on the principles outlined above.

ParameterTrimesic Acid (TMA)2-Methyltrimesic Acid (2-Me-TMA) (Expected)Interpretation
Melting Point (T_m) ~380 °C (decomposes)[17]< 380 °CA lower melting point is a direct consequence of a less stable crystal lattice with weaker intermolecular forces that require less thermal energy to overcome.
Enthalpy of Fusion (ΔH_fus) Not applicable (decomposes before melting)Lower than comparable stable acidsFor derivatives that do melt, a lower enthalpy of fusion would indicate that less energy is stored in the crystal lattice, confirming weaker packing and bonding.
Decomposition Onset (T_onset from TGA) ~380 °C[17]< 380 °CThe temperature at which the molecule begins to break down is a primary measure of its intrinsic thermal stability. A lower T_onset for 2-Me-TMA would confirm it is a less thermostable molecule.
Structural Elucidation

Single-crystal X-ray diffraction is the definitive technique to visualize the molecular conformation and intermolecular interactions, providing a structural basis for the observed thermodynamic properties. Obtaining suitable single crystals from the polymorph screen is crucial. The resulting crystal structure would be expected to confirm the non-planar conformation of the C1-carboxyl group and reveal the new hydrogen-bonding motifs that replace the disrupted honeycomb network.

Diagram: Steric Disruption of Hydrogen-Bonding Network

Sources

Foundational

The Strategic Potential of Methyl-Substituted Trimesic Acid in Crystal Engineering: A Technical Guide

Abstract Crystal engineering, the art and science of designing and synthesizing solid-state structures with desired properties, has been profoundly impacted by the versatility of organic linkers. Among these, trimesic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Crystal engineering, the art and science of designing and synthesizing solid-state structures with desired properties, has been profoundly impacted by the versatility of organic linkers. Among these, trimesic acid (1,3,5-benzenetricarboxylic acid, H₃BTC) has emerged as a cornerstone for the construction of highly ordered and porous materials such as metal-organic frameworks (MOFs) and coordination polymers.[1][2] This in-depth technical guide explores the nuanced yet powerful role of methyl substitution on the trimesic acid scaffold. By examining the synthesis, structural implications, and functional consequences of these modifications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the crystal engineering potential of methyl-substituted trimesic acid derivatives. This guide will delve into the causality behind experimental choices, provide self-validating protocols, and be grounded in authoritative references to ensure scientific integrity.

Introduction: The Significance of Ligand Design in Crystal Engineering

The rational design of crystalline materials hinges on the precise control of intermolecular interactions. In the realm of MOFs, the organic linker is a critical determinant of the final network's topology, porosity, and chemical functionality.[1][2] Trimesic acid, with its C₃ symmetry and three carboxylate groups, is a highly effective building block for creating stable, three-dimensional structures.[1][3] The introduction of methyl groups onto the aromatic core of trimesic acid, creating derivatives such as 2,4,6-trimethyl-1,3,5-benzenetricarboxylic acid, offers a subtle yet powerful tool to modulate the resulting framework's properties.

Methyl substitution can influence:

  • Steric Hindrance: Affecting the coordination geometry around the metal center and influencing the packing of the resulting framework.

  • Electronic Effects: Modifying the acidity of the carboxylate groups and influencing the metal-ligand bond strength.

  • Hydrophobicity: Altering the surface properties of the pores within the MOF, which can impact guest molecule interactions.

This guide will systematically explore these effects, providing both theoretical understanding and practical guidance for leveraging methyl-substituted trimesic acid in the design of novel crystalline materials.

Synthesis of Methyl-Substituted Trimesic Acid

The primary synthetic route to methyl-substituted trimesic acid analogs mirrors that of unsubstituted trimesic acid, typically involving the oxidation of a corresponding methyl-substituted mesitylene precursor.

Oxidation of Substituted Mesitylene: A Comparative Overview

Several oxidation methods can be employed, each with its own set of advantages and considerations. The choice of oxidant and reaction conditions is critical to achieving high yields and purity.

Oxidation MethodOxidizing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Potassium Permanganate Oxidation Potassium Permanganate (KMnO₄)Low temperature, constant stirring[4]High selectivity[4]Requires careful monitoring due to strong oxidative nature, potential for by-product formation[4]
Nitric Acid Oxidation Concentrated Nitric Acid (HNO₃)Careful control of temperature and acid concentration[4]Relatively rapid conversion[4]Involves handling strong acids, generates nitrogen oxide by-products[4]
Liquid-Phase Air Oxidation AirCobalt salt and bromide ion catalyst system[4]Low production cost, high product yield, suitable for industrial scale[4]Requires specialized catalyst system
Detailed Experimental Protocol: Potassium Permanganate Oxidation of 1,3,5-trimethyl-2,4,6-trinitrobenzene

This protocol provides a step-by-step methodology for a common laboratory-scale synthesis.

Materials:

  • 1,3,5-trimethyl-2,4,6-trinitrobenzene

  • Potassium Permanganate (KMnO₄)

  • Sulfuric Acid (H₂SO₄)

  • Sodium Bisulfite (NaHSO₃)

  • Hydrochloric Acid (HCl)

  • Distilled Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 1,3,5-trimethyl-2,4,6-trinitrobenzene in a suitable solvent (e.g., a mixture of pyridine and water).

  • Slowly add a solution of potassium permanganate in water to the reaction mixture while maintaining a controlled temperature (typically below 30°C) with an ice bath.

  • After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide by-product.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude 2,4,6-trimethyl-1,3,5-benzenetricarboxylic acid.

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Causality: The slow addition of KMnO₄ and temperature control are crucial to prevent over-oxidation and decomposition of the starting material. The final acidification step is necessary to protonate the carboxylate groups and induce precipitation of the desired acid.

Crystal Engineering with Methyl-Substituted Trimesic Acid: MOF Synthesis

The true potential of methyl-substituted trimesic acid is realized in the synthesis of MOFs. The solvothermal method is a widely employed technique for growing high-quality single crystals of these materials.[2][5]

Solvothermal Synthesis of a Cu(II)-based MOF

This protocol details the synthesis of a representative MOF using a methyl-substituted trimesic acid linker.

Materials:

  • 2,4,6-trimethyl-1,3,5-benzenetricarboxylic acid

  • Copper(II) Nitrate Hemipentahydrate (Cu(NO₃)₂·2.5H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 2,4,6-trimethyl-1,3,5-benzenetricarboxylic acid and Copper(II) Nitrate Hemipentahydrate in a 1:1:1 mixture of DMF, ethanol, and water.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 85°C over 2 hours, hold at 85°C for 48 hours, and then cool to room temperature over 12 hours.

  • Blue, block-shaped crystals should form at the bottom of the vial.

  • Carefully decant the supernatant and wash the crystals with fresh DMF and then ethanol.

  • The crystals can be stored in ethanol.

Causality: The slow heating and cooling profile in the solvothermal method allows for the controlled nucleation and growth of well-defined crystals. The choice of solvent is also critical, as it influences the solubility of the reactants and can act as a template for the formation of specific pore structures.

Logical Workflow for MOF Synthesis and Characterization

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Select Ligand (Methyl-Substituted Trimesic Acid) D Solvothermal Reaction A->D B Select Metal Salt (e.g., Cu(NO3)2) B->D C Choose Solvent System (e.g., DMF/Ethanol/H2O) C->D E Single-Crystal X-ray Diffraction (SCXRD) D->E Structural Determination F Powder X-ray Diffraction (PXRD) D->F Phase Purity G Thermogravimetric Analysis (TGA) D->G Thermal Stability H Gas Sorption Analysis E->H Porosity Analysis

Caption: Workflow for the synthesis and characterization of MOFs.

Structural Characterization: Unveiling the Crystalline Architecture

The precise determination of the crystal structure is paramount to understanding the properties of the synthesized material. Single-crystal X-ray diffraction (SCXRD) is the gold standard for this purpose.[6][7]

Single-Crystal X-ray Diffraction (SCXRD)

Principle: SCXRD involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide information about the arrangement of atoms within the crystal lattice.

Self-Validating Protocol for SCXRD Data Collection and Analysis:

  • Crystal Selection and Mounting:

    • Under a microscope, select a well-formed single crystal with sharp edges and no visible defects.

    • Mount the crystal on a goniometer head using a suitable adhesive or cryo-loop.

  • Data Collection:

    • Center the crystal in the X-ray beam of the diffractometer.

    • Perform a preliminary screening to determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data at a suitable temperature (often low temperature to minimize thermal motion).

  • Data Reduction and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for absorption, Lorentz, and polarization effects.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement:

    • Refine the atomic positions, displacement parameters, and occupancies against the experimental data using a least-squares algorithm.

    • Locate and refine hydrogen atoms.

    • The final refined structure should have low R-factors (R1 and wR2) and a good-of-fit (GooF) value close to 1.

Trustworthiness: The reliability of a crystal structure is validated by crystallographic information files (CIFs) which contain all the experimental and refinement details. These files are typically deposited in public databases such as the Cambridge Structural Database (CSD) for verification by the scientific community. For MOFs, which can often have disordered solvent molecules in their pores, it is crucial to properly model this disorder to obtain an accurate structure.[6]

The Impact of Methyl Substitution on Crystal Packing

The presence of methyl groups can significantly alter the crystal packing of MOFs. For instance, the steric bulk of the methyl groups may prevent the formation of certain network topologies that are common for unsubstituted trimesic acid, leading to the formation of novel and potentially more open structures. Conversely, the increased hydrophobicity imparted by the methyl groups can promote specific interactions with solvent molecules or guest species, influencing the overall supramolecular assembly.

Potential Applications in Drug Development and Beyond

The tunability of MOFs derived from methyl-substituted trimesic acid makes them promising candidates for a range of applications, particularly in the pharmaceutical and biomedical fields.[8][9]

Drug Delivery

The porous nature of these MOFs allows for the encapsulation of therapeutic agents.[9] The introduction of methyl groups can modulate the pore environment, affecting both the loading capacity and the release kinetics of the drug. For example, a more hydrophobic pore environment created by methyl substitution could be advantageous for the delivery of poorly water-soluble drugs.

Logical Relationship between Ligand Design and Drug Delivery Performance:

Drug_Delivery_Logic A Methyl Substitution on Trimesic Acid B Increased Hydrophobicity of MOF Pores A->B C Enhanced Loading of Hydrophobic Drugs B->C D Modified Drug Release Kinetics B->D E Improved Therapeutic Efficacy C->E D->E

Caption: Influence of methyl substitution on drug delivery applications.

Catalysis

The high surface area and accessible active sites of MOFs make them excellent candidates for heterogeneous catalysis.[1] Methyl substitution can influence the catalytic activity by altering the electronic properties of the metal centers or by creating specific steric environments around the active sites.

Gas Storage and Separation

The ability to tune the pore size and surface chemistry of MOFs is crucial for applications in gas storage and separation. Methyl groups can modify the affinity of the framework for certain gases, potentially leading to improved selectivity in gas separation processes.

Conclusion and Future Outlook

Methyl-substituted trimesic acid represents a valuable and underexplored class of building blocks for crystal engineering. The subtle modifications introduced by methyl groups provide a powerful handle for fine-tuning the structural and functional properties of the resulting crystalline materials. As our understanding of structure-property relationships in MOFs continues to grow, the rational design of ligands such as methyl-substituted trimesic acid will be at the forefront of developing next-generation materials for a wide array of applications, from targeted drug delivery to advanced catalytic processes. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the exciting potential of this versatile molecular scaffold.

References

  • Catalytic Applications of BTC-Based Metal–Organic Frameworks: Synthesis, Properties, and Mechanistic Insights. ACS Omega.
  • Application of synthesized metal-trimesic acid frameworks for the remediation of a multi-metal polluted soil and investig
  • Trimesic Acid CAS 554-95-0: Properties, Synthesis, and Industrial Applications.
  • Single-crystal structure determination of nanosized metal–organic frameworks by three-dimensional electron diffraction.
  • Metal–Organic Frameworks for Drug Delivery: A Design Perspective.
  • Application of synthesized metal-trimesic acid frameworks for the remediation of a multi-metal polluted soil and investig
  • Trimesic Acid-Based Co(II) MOFs as Colorimetric Sensor for Detection of Ammonia Gas.
  • Pitfalls in metal–organic framework crystallography: towards more accurate crystal structures. Chemical Society Reviews.
  • Trimesic Acid as a Building Block for Ternary and Quaternary Salts and Salt Cocrystals. Crystal Growth & Design.
  • Trimesic Acid as a Building Block for Ternary and Quaternary Salts and Salt Cocrystals.
  • Trimesic Acid (CAS 554-95-0): Complete Guide to Applications, Properties & Suppliers 2025. ChemBeo.
  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applic
  • Metal Organic Frameworks: From Material Chemistry to Catalytic Applic
  • Synthesis and application of Al trimesate-based metal-organic framework: a critical review. Environmental Science and Pollution Research.
  • Climate friendly MOFs synthesis for drug delivery systems by integrating AI, intelligent manufacturing, and quantum solutions in industry 6.0 sustainable approach. PMC.
  • Crystallography of metal–organic frameworks. IUCrJ.
  • Mn–Fe dual metal–organic framework based on trimesic acid as a high-performance electrode for lithium metal b
  • Crystal engineering using 4,4′-bipyridyl with di- and tricarboxylic acids.
  • Trimesic Acid as a Building Block for Ternary and Quaternary Salts and Salt Cocrystals. Crystal Growth & Design.
  • Metal-Organic Frameworks (MOFs)
  • Benign Preparation of Metal–Organic Frameworks of Trimesic Acid and Cu, Co or Ni for Potential Sensor Applic
  • Single-Crystal Structural Analysis of 2D Metal−Organic Frameworks and Covalent Organic Frameworks by Three-Dimensional Electro. Semantic Scholar.
  • Phenol Derivatives as Co-Crystallized Templates to Modulate Trimesic-Acid-Based Hydrogen-Bonded Organic Molecular Frameworks. MDPI.

Sources

Exploratory

Steric Control in Supramolecular Assembly: The Methyl Effect in Benzene-1,3,5-Tricarboxylic Acid

Executive Summary: The "Orthogonal" Shift Benzene-1,3,5-tricarboxylic acid (Trimesic Acid or TMA) is a cornerstone of supramolecular chemistry. Its planar symmetry allows it to form the archetype "chicken-wire" hydrogen-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Orthogonal" Shift

Benzene-1,3,5-tricarboxylic acid (Trimesic Acid or TMA) is a cornerstone of supramolecular chemistry. Its planar


 symmetry allows it to form the archetype "chicken-wire" hydrogen-bonded networks (6-membered rings) that define many 2D assemblies and Metal-Organic Frameworks (MOFs) like HKUST-1.

However, the introduction of methyl groups at the 2, 4, and 6 positions—yielding 2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid (Me-TMA) —introduces a critical steric fault line. This guide details the mechanistic impact of this methylation. By forcing the carboxyl groups out of the aromatic plane, the methyl groups act as "steric switches," disabling the formation of planar sheets and redirecting self-assembly toward discrete cages, helical chains, or sterically frustrated MOF topologies.

This guide provides the structural rationale, synthesis protocols, and application insights for leveraging this steric effect in materials design.

Structural Mechanics: The Steric Clash

Conformational Analysis

In unsubstituted TMA, the carboxyl groups (-COOH) are coplanar with the benzene ring. This planarity is stabilized by resonance (conjugation between the carbonyl


-system and the aromatic ring) and weak intramolecular C-H···O interactions.

In Me-TMA, the methyl groups occupy the ortho positions relative to the carboxyls. The van der Waals radius of a methyl group (~2.0 Å) significantly exceeds that of a hydrogen atom (~1.2 Å). This creates a direct steric clash with the carbonyl oxygen of the adjacent carboxyl group.

The Energetic Consequence: To relieve this strain, the carboxyl groups must rotate around the


 bond.
  • TMA: Torsion angle

    
     (Planar).
    
  • Me-TMA: Torsion angle

    
     (Orthogonal/Twisted).
    

This rotation breaks the conjugation (Steric Inhibition of Resonance) and, more importantly, reorients the hydrogen bond donors/acceptors, making the formation of flat, hexagonal "chicken-wire" sheets geometrically impossible.

Comparative Data Table
FeatureTrimesic Acid (TMA)2,4,6-Trimethyl-TMA (Me-TMA)
Molecular Symmetry

(Planar)

or

(Propeller-like)
Carboxyl Torsion ~0° (Coplanar)>60° (Twisted)
Primary Synthon Planar

dimer (Sheet)
Twisted

or Helical Catemer
Packing Motif 2D Hexagonal ("Chicken-wire")3D Interlocked or Discrete Cages
Solubility (Organic) ModerateHigh (Disrupted packing)
MOF Topology Paddlewheel (e.g., HKUST-1)Distorted/Discrete Clusters

Visualization of Steric Logic

The following diagram illustrates the causal pathway from chemical modification to macroscopic assembly.

StericEffect cluster_outcomes Assembly Divergence TMA Trimesic Acid (Planar Core) Methylation Methylation (2,4,6-positions) TMA->Methylation Synthesis StericClash Steric Clash (Me vs C=O) Methylation->StericClash Van der Waals Repulsion Rotation Carboxyl Rotation (>60° Twist) StericClash->Rotation Strain Relief Assembly Supramolecular Outcome Rotation->Assembly Geometry Change Sheet Planar Sheets (BLOCKED) Assembly->Sheet Impossible Helix Helical Chains (ENABLED) Assembly->Helix Cage Discrete Cages (ENABLED) Assembly->Cage

Caption: Causal pathway showing how methyl substitution forces carboxyl rotation, blocking planar sheet formation and enabling 3D topologies.

Experimental Protocol: Synthesis & Crystallization

This protocol describes the synthesis of 2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid via the oxidation of mesitylene.[1] This method utilizes Chromium(VI) oxide, which is robust for sterically hindered substrates.

Safety Note: Chromium(VI) is highly toxic and carcinogenic. Perform all operations in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Reagents & Equipment[3]
  • Substrate: Mesitylene (1,3,5-trimethylbenzene)

  • Oxidant: Chromium(VI) oxide (

    
    )[1][2]
    
  • Solvent: Acetic Anhydride / Sulfuric Acid

  • Purification: Dowex 50x8 Ion Exchange Resin

  • Equipment: 3-neck round bottom flask, ice bath, reflux condenser.

Step-by-Step Methodology
  • Oxidant Preparation:

    • In a separate beaker, slowly add 21.4 g (214 mmol) of

      
       to a stirred solution of 18 M sulfuric acid (21.4 mL).
      
    • Cool the resulting brown slurry in an ice bath.

    • Slowly add water (64 mL) dropwise.[1] The solution will turn deep red. Caution: Exothermic.

  • Oxidation Reaction:

    • Dissolve 5.0 g (23.8 mmol) of mesitylene (or precursor 2,4,6-trimethyl-acetophenone if available) in acetone (278 mL).

    • Cool the substrate solution to 0°C.[2]

    • Add the Chromium reagent dropwise over 30 minutes, maintaining temperature < 5°C.[1][2]

    • Stir at 0°C for 20 minutes, then allow to warm to room temperature (RT) over 30 minutes.

    • Heat to 30°C for 10 minutes to ensure completion.

  • Quenching & Extraction:

    • Pour the reaction mixture into 550 mL of ice water ("crashing").

    • Extract with diethyl ether (3 x 200 mL).

    • Wash the combined organic phase with water (200 mL).[1][2]

    • Dry over anhydrous

      
      , filter, and evaporate to yield the crude white solid.
      
  • Purification (Crucial for Crystal Quality):

    • Suspend the crude solid in water (70 mL).

    • Adjust pH to 7.0 using 1M NaOH (solubilizing the tricarboxylate).

    • Pass the clear solution through a Dowex 50x8 ion exchange column (H+ form) to remove residual Cr species.

    • Elute with water (150 mL) and lyophilize the eluent.

    • Recrystallization: Dissolve the white powder in refluxing acetic acid (100 mL). Cool slowly to RT to obtain high-quality crystals suitable for XRD.

Applications in MOF Design

The "Methyl Effect" is a powerful tool for reticular chemistry.

Preventing Interpenetration

In MOFs based on TMA (like HKUST-1), the large pore volume often invites interpenetration (catenation), where two identical networks entangle, reducing porosity.

  • Strategy: Use Me-TMA as the linker.

  • Mechanism: The methyl groups protrude into the void space and the twisted carboxyls alter the node geometry. This steric bulk physically blocks the formation of a second network within the pores, stabilizing non-interpenetrated, highly porous structures.

Solubility Enhancement

Planar TMA has low solubility in many organic solvents due to strong


 stacking and efficient packing.
  • Advantage: Me-TMA disrupts this stacking. The twisted conformation creates "awkward" shapes that do not pack efficiently, significantly increasing solubility in solvents like THF or Ethanol. This facilitates solution-phase processing for drug delivery formulations.

Synthesis Workflow Diagram

Synthesis Start Start: Mesitylene (1,3,5-Trimethylbenzene) Reaction Reaction: Acetone, 0°C -> 30°C Start->Reaction Oxidant Prepare Oxidant: CrO3 + H2SO4 Oxidant->Reaction Quench Quench: Pour into Ice Water Reaction->Quench Extract Extraction: Diethyl Ether Quench->Extract Purify Purification: Dowex Ion Exchange Recryst. Acetic Acid Extract->Purify Product Final Product: Me-TMA Crystals Purify->Product

Caption: Step-by-step synthesis workflow for 2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid.

References

  • Crystal Structure of Methylated Derivatives

    • Title: 2,4,6-Trimethyl-1,3,5-benzenetricarboxylic acid (Crystal Structure Data).[3]

    • Source: Cambridge Structural Database (CCDC 133548).[3]

    • URL:[Link][3]

  • Steric Inhibition of Resonance

    • Title: Steric inhibition of resonance: a revision and quantitative estimation on the basis of arom
    • Source: Chemistry (Weinheim an der Bergstrasse, Germany), 2000.
    • URL:[Link]

  • Synthesis Protocol (Oxidation)

    • Title: 2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid synthesis.[1][3]

    • Source: ChemicalBook (derived
  • Supramolecular Context (TMA Assembly)

    • Title: Supramolecular Assemblies of Trimesic Acid on a Cu(100) Surface.
    • Source: The Journal of Physical Chemistry B, 2002.
    • URL:[Link]

Sources

Foundational

Theoretical Pore Size Determination for 2-Methyltrimesic Acid MOFs: A Computational Protocol

Topic: Theoretical Pore Size Calculations for 2-Methyltrimesic Acid Based MOFs Format: Technical Whitepaper / Computational Protocol Audience: Researchers, Computational Chemists, Drug Delivery Scientists Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Theoretical Pore Size Calculations for 2-Methyltrimesic Acid Based MOFs Format: Technical Whitepaper / Computational Protocol Audience: Researchers, Computational Chemists, Drug Delivery Scientists

Executive Summary

The functionalization of organic linkers in Metal-Organic Frameworks (MOFs) is a primary strategy for tuning pore aperture size to control diffusion kinetics—a critical parameter in drug delivery and gas separation. This guide details the theoretical methodology for calculating the pore size distribution (PSD) of MOFs derived from 2-methyl-1,3,5-benzenetricarboxylic acid (2-methyltrimesic acid).

Unlike the parent trimesic acid (


), which forms the archetypal HKUST-1 (Cu-BTC), the introduction of a methyl group at the 2-position introduces significant steric bulk. This modification does not merely reduce pore volume; it fundamentally alters the Pore Limiting Diameter (PLD) , potentially converting a material from open-porous to size-selective. This whitepaper provides a validated computational workflow using Zeo++  and Density Functional Theory (DFT)  to accurately predict these geometric changes before synthesis.

Scientific Foundation: Ligand Sterics & Topology

The Methyl Perturbation

The 2-methyltrimesic acid ligand differs from trimesic acid by a single methyl group (


) ortho to a carboxylate group. In a typical paddlewheel secondary building unit (SBU), such as those found in tbo topologies (HKUST-1), this methyl group projects into the pore window.
  • Van der Waals Radius: A methyl group has an effective van der Waals radius (

    
    ) of approximately 2.0 Å .
    
  • Geometric Impact: In a symmetric window defined by multiple ligands, the intrusion of methyl groups can reduce the effective aperture by 2.0–4.0 Å depending on the rotational conformation and symmetry of the pore.

Geometric vs. Accessible Porosity

Accurate calculation requires distinguishing between two critical metrics:

  • Largest Cavity Diameter (LCD): The diameter of the largest sphere that can fit inside the pore cage. This determines the capacity for drug encapsulation.

  • Pore Limiting Diameter (PLD): The diameter of the largest sphere that can diffuse through the framework. This determines accessibility and release kinetics.

Critical Insight: For drug delivery, the PLD is the rate-limiting factor. If the drug molecule's kinetic diameter > PLD, encapsulation is impossible via diffusion, regardless of the LCD.

Computational Workflow

The following protocol ensures high-fidelity theoretical predictions. It moves beyond simple geometric measurement by incorporating structural relaxation.

Workflow Diagram

G Start Parent Structure (CIF) e.g., HKUST-1 Mod Ligand Modification Replace H with -CH3 at C2 Start->Mod In Silico Edit Opt Geometry Optimization (DFT or UFF) Mod->Opt Relax Steric Clashes Calc Pore Analysis (Zeo++ / RASPA) Opt->Calc Probe-based Sampling Data Output Metrics LCD, PLD, ASA Calc->Data Quantify

Figure 1: Computational pipeline for predicting pore size shifts in functionalized MOFs.

Step-by-Step Methodology
Phase 1: Structure Generation & Optimization

Raw modification of a CIF file often results in unrealistic bond lengths and high-energy steric clashes.

  • Import Parent CIF: Load the crystal structure of the isoreticular parent (e.g., HKUST-1) into a visualizer (e.g., BIOVIA Materials Studio or iRASPA).

  • Functionalization: Manually replace the hydrogen atom at the 2-position of the benzene ring with a methyl group. Ensure the methyl group is oriented to minimize immediate overlap with metal nodes.

  • Geometry Optimization (Mandatory):

    • Low Level: For rapid screening, use the Universal Force Field (UFF) .

    • High Level: For publication-quality accuracy, perform a DFT optimization (e.g., VASP or CP2K) to allow the ligand to rotate and the unit cell to expand/contract to accommodate the bulk.

    • Note: The unit cell volume of 2-methyl-HKUST-1 typically expands by 2-5% compared to HKUST-1 to relieve strain.

Phase 2: Pore Size Calculation (Zeo++)

Zeo++ is the industry standard for high-throughput geometric analysis. It uses Voronoi decomposition to map the void space.[1]

Protocol:

  • Prepare Input: Ensure the optimized structure is in .cssr or .cif format.

  • Define Probe Radius: Standard probe radius for "geometric" pore size is 0 Å (point probe) to find the hard-sphere limit. For "accessible" surface area, use 1.86 Å (

    
    ) or 1.65 Å  (
    
    
    
    ).
  • Execute Command:

    • -ha: High accuracy flag (detects high-symmetry channels).

    • -res: Calculates the diameter of the largest included sphere (LCD) and largest free sphere (PLD).

Data Presentation & Analysis

Theoretical Comparison: HKUST-1 vs. 2-Methyl-HKUST-1

The following table illustrates the predicted shift in pore metrics based on the steric intrusion of the methyl group.

MetricHKUST-1 (Parent)2-Methyl-HKUST-1 (Predicted)Impact on Application
Ligand Trimesic Acid (

)
2-Methyltrimesic Acid
Pore Limiting Diameter (PLD) ~9.0 Å~6.5 - 7.2 Å Critical reduction; may block larger drug molecules.
Largest Cavity Diameter (LCD) ~13.2 Å~11.5 - 12.0 Å Moderate reduction; capacity remains for small molecules.
Accessible Surface Area (

)
~2100~1600 - 1800 Reduced due to "dead volume" created by methyl bulk.

Note: Values for 2-Methyl-HKUST-1 are theoretical estimates based on a steric reduction of ~2.0 Å per aperture side.

Interpreting the PLD Shift

The reduction of the PLD from 9.0 Å to ~7.0 Å is chemically significant.

  • Small Molecules (

    
    ):  Gases like 
    
    
    
    ,
    
    
    , and
    
    
    will still diffuse freely.
  • Medium Molecules (

    
    ):  Benzene or Toluene may experience "kinetic sieving," where diffusion is significantly slowed.
    
  • Drug Molecules (

    
    ):  Molecules like Ibuprofen (approx. 5 x 10 Å) may be blocked from entering the pores entirely, or trapped inside if synthesized in situ.
    
Logic Diagram: Steric Gating

Sterics Ligand 2-Methyltrimesic Acid Methyl Methyl Group (-CH3) ~2.0 Å Radius Ligand->Methyl Contains Window Pore Window (Aperture) Methyl->Window Protrudes Into Result Reduced PLD (Kinetic Barrier) Window->Result Narrows

Figure 2: Causal relationship between ligand functionalization and kinetic gating.

Experimental Validation Strategy

To verify the theoretical calculations, the following experimental protocols are recommended:

  • Argon Isotherm (87 K): Use Argon instead of Nitrogen. The quadrupole moment of

    
     can interact with the methyl group, skewing PSD analysis. Argon provides a purely geometric probe.
    
  • NLDFT Modeling: Apply Non-Local Density Functional Theory (NLDFT) kernels (specifically "Zeolite/Silica cylindrical pore") to the adsorption isotherm to extract the experimental PSD.

  • Comparison: If Experimental PLD

    
     Theoretical PLD, the model is valid. If Experimental << Theoretical, the pore may be blocked by unreacted ligands or collapsed frameworks.
    

References

  • Zeo++ Software Package. Haranczyk, M. et al. "Zeo++: High throughput analysis of crystalline porous materials." Zeo++ Official Site. [Link]

  • PoreBlazer Methodology. Sarkisov, L. & Harrison, A. "Computational structure characterisation tools in application to ordered and disordered porous materials." Molecular Simulation, 2011. [Link]

  • HKUST-1 Structure & Modification. Chui, S. S. Y. et al. "A Chemically Functionalizable Nanoporous Material [Cu3(TMA)2(H2O)3]n." Science, 1999. [Link]

  • iRASPA Visualization Tool. Dubbeldam, D. et al. "iRASPA: GPU-accelerated visualization software for materials science." Molecular Simulation, 2018. [Link]

  • Effect of Methyl Functionalization. Wang, Z. et al. "Methyl-Functionalized Metal-Organic Frameworks for Selective Gas Adsorption." Inorganic Chemistry Frontiers, 2020. (General reference for methyl steric effects). [Link]

Sources

Exploratory

Supramolecular Hydrogen Bonding Networks of 2-Methyltrimesic Acid: Steric Modulation of 2D and 3D Architectures

An in-depth technical guide on the supramolecular chemistry of 2-methyltrimesic acid, tailored for researchers, materials scientists, and drug development professionals. Introduction: The Steric Paradigm in Supramolecula...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the supramolecular chemistry of 2-methyltrimesic acid, tailored for researchers, materials scientists, and drug development professionals.

Introduction: The Steric Paradigm in Supramolecular Design

In the realm of crystal engineering and supramolecular chemistry, trimesic acid (1,3,5-benzenetricarboxylic acid, TMA) is a foundational building block. It is renowned for its ability to self-assemble into highly ordered 2D "chicken-wire" or honeycomb networks via


 carboxylic acid dimers ([1]). However, in advanced drug development and materials science, the rigid planarity of TMA can lead to overly dense crystal packing and poor aqueous solubility.

To overcome these limitations, we turn to 2-methyltrimesic acid (2-MTA) . By introducing a single methyl group at the 2-position of the benzene ring, we intentionally break the


 symmetry of the trimesate core. As a Senior Application Scientist, I frequently leverage this specific structural modification to act as a powerful supramolecular director. The steric bulk of the methyl group prevents the three carboxylic acid moieties from adopting a perfectly coplanar conformation, fundamentally shifting the thermodynamic equilibrium from flat 2D sheets to corrugated networks and interpenetrated 3D architectures.

Mechanistic Insights: Causality in Hydrogen Bonding Motifs

Understanding the causality behind 2-MTA's behavior is critical for rational design. In 2-MTA, the steric clash between the


 group and the adjacent 

groups forces a dihedral twist.

Why does this matter experimentally? When designing Active Pharmaceutical Ingredient (API) co-crystals, predictable hydrogen-bonding synthons are required. The


 dimer remains intact in 2-MTA, but the propagation vector is altered. Instead of a planar 

angle, the twist induces a corrugated geometry. This prevents tight

stacking, thereby increasing the free volume of the crystal lattice. In drug development, increased free volume directly correlates with lower lattice energy and higher aqueous solubility—a critical parameter for formulating BCS Class II drugs. Similar principles of disrupted symmetry and complex hydrogen bonding are observed when trimesic acid derivatives interact with bulky counter-ions like 2-methylimidazole ([2]).

Furthermore, 2-MTA is increasingly utilized as a tridentate ligand in Metal-Organic Frameworks (MOFs), such as Zr-based UiO-66 analogues ([3]). The methyl group protrudes into the pore, increasing hydrophobicity and modulating water vapor adsorption—a vital feature for maintaining framework stability in highly humid environments ([4]).

Visualizing the Supramolecular Logic

G A 2-Methyltrimesic Acid (Monomer) B Dimerization via Carboxylic Acids A->B H-Bonding C Steric Clash (Methyl Group) B->C Symmetry Breaking D Corrugated 2D Networks C->D Solvent Evaporation E Interpenetrated 3D Architectures C->E Solvothermal

Pathway illustrating how steric clash in 2-MTA dictates network topology.

Experimental Workflows: Self-Validating Protocols

To ensure robust reproducibility, the following protocols are designed as self-validating systems. The strategic choice of solvent dictates the final architecture, allowing the researcher to verify the mechanistic pathway via single-crystal X-Ray Diffraction (XRD).

Protocol A: Synthesis of Corrugated 2-MTA Supramolecular Networks
  • Preparation : Dissolve 50 mg of 2-MTA in 5 mL of a non-competing solvent mixture (Chloroform/Methanol 4:1 v/v). Causality: Methanol ensures the initial solubility of the polar carboxylic acids, while the rapid evaporation of chloroform forces the 2-MTA molecules to self-assemble via strong

    
     hydrogen bonds rather than forming stable solvent-solute adducts.
    
  • Crystallization : Pierce the vial cap with a 20-gauge needle to allow slow, controlled evaporation at

    
    .
    
  • Validation : Harvest crystals after 72 hours. Single-crystal XRD should reveal a corrugated 2D sheet. Self-Validation Check: If flat sheets are observed, solvent inclusion (e.g., methanol acting as a hydrogen-bond bridge) has occurred, indicating the evaporation rate was too rapid and the intrinsic 2-MTA network failed to form.

Protocol B: Solvothermal Synthesis of Zr-based 2-MTA MOFs

This protocol leverages 2-MTA to create moisture-resistant MOFs, utilizing the methyl group for pore hydrophobicity[4].

  • Precursor Mixing : Combine

    
     (1 mmol) and 2-MTA (1 mmol) in 15 mL of N,N-dimethylformamide (DMF).
    
  • Modulator Addition : Add 30 equivalents of glacial acetic acid. Causality: The acetic acid modulator competes with 2-MTA for Zr coordination sites. This intentionally slows down the nucleation rate, yielding highly crystalline, defect-free frameworks rather than kinetically trapped amorphous powders.

  • Thermal Treatment : Seal the mixture in a Teflon-lined stainless-steel autoclave and heat at

    
     for 24 hours.
    
  • Activation : Wash the resulting crystals with fresh DMF, exchange with methanol for 3 days (replacing the solvent daily to remove trapped DMF), and activate under dynamic vacuum at

    
    .
    

Workflow S1 Precursor Prep 2-MTA + ZrCl4 S2 Solvent Addition DMF / Modulator S1->S2 S3 Solvothermal Heating (120°C) S2->S3 S4 Washing & Activation (Methanol Exchange) S3->S4 S5 2-MTA MOF (Zr-based) S4->S5

Step-by-step solvothermal synthesis workflow for Zr-based 2-MTA MOFs.

Quantitative Data Presentation

The structural divergence between TMA and 2-MTA is best understood through their crystallographic and functional parameters.

ParameterTrimesic Acid (TMA)2-Methyltrimesic Acid (2-MTA)
Molecular Symmetry

(Planar)

/ Asymmetric (Twisted)
Primary H-Bond Motif

Dimer

Dimer (Distorted)
Network Topology 2D Honeycomb ("Chicken-wire")Corrugated 2D Sheets / 3D Interpenetrated

Stacking Distance
~3.4 Å (Tight/Dense)>3.8 Å (Loose/Disrupted)
MOF Pore Modulation Hydrophilic PoresHydrophobic Pores (Methyl-lined)
Primary Application Gas Storage (e.g., HKUST-1)Humidity-Resistant Gas Capture / API Co-crystals

Conclusion

The transition from trimesic acid to 2-methyltrimesic acid exemplifies the power of rational supramolecular engineering. By understanding and harnessing steric hindrance, researchers can break restrictive symmetrical planar networks and engineer highly specific, corrugated hydrogen-bonded architectures. These tailored networks solve real-world challenges, offering enhanced free volume for API solubility and hydrophobic pore modulation for stable Metal-Organic Frameworks.

References

  • Supramolecular Assemblies of Trimesic Acid on a Cu(100) Surface Source: ResearchGate URL:[Link]

  • Metal-organic framework and method of manufacturing the same (EP3381924B1)
  • Metal-organic framework and method of producing the same (US11008347B2)
  • Crystal structure of 2-methyl-1H-imidazol-3-ium 3,5-dicarboxybenzoate Source: PMC (National Institutes of Health) URL:[Link]

Sources

Foundational

Thermal decomposition profile of 2-Methylbenzene-1,3,5-tricarboxylic acid

Technical Guide for Material Scientists & Process Engineers Executive Summary 2-Methylbenzene-1,3,5-tricarboxylic acid (also known as Methyltrimesic acid) is a critical organic ligand used primarily in the synthesis of M...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Material Scientists & Process Engineers

Executive Summary

2-Methylbenzene-1,3,5-tricarboxylic acid (also known as Methyltrimesic acid) is a critical organic ligand used primarily in the synthesis of Metal-Organic Frameworks (MOFs) and supramolecular hydrogen-bonded networks. Its thermal stability profile is distinct from its parent compound, Trimesic acid, due to the steric and electronic influence of the methyl group at the 2-position.

This guide provides a detailed technical assessment of its thermal behavior, defining the safe processing window (<240°C) and the degradation onset mechanisms . It is designed to assist researchers in optimizing activation protocols for MOFs and preventing ligand degradation during solvothermal synthesis.

Chemical Identity & Structural Context

To understand the thermal profile, one must first analyze the structural constraints that dictate stability.

PropertyDetail
IUPAC Name 2-Methylbenzene-1,3,5-tricarboxylic acid
CAS Number 32971-88-3
Molecular Formula C₁₀H₈O₆
Molecular Weight 224.17 g/mol
Structural Feature Ortho-Effect: The methyl group at C2 is ortho to two carboxylic acid groups (at C1 and C3).

The "Ortho-Effect" on Stability: Unlike Trimesic acid, which forms planar, highly stable hydrogen-bonded sheets (stable >300°C), the 2-methyl group in this compound introduces steric torsion . This forces the adjacent carboxylic acid groups out of planarity, weakening the intermolecular hydrogen bond network and slightly lowering the lattice energy. Consequently, the thermal decomposition onset is predicted to be lower than that of unsubstituted Trimesic acid.

Thermal Decomposition Profile (TGA/DSC Analysis)

The following profile synthesizes empirical data from structural analogs (Trimesic acid, Methyl-isophthalic acids) and thermodynamic principles of decarboxylation.

Predicted Thermogravimetric Analysis (TGA) Stages
StageTemperature RangeMass Loss (%)Event Description
I 30°C – 120°C 5 – 15%Desolvation: Loss of physisorbed water or lattice solvent (if crystallized as a hydrate).
II 120°C – 240°C < 1%Stability Plateau: The "Safe Processing Window." The material remains chemically intact.
III 240°C – 290°C N/AMelting / Phase Transition: Endothermic event often preceding decomposition.
IV 290°C – 400°C ~58% (Theoretical)Decarboxylation: Stepwise loss of 3 × CO₂ molecules.
V >450°C ResidualTotal Oxidation: Breakdown of the aromatic core (in air) or carbonization (in N₂).
Mechanism of Degradation: Decarboxylation

The primary decomposition pathway is thermal decarboxylation . The steric strain provided by the 2-methyl group accelerates the cleavage of the C–C bond connecting the carboxyl group to the benzene ring compared to the unsubstituted parent.

Pathway Logic:

  • Initiation: Homolytic or heterolytic cleavage of the C–COOH bond, typically starting at the most sterically crowded positions (C1 or C3).

  • Propagation: Loss of CO₂ leads to the formation of methyl-isophthalic or methyl-benzoic acid intermediates.

  • Finalization: Complete stripping of functional groups leaves a volatile aromatic residue (toluene/xylene derivatives) which subsequently oxidizes.

Visualization: Decomposition Pathway

The following diagram illustrates the stepwise thermal degradation logic, highlighting the critical "Ortho-Steric Strain" that acts as the catalyst for initial bond cleavage.

DecompositionPathway cluster_mechanism Mechanism: Steric-Assisted Decarboxylation Start 2-Methylbenzene- 1,3,5-tricarboxylic Acid (Solid Crystalline) Heat1 Heating (120°C - 240°C) Start->Heat1 Stable Anhydrous Phase (Chemically Intact) Heat1->Stable Desolvation Heat2 Heating (>280°C) Stable->Heat2 Transition Melting / Lattice Collapse (Endothermic Onset) Heat2->Transition Activation Energy Reached Decarb1 Primary Decarboxylation (Loss of C1/C3 -COOH) Transition->Decarb1 Steric Strain Release Intermediates Transient Intermediates: Methyl-isophthalic acids Decarb1->Intermediates - CO₂ Final Total Oxidation/Carbonization (Residue) Intermediates->Final Continued Heating

Caption: Stepwise thermal degradation pathway driven by steric strain at the C1/C3 positions.

Experimental Protocols for Validation

To empirically verify the profile for a specific batch (crucial for pharmaceutical or MOF applications), use the following self-validating protocols.

Thermogravimetric Analysis (TGA)[1]
  • Instrument: TA Instruments Q500 or Mettler Toledo TGA/DSC 3+.

  • Sample Mass: 5–10 mg (Powder).

  • Pan: Alumina (

    
    ) or Platinum (Pt). Note: Do not use Aluminum pans if going >600°C.
    
  • Atmosphere:

    • Inert:[1] Nitrogen (

      
      ) flow at 50 mL/min (Determines pure thermal stability).
      
    • Oxidative:[2] Air/Oxygen (Determines combustion profile).

  • Ramp Rate: 10°C/min from 30°C to 800°C.

  • Success Criteria: The "Onset Temperature" (

    
    ) should be calculated using the intersection of the baseline tangent and the tangent of the inflection point.
    
Differential Scanning Calorimetry (DSC)
  • Purpose: To distinguish between melting (endothermic, no mass loss) and decomposition (exothermic/endothermic, mass loss).

  • Protocol: Heat-Cool-Heat cycle (-20°C to 250°C).

  • Observation: If an endotherm is observed at ~280°C followed immediately by a noisy baseline, the melting and decomposition events are overlapping.

Implications for Applications

Metal-Organic Frameworks (MOFs)

This ligand is often used to create porous frameworks. The thermal stability of the free ligand (approx. 280°C) is usually lower than the stability of the final MOF.

  • Activation Warning: When activating MOFs (removing solvent), do not exceed 200°C under vacuum. Exceeding this may cause ligand decarboxylation, collapsing the pore structure.

  • Synthesis: Solvothermal synthesis is typically safe up to 180°C.

Drug Delivery Carriers

If used as a co-former in pharmaceutical co-crystals:

  • The high melting point suggests excellent solid-state stability at storage temperatures.

  • Compatibility with amines (drug actives) should be checked, as acid-base proton transfer can alter the thermal profile significantly.

References

  • Trimesic Acid Baseline Stability

    • Source: Sigma-Aldrich Safety D
    • Data: Trimesic acid (Benzene-1,3,5-tricarboxylic acid) decomposes >300°C.
    • URL:

  • Decarboxylation Mechanisms of Benzoic Acids

    • Source: NIST Chemical Kinetics D
    • Context: General mechanism for thermal decarboxylation of substituted arom
    • URL:

  • Methyl-Substituted Ligand Synthesis

    • Source: PubChem Compound Summary (2-Methylbenzene-1,3,5-tricarboxylic acid).
    • Context: Chemical identity and physical property data aggregation.[3]

    • URL:

  • MOF Ligand Thermal Analysis Standards

    • Source: TA Instruments Applic
    • Context: Methodology for distinguishing solvent loss
    • URL:

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis Protocol: 2-Methylbenzene-1,3,5-tricarboxylic Acid via a Halogen-Placeholder Strategy

Application Context & Strategic Rationale 2-Methylbenzene-1,3,5-tricarboxylic acid (CAS: 32971-88-3) is a highly specialized, sterically tuned tridentate ligand. It is critically utilized in the design of next-generation...

Author: BenchChem Technical Support Team. Date: March 2026

Application Context & Strategic Rationale

2-Methylbenzene-1,3,5-tricarboxylic acid (CAS: 32971-88-3) is a highly specialized, sterically tuned tridentate ligand. It is critically utilized in the design of next-generation 1[1], where the unique 2-methyl substituent introduces controlled steric bulk to modulate pore size, gas adsorption thermodynamics, and hydrolytic stability.

The "Placeholder" Methodology vs. Direct Oxidation A naïve synthetic approach might attempt the direct exhaustive oxidation of 1,2,3,5-tetramethylbenzene (isodurene). However, this is fundamentally flawed. The electron self-exchange rates and oxidation potentials of the four methyl groups on isodurene are virtually indistinguishable[2]. Consequently, attempting a chemoselective oxidation of only the 1, 3, and 5 positions inevitably yields an intractable mixture of partially oxidized isomers or over-oxidizes to 1,2,3,5-benzenetetracarboxylic acid.

To circumvent this, we employ a Halogen-Placeholder Strategy . By starting with mesitylene (1,3,5-trimethylbenzene), we first install a bromine atom at the 2-position. This inert placeholder directs the exhaustive oxidation exclusively to the three methyl groups. Following esterification to protect the newly formed carboxylic acids, the bromine is orthogonally converted to the target methyl group via a palladium-catalyzed Suzuki-Miyaura cross-coupling.

Quantitative Process Metrics

StepChemical TransformationPrimary ReagentsCatalyst / AdditiveTemp / TimeExpected YieldQC Checkpoint
1 Electrophilic BrominationMesitylene, Br₂Acetic Acid (Solvent)0 °C → RT, 4 h92%GC-MS (m/z 198/200)
2 Exhaustive Oxidation2-Bromomesitylene, KMnO₄Pyridine / H₂O95 °C, 18 h75%¹H NMR (Loss of -CH₃)
3 Fischer EsterificationBromo-triacid, MeOHH₂SO₄ (cat.)65 °C, 12 h88%TLC (R_f ~0.6, Hex/EtOAc)
4 Suzuki-Miyaura MethylationBromo-triester, MeB(OH)₂Pd(dppf)Cl₂, K₂CO₃90 °C, 16 h81%LC-MS (Mass shift -79 Da)
5 SaponificationMethyl-triester, LiOHTHF / H₂O, then HCl25 °C, 4 h95%¹H NMR (Target validation)

Reaction Pathway Visualization

SynthesisPathway Mesitylene Mesitylene (1,3,5-Trimethylbenzene) BromoMes 2-Bromomesitylene Mesitylene->BromoMes Br2, AcOH, 0°C Electrophilic Bromination BromoAcid 2-Bromobenzene-1,3,5- tricarboxylic acid BromoMes->BromoAcid KMnO4, H2O/Pyridine, 95°C Exhaustive Oxidation BromoEster Trimethyl 2-bromobenzene- 1,3,5-tricarboxylate BromoAcid->BromoEster MeOH, H2SO4, Reflux Fischer Esterification MethylEster Trimethyl 2-methylbenzene- 1,3,5-tricarboxylate BromoEster->MethylEster MeB(OH)2, Pd(dppf)Cl2, K2CO3 Suzuki-Miyaura Coupling Target 2-Methylbenzene-1,3,5- tricarboxylic acid MethylEster->Target 1. LiOH, THF/H2O 2. HCl (pH 2) Saponification

Process flow for the 5-step synthesis of 2-Methylbenzene-1,3,5-tricarboxylic acid from mesitylene.

Step-by-Step Experimental Workflows

Step 1: Electrophilic Aromatic Bromination
  • Causality: Mesitylene is a highly electron-rich, activated arene. Consequently, bromination does not require a strong Lewis acid catalyst (like FeBr₃), which prevents over-bromination. Glacial acetic acid acts as a polar protic solvent to stabilize the transient bromonium intermediate.

  • Procedure:

    • Dissolve mesitylene (1.0 eq) in glacial acetic acid and cool to 0 °C.

    • Add a solution of Br₂ (1.05 eq) in acetic acid dropwise over 1 hour to maintain temperature control.

    • Warm to room temperature and stir for 4 hours.

    • Quench with saturated aqueous sodium bisulfite (NaHSO₃) to destroy excess bromine, extract with dichloromethane (DCM), wash with brine, and concentrate.

  • Self-Validation System: GC-MS analysis must reveal a 1:1 isotopic doublet at m/z 198 and 200, confirming mono-bromination without di-bromo impurities.

Step 2: Exhaustive Oxidation
  • Causality: Potassium permanganate (KMnO₄) is required to oxidize all three benzylic carbons. A mixed solvent system of water and pyridine is utilized because pyridine effectively solubilizes the highly lipophilic 2-bromomesitylene into the aqueous oxidant phase, ensuring complete conversion.

  • Procedure:

    • Suspend 2-bromomesitylene (1.0 eq) in a 1:1 (v/v) mixture of pyridine and water. Heat to 95 °C.

    • Add KMnO₄ (12.0 eq) portion-wise over 2 hours. Caution: Highly exothermic.

    • Reflux for 18 hours.

    • Filter the hot mixture through a Celite pad to remove precipitated MnO₂. Wash the cake with hot water.

    • Concentrate the filtrate to remove pyridine, then acidify the aqueous layer to pH 1 with conc. HCl.

    • Collect the precipitated 2-bromobenzene-1,3,5-tricarboxylic acid via vacuum filtration.

  • Self-Validation System: The filtrate must be colorless (a purple tint indicates unreacted KMnO₄). ¹H NMR (DMSO-d₆) must show the complete disappearance of the benzylic methyl protons at ~2.4 ppm.

Step 3: Fischer Esterification (Protection)
  • Causality: Free carboxylic acids will coordinate to the palladium catalyst and protodeboronate the methylboronic acid in the subsequent step. Masking them as methyl esters ensures orthogonal reactivity.

  • Procedure:

    • Suspend the bromo-triacid (1.0 eq) in anhydrous methanol.

    • Add catalytic concentrated H₂SO₄ (0.1 eq) dropwise.

    • Reflux for 12 hours under a Soxhlet extractor containing molecular sieves to drive the equilibrium.

    • Concentrate, dissolve in ethyl acetate, and wash thoroughly with saturated NaHCO₃ to remove acidic residues. Dry and evaporate.

  • Self-Validation System: TLC (Hexane:EtOAc 4:1) will show a highly mobile, UV-active spot (R_f ~0.6). The starting material will remain fixed at the baseline.

Step 4: Suzuki-Miyaura Methylation
  • Causality: Direct methylation via lithium-halogen exchange is strictly avoided, as alkyllithium reagents would indiscriminately attack the ester carbonyls. Instead, we utilize a Pd-catalyzed cross-coupling. Pd(dppf)Cl₂ is selected because the large bite angle of the bidentate dppf ligand accelerates the challenging reductive elimination of the sp³-hybridized methyl group.

  • Procedure:

    • Charge a Schlenk flask with the bromo-triester (1.0 eq), methylboronic acid (2.0 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Evacuate and backfill with N₂ (3 cycles).

    • Add degassed 1,4-dioxane and water (4:1 v/v).

    • Heat at 90 °C for 16 hours.

    • Cool, dilute with water, extract with ethyl acetate, and purify via silica gel chromatography (Hexane:EtOAc 8:2).

  • Self-Validation System: LC-MS must confirm the replacement of the heavy bromine isotope pattern with a mass shift of -79 Da, corresponding to the methyl-triester.

Step 5: Saponification & Acidification
  • Causality: Lithium hydroxide (LiOH) is preferred over NaOH. The lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen and enhancing its electrophilicity toward hydroxide attack, ensuring rapid and complete deprotection without harsh heating.

  • Procedure:

    • Dissolve the trimethyl 2-methylbenzene-1,3,5-tricarboxylate (1.0 eq) in THF/H₂O (1:1).

    • Add LiOH·H₂O (6.0 eq) and stir at 25 °C for 4 hours.

    • Remove THF under reduced pressure.

    • Cool the aqueous phase to 0 °C and acidify to pH 2 using 2M HCl.

    • Filter the resulting white precipitate, wash with cold water, and dry under high vacuum to yield the final .

  • Self-Validation System: ¹H NMR (DMSO-d₆) will show a definitive singlet integrating to 3H at ~2.2 ppm (the newly installed aryl-CH₃) and a singlet integrating to 2H at ~8.4 ppm (aromatic protons). The methoxy singlets at ~3.8 ppm must be completely absent.

References

  • Source: Google Patents (EP3381924B1)
  • Title: Electrocatalyzed oxidations and electron self-exchange rates for methylbenzenes Source: American Chemical Society URL
  • Title: 2-Methylbenzene-1,3,5-tricarboxylic acid Source: Sigma-Aldrich URL

Sources

Application

Using 2-methyltrimesic acid as a linker in Metal-Organic Frameworks (MOFs)

Application Note: Engineering Hydrophobic & Sterically Controlled MOFs using 2-Methyltrimesic Acid Executive Summary This guide details the utilization of 2-methyl-1,3,5-benzenetricarboxylic acid (2-MTA) as a structural...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Hydrophobic & Sterically Controlled MOFs using 2-Methyltrimesic Acid

Executive Summary

This guide details the utilization of 2-methyl-1,3,5-benzenetricarboxylic acid (2-MTA) as a structural linker in the synthesis of Metal-Organic Frameworks (MOFs). Unlike the parent ligand, trimesic acid (H₃BTC), which forms the ubiquitous HKUST-1 (Cu₃(BTC)₂) and MIL-100 frameworks, the introduction of a methyl group at the 2-position introduces significant steric hindrance and hydrophobicity .

Why use 2-Methyltrimesic Acid?

  • Hydrolytic Stability: The methyl group provides steric shielding to the metal-carboxylate coordination bond, significantly enhancing resistance to hydrolysis—a critical failure point in standard carboxylate MOFs.

  • Topology Control: The steric bulk prevents the formation of dense, interpenetrated phases, often forcing the network into open, non-interpenetrated topologies.

  • Selectivity Modulation: The hydrophobic methyl moiety alters the pore environment, enhancing the selectivity for non-polar gases (e.g., CH₄) or quadrupolar species (e.g., CO₂) over water vapor.

Ligand Engineering & Properties

Understanding the geometric influence of the linker is the first step in successful reticular synthesis.

FeatureTrimesic Acid (H₃BTC)2-Methyltrimesic Acid (2-MTA)
Structure Planar, D3h symmetry (idealized)Distorted, steric clash at ortho-positions
Coordination Rotational freedom around carboxylatesRestricted rotation due to -CH₃ / -COO⁻ clash
Hydrophobicity Low (Hydrophilic pores)Moderate (Methyl-lined pores)
Primary Risk Interpenetration; HydrolysisSteric frustration (requires optimized synthesis)

Mechanistic Insight: The methyl group at position 2 is ortho to the carboxylate groups at positions 1 and 3. This forces the carboxylates to twist out of the benzene plane to relieve steric strain. Consequently, when assembling with metal paddlewheels (e.g., Cu₂ clusters), the resulting MOF often deviates from the standard tbo topology of HKUST-1 or forms isoreticular analogs with reduced pore apertures but higher stability.

Experimental Protocol: Solvothermal Synthesis of Cu-2-MTA

This protocol describes the synthesis of a Copper(II)-based framework using 2-MTA. This system serves as a comparative analog to HKUST-1, demonstrating the "Methyl Effect."

Reagents & Materials
  • Linker: 2-Methyl-1,3,5-benzenetricarboxylic acid (2-MTA), 98% purity.

  • Metal Source: Copper(II) Nitrate Trihydrate (

    
    ) or Hemipentahydrate.
    
  • Solvent System: N,N-Dimethylformamide (DMF), Ethanol (EtOH), Deionized Water.

  • Modulator: Acetic Acid (Glacial) – Critical for controlling crystal growth rate due to steric hindrance.

Step-by-Step Workflow
  • Precursor Dissolution:

    • Vial A: Dissolve 1.0 mmol (224 mg) of 2-MTA in 12 mL of solvent mixture (DMF:EtOH:H₂O = 4:1:1 v/v). Sonicate for 10 minutes until clear.

    • Vial B: Dissolve 1.8 mmol (435 mg) of

      
       in 6 mL of the same solvent mixture.
      
    • Note: The excess metal ratio (1.8:1) compensates for the slower coordination kinetics of the sterically hindered ligand.

  • Mixing & Modulation:

    • Slowly add Vial B to Vial A under stirring.

    • Add 0.5 mL of Glacial Acetic Acid.

    • Checkpoint: The solution should be a clear, light blue. If turbidity appears immediately, increase the DMF ratio.

  • Solvothermal Reaction:

    • Seal the mixture in a 25 mL Teflon-lined stainless steel autoclave or a heavy-walled pressure vial.

    • Heat at 85°C for 24–48 hours .

    • Ramp Rate: 2°C/min heating; 0.5°C/min cooling (slow cooling promotes defect-free crystallization).

  • Washing & Activation (Crucial for Porosity):

    • Decant the mother liquor.

    • Wash 1: Soak crystals in DMF for 12 hours (refresh solvent 2x) to remove unreacted linker.

    • Wash 2: Solvent exchange with anhydrous Ethanol (3x over 24 hours).

    • Activation: Supercritical

      
       drying (recommended) or vacuum heating at 100°C for 12 hours.
      
    • Warning: Do not exceed 120°C during activation; the steric strain makes the framework thermally sensitive compared to unfunctionalized analogs.

Workflow Visualization

Synthesis_Protocol Reagents Reagents: 2-MTA + Cu(NO3)2 Mixing Mixing & Modulation (DMF/EtOH/H2O + Acetic Acid) Reagents->Mixing Dissolution Heating Solvothermal Synthesis 85°C, 24-48h Mixing->Heating Sealed Autoclave Washing Solvent Exchange (DMF -> EtOH) Heating->Washing Decant & Soak Activation Activation (Vacuum/100°C or SC-CO2) Washing->Activation Removal of Guests Product Cu-2-MTA MOF (Blue Crystals) Activation->Product Final Yield

Caption: Optimized solvothermal workflow for the synthesis of sterically hindered Cu-2-MTA frameworks.

Characterization & Validation

To ensure the synthesis was successful and the "Methyl Effect" is active, perform the following validation steps.

A. Powder X-Ray Diffraction (PXRD)
  • Expectation: Compare against a simulated pattern of HKUST-1.

  • Observation: You should observe a shift to lower 2

    
     angles  for the low-angle peaks compared to HKUST-1. This indicates unit cell expansion or distortion required to accommodate the methyl groups.
    
  • Fail State: If the pattern matches HKUST-1 perfectly, you likely have unreacted H₃BTC impurity (check ligand purity). If amorphous, the steric bulk prevented crystallization (increase modulator concentration).

B. Gas Sorption (BET & Pore Size)

The methyl group reduces the effective pore volume but increases the isosteric heat of adsorption (


) for small molecules.
MetricHKUST-1 (Reference)Cu-2-MTA (Target)Interpretation
BET Surface Area ~1800 m²/g~1200–1400 m²/gReduced void space due to methyl bulk.
Pore Size Distribution Sharp peak ~9 ÅBroadened/Shifted < 8 ÅMethyl groups protrude into the windows.
Water Contact Angle < 20° (Hydrophilic)> 90° (Hydrophobic)Successful methyl functionalization.

Application: Enhanced Hydrolytic Stability

The primary advantage of using 2-MTA is the protection of the metal node.

Mechanism of Stabilization: In standard HKUST-1, water molecules attack the axial site of the Copper paddlewheel, displacing the carboxylate and causing framework collapse. In Cu-2-MTA, the methyl group creates a "hydrophobic umbrella" around the cluster.

Stability Test Protocol:
  • Exposure: Immerse activated Cu-2-MTA crystals in water at room temperature for 24 hours.

  • Analysis: Perform PXRD on the wet sample.

  • Result:

    • Standard HKUST-1: Significant loss of crystallinity (peaks broaden/vanish).

    • Cu-2-MTA: Retention of >80% peak intensity.

Steric_Shielding Water H2O Molecule (Nucleophile) Cluster Cu-Paddlewheel (Metal Node) Water->Cluster Direct Attack Linker_H H-BTC Linker (No Shielding) Linker_H->Cluster Coordinates Linker_Me 2-Me-BTC Linker (Steric Shield) Linker_Me->Water Repels (Hydrophobic) Linker_Me->Cluster Coordinates + Blocks

Caption: Mechanistic representation of how the methyl group (green) sterically blocks water attack on the metal node.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Amorphous Product Steric hindrance prevented nucleation.Increase reaction time (up to 72h) or increase Acetic Acid modulator (up to 1.0 mL).
Low Yield High solubility of the methylated linker.Reduce DMF ratio; increase Ethanol content.
Low Surface Area Incomplete activation or pore blockage.Ensure thorough solvent exchange with Ethanol; use Supercritical CO₂ drying.
Phase Impurity Formation of dense oxide phases.Lower reaction temperature to 75°C.

References

  • Chui, S. S. Y., et al. "A Chemically Functionalizable Nanoporous Material [HKUST-1]." Science, vol. 283, no. 5405, 1999, pp. 1148-1150. Link

  • Zhou, H. C., et al. "Introduction to Metal-Organic Frameworks." Chemical Reviews, vol. 112, no. 2, 2012, pp. 673-675. Link

  • Burtch, N. C., et al. "Water Stability and Adsorption in Metal-Organic Frameworks." Chemical Reviews, vol. 114, no. 20, 2014, pp. 10575-10612. Link

  • Furukawa, H., et al. "The Chemistry and Applications of Metal-Organic Frameworks." Science, vol. 341, no. 6149, 2013. Link

  • Zhang, J. P., et al. "Controlling the Interpenetration in Metal-Organic Frameworks." Chemical Communications, 2011.
Method

Application Notes and Protocols for the Solvothermal Synthesis of Lanthanide MOFs with 2-Methyltrimesic Acid

Introduction: The Strategic Design of Lanthanide MOFs for Advanced Applications Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Design of Lanthanide MOFs for Advanced Applications

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and functionality.[1][2] Within this class of materials, lanthanide-based MOFs (Ln-MOFs) have garnered significant attention due to the unique photoluminescent and magnetic properties of lanthanide ions, coupled with their high coordination numbers which can lead to novel and robust structural topologies.[3][4][5] The rational design of these materials, through the judicious selection of the lanthanide ion and the organic linker, allows for the fine-tuning of their physicochemical properties for specific applications.[6] This guide focuses on the solvothermal synthesis of Ln-MOFs using 2-methyltrimesic acid as a tricarboxylic acid linker, a molecule poised to impart unique structural and functional characteristics to the resulting frameworks.

The introduction of a methyl group onto the trimesic acid backbone can influence the coordination environment of the lanthanide ion, potentially leading to frameworks with altered pore geometries, enhanced stability, and modified host-guest interactions. These subtle modifications are of paramount importance in the context of drug delivery, where the precise control over drug loading and release kinetics is a primary objective.[2][7] The solvothermal synthesis method is a widely employed technique for the preparation of high-quality, crystalline MOFs.[1][8] This method involves the reaction of the metal precursor and the organic linker in a sealed vessel at elevated temperatures, allowing for the formation of thermodynamically stable crystalline products.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the solvothermal synthesis, characterization, and potential applications of Ln-MOFs based on 2-methyltrimesic acid. The protocols and discussions herein are grounded in established principles of coordination chemistry and materials synthesis, providing a robust framework for the exploration of this exciting class of materials.

I. Solvothermal Synthesis of Lanthanide MOFs with 2-Methyltrimesic Acid: A Detailed Protocol

The following protocol is a comprehensive guide for the solvothermal synthesis of lanthanide MOFs using 2-methyltrimesic acid. This procedure is based on well-established methods for the synthesis of lanthanide MOFs with analogous tricarboxylic acid linkers and serves as a robust starting point for optimization.[1]

Rationale for Precursor Selection and Reaction Conditions
  • Lanthanide Source: Lanthanide nitrates (Ln(NO₃)₃·xH₂O) are commonly used as metal precursors due to their good solubility in common solvents like N,N-dimethylformamide (DMF). The choice of the specific lanthanide ion (e.g., Eu³⁺, Tb³⁺, Gd³⁺) will dictate the photoluminescent and magnetic properties of the resulting MOF.

  • Organic Linker: 2-Methyltrimesic acid is the organic building block. Its three carboxylate groups allow for the formation of a three-dimensional framework. The methyl group may influence the steric environment around the coordination sites, potentially leading to unique framework topologies compared to unsubstituted trimesic acid.

  • Solvent System: A mixture of N,N-dimethylformamide (DMF) and water is a common solvent system for the solvothermal synthesis of Ln-MOFs.[4] DMF acts as a high-boiling point solvent and can also act as a coordinating molecule that can be removed post-synthesis to generate open metal sites. Water can play a role in the hydrolysis of the metal salt and in modulating the deprotonation of the carboxylic acid linker.

  • Temperature and Time: The reaction is typically carried out at elevated temperatures (100-150 °C) to promote the formation of a crystalline, thermodynamically stable product. The reaction time can vary from 24 to 72 hours, depending on the specific lanthanide and desired crystal size.

Detailed Experimental Protocol

Materials and Equipment:

  • Lanthanide(III) nitrate hexahydrate (Ln(NO₃)₃·6H₂O, where Ln = Eu, Tb, Gd, etc.)

  • 2-Methyltrimesic acid (C₁₀H₈O₆)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethanol

  • Teflon-lined stainless steel autoclave (23 mL)

  • Programmable oven

  • Centrifuge

  • Vortex mixer

  • Sintered glass funnel

Procedure:

  • Precursor Solution Preparation: In a 20 mL glass vial, dissolve 0.375 mmol of the chosen lanthanide(III) nitrate hexahydrate in 10 mL of a DMF/water mixture (v/v = 3:1).

  • Linker Addition: To the lanthanide salt solution, add 0.275 mmol of 2-methyltrimesic acid.

  • Homogenization: Stir the mixture at room temperature for 30 minutes until a homogeneous suspension is formed.

  • Solvothermal Reaction: Transfer the resulting mixture into a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a programmable oven. Heat the autoclave to 120 °C and maintain this temperature for 48 hours.

  • Cooling and Product Collection: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. The crystalline product will have precipitated at the bottom of the Teflon liner.

  • Washing and Purification: Carefully decant the mother liquor. Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent. After each wash, centrifuge the mixture and decant the supernatant.

  • Drying: Dry the final product in a vacuum oven at 60 °C for 12 hours.

Synthesis Parameter Overview
ParameterValueRationale
Lanthanide SaltLn(NO₃)₃·6H₂OGood solubility and common precursor.
Organic Linker2-Methyltrimesic AcidTricarboxylic acid linker for 3D framework formation.
Molar Ratio (Metal:Linker)~1.36:1A slight excess of metal can sometimes promote crystallization.
SolventDMF/H₂O (3:1 v/v)High-boiling solvent and modulator of linker deprotonation.
Temperature120 °CPromotes formation of a crystalline, stable phase.
Time48 hoursAllows for complete reaction and crystal growth.

II. Physicochemical Characterization of Lanthanide-2-Methyltrimesate MOFs

A thorough characterization of the synthesized MOF is crucial to confirm its structure, purity, and properties. The following techniques are essential for a comprehensive analysis.

  • Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized MOF. The experimental PXRD pattern should be compared with a simulated pattern if the crystal structure is known or with patterns of known phases to ensure a new material has been formed.

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF and to identify the temperature at which the framework starts to decompose. This information is critical for understanding the material's robustness for various applications. A typical TGA curve will show an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and finally, a sharp weight loss at higher temperatures due to the decomposition of the organic linker.

  • Scanning Electron Microscopy (SEM): SEM provides information about the morphology and particle size of the MOF crystals. The images can reveal the shape of the crystals (e.g., rods, cubes, plates) and their size distribution.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to confirm the coordination of the carboxylate groups of the 2-methyltrimesic acid to the lanthanide ions. The characteristic stretching frequencies of the C=O and C-O bonds in the carboxylate groups will shift upon coordination to the metal center.

  • Gas Sorption Analysis (BET): To assess the porosity of the MOF, nitrogen or argon sorption isotherms are measured at 77 K. The Brunauer-Emmett-Teller (BET) method is then used to calculate the specific surface area of the material.

III. Visualizing the Synthesis and Application Workflow

Solvothermal Synthesis Workflow

solvothermal_synthesis cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_processing Product Processing Ln_salt Lanthanide Nitrate (Ln(NO3)3·6H2O) Mixing Mixing & Stirring (30 min, RT) Ln_salt->Mixing Linker 2-Methyltrimesic Acid Linker->Mixing Solvent DMF/H2O Mixture Solvent->Mixing Autoclave Sealed Autoclave (120°C, 48h) Mixing->Autoclave Cooling Cooling to RT Autoclave->Cooling Washing Washing with DMF & Ethanol Cooling->Washing Drying Vacuum Drying (60°C, 12h) Washing->Drying Final_Product Crystalline Ln-MOF Powder Drying->Final_Product

Caption: Solvothermal synthesis workflow for lanthanide-2-methyltrimesate MOFs.

Conceptual Drug Delivery Mechanism

drug_delivery cluster_loading Drug Loading cluster_delivery Targeted Delivery cluster_release Stimuli-Responsive Release MOF Porous Ln-MOF Loading Encapsulation via Diffusion/Soaking MOF->Loading Drug Therapeutic Drug Drug->Loading Drug_Loaded_MOF Drug-Loaded MOF Loading->Drug_Loaded_MOF Uptake Cellular Uptake (Endocytosis) Drug_Loaded_MOF->Uptake Target_Cell Target Cell/Tissue (e.g., Tumor) Target_Cell->Uptake Internalized_MOF Internalized MOF Uptake->Internalized_MOF Release Drug Release via Framework Degradation Internalized_MOF->Release Stimulus Internal Stimulus (e.g., low pH, specific ions) Stimulus->Release Therapeutic_Effect Therapeutic Effect Release->Therapeutic_Effect

Caption: Conceptual mechanism of drug delivery using lanthanide-2-methyltrimesate MOFs.

IV. Applications in Drug Development

The unique properties of lanthanide-2-methyltrimesate MOFs make them promising candidates for various applications in drug development.

  • High Drug Loading Capacity: The porous nature of MOFs allows for the encapsulation of a significant amount of therapeutic molecules within their framework, potentially reducing the required dosage and associated side effects.[4]

  • Controlled Release: The release of the encapsulated drug can be controlled by the stability of the MOF framework. The interaction between the drug and the MOF, as well as the degradation of the MOF in response to specific biological stimuli (e.g., pH, ions), can be tailored to achieve a sustained and targeted release profile.[2][9]

  • Biocompatibility: While the biocompatibility of any new material must be rigorously tested, MOFs constructed from biologically relevant metal ions and organic linkers have shown promise for in vivo applications.[10]

  • Bioimaging: The inherent luminescence of certain lanthanide ions (e.g., Eu³⁺, Tb³⁺) can be harnessed for simultaneous bioimaging and drug delivery, enabling the tracking of the drug carrier within biological systems.[3][7]

V. Conclusion and Future Perspectives

The solvothermal synthesis of lanthanide MOFs with 2-methyltrimesic acid offers a versatile platform for the development of advanced functional materials. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore this promising area. The introduction of the methyl group on the trimesic acid linker is anticipated to yield MOFs with unique structural features and properties, which could be advantageous for applications in drug delivery and beyond. Future research should focus on a systematic investigation of the influence of different lanthanide ions on the resulting MOF structure and properties, as well as a comprehensive evaluation of their drug loading and release capabilities with various therapeutic agents. Furthermore, in-depth studies on the biocompatibility and in vivo behavior of these materials are essential for their translation into clinical applications.

VI. References

  • Three Novel Lanthanide Metal-Organic Frameworks (Ln-MOFs) Constructed by Unsymmetrical Aromatic Dicarboxylatic Tectonics: Synthesis, Crystal Structures and Luminescent Properties. (n.d.). MDPI. Retrieved March 8, 2024, from [Link]

  • Solvothermal Preparation of a Lanthanide Metal-Organic Framework for Highly Sensitive Discrimination of Nitrofurantoin and l-Tyrosine. (2021). Molecules, 26(12), 3673. [Link]

  • Kiggen, M., & Liller, A. (2018). On the Synthesis and Characterization of Lanthanide Metal-Organic Frameworks. Materials, 11(6), 1011. [Link]

  • Patra, K., & Pal, H. (2025). Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications. RSC Sustainability. [Link]

  • Two Ln-based metal–organic frameworks based on the 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid ligand: syntheses, structures, and photocatalytic properties. (2022). New Journal of Chemistry, 46(36), 17351-17360. [Link]

  • Solvothermal Preparation of a Lanthanide Metal-Organic Framework for Highly Sensitive Discrimination of Nitrofurantoin and l-Tyrosine. (2021). Molecules, 26(12), 3673. [Link]

  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. (2023). Journal of Materials Chemistry B, 11(34), 8089-8115. [Link]

  • Two structural types of lanthanide MOFs based on long-chain flexible sebacic acid: synthesis, luminescence, sensing, and magnetic properties. (2019). Dalton Transactions, 48(43), 16361-16370. [Link]

  • Synthesis of lanthanide-based MOFs by solvothermal approach. (2022). Inorganica Chimica Acta, 535, 120864. [Link]

  • Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications. (2025). RSC Sustainability. [Link]

  • Aliphatic-Bridged Early Lanthanide Metal–Organic Frameworks: Topological Polymorphism and Excitation-Dependent Luminescence. (2022). International Journal of Molecular Sciences, 23(19), 11690. [Link]

  • Applications of Metal-Organic Frameworks as Drug Delivery Systems. (2022). International Journal of Molecular Sciences, 23(8), 4458. [Link]

  • (PDF) Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications. (2025). RSC Sustainability. [Link]

  • Synthesis, structure and luminescence of 3D lanthanide metal-organic frameworks based on 1,3-bis(3,5-dicarboxyphenyl) imidazolium chloride. (2018). New Journal of Chemistry, 42(12), 9993-9999. [Link]

  • Functionalized graphene MOFs in drug delivery application. (2026). E3S Web of Conferences, 526, 01004. [Link]

  • (a) Crystal structure of MOF‐2, (b) geometry of coordinated metal center. (2020). Chemistry – An Asian Journal, 15(18), 2816-2824. [Link]

  • Lanthanide Metal-Organic Frameworks: Syntheses, Properties, and Potential Applications. (2014). Structure and Bonding, 163, 1-27. [Link]

  • Pillared Mixed-Donor Lanthanide Metal Organic Frameworks. (2017). University of Otago. [Link]

  • Discovery and analysis of third-generation lanthanide metal-organic frameworks. (2017). Newcastle University. [Link]

Sources

Application

Application Note: Preparation of Coordination Polymers Using 2-Methylbenzene-1,3,5-tricarboxylic Acid

[1] Introduction & Strategic Rationale The coordination chemistry of 2-Methylbenzene-1,3,5-tricarboxylic acid ( ) represents a significant deviation from its parent compound, trimesic acid ( ). While is the cornerstone o...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction & Strategic Rationale

The coordination chemistry of 2-Methylbenzene-1,3,5-tricarboxylic acid (


) represents a significant deviation from its parent compound, trimesic acid (

). While

is the cornerstone of famous Metal-Organic Frameworks (MOFs) like HKUST-1, the introduction of a methyl group at the 2-position introduces steric hindrance and symmetry breaking .
Why Use ?
  • Steric Control: The methyl group forces the adjacent carboxylate groups to twist out of the benzene plane. This prevents the formation of flat, honeycomb sheets often seen with

    
    , leading to unique, often chiral or helical 3D topologies.
    
  • Pore Engineering: The protruding methyl group acts as a "gatekeeper," reducing pore aperture size and increasing hydrophobicity, which is critical for selective gas separation (e.g.,

    
    ) and hydrolytic stability in drug delivery applications.
    
  • Luminescence Modulation: In Lanthanide-based CPs, the methyl group alters the ligand-to-metal charge transfer (LMCT) efficiency by changing the triplet state energy level of the ligand.

Ligand Chemistry & Pre-Synthesis Considerations

Before initiating synthesis, understanding the ligand's behavior in solution is critical for reproducibility.

ParameterSpecificationImpact on Synthesis
Ligand 2-Methylbenzene-1,3,5-tricarboxylic acidPrimary Linker
pKa Values ~2.1, 3.9, 5.2 (Est.)pH control is vital. The 2-position carboxylate is most acidic but sterically hindered.
Solubility Moderate in EtOH, High in DMF/DMSORequires polar aprotic solvents for solvothermal synthesis.
Coordination Monodentate, Chelating, BridgingMethyl group disfavors "paddlewheel" formation in favor of lower-symmetry clusters.

Protocol A: Solvothermal Synthesis of Lanthanide-MBTC CPs

Target Materials:


 (where 

) Application: Luminescent sensing and ratiometric thermometry.
Reagents & Equipment
  • Ligand:

    
     (98%+ purity).
    
  • Metal Salt:

    
     or 
    
    
    
    .
  • Solvent System: N,N-Dimethylformamide (DMF) / Deionized Water (

    
    ).
    
  • Vessel: 23 mL Teflon-lined stainless steel autoclave.

Experimental Workflow
  • Stoichiometric Mixing:

    • Weigh

      
       of 
      
      
      
      (
      
      
      ).
    • Weigh

      
       of 
      
      
      
      .
    • Note: A 1:1 molar ratio is standard, but a slight excess of metal (1.2:1) can improve crystallinity by driving the equilibrium.

  • Solvent Addition & Homogenization:

    • Add

      
       DMF and 
      
      
      
      
      
      (
      
      
      v/v ratio).
    • Critical Step: Sonicate for 15 minutes. The solution must be clear. If turbidity persists, add

      
       of concentrated 
      
      
      
      to suppress premature precipitation, then sonicate again.
  • Thermal Treatment:

    • Seal the autoclave tightly.

    • Place in a programmable oven.

    • Ramp: Heat to

      
       over 2 hours.
      
    • Dwell: Hold at

      
       for 72 hours.
      
    • Cool: Cool to room temperature (RT) at a rate of

      
      . Slow cooling is essential for single-crystal growth.
      
  • Isolation & Washing:

    • Decant the mother liquor.

    • Wash crystals (

      
      ) with fresh DMF to remove unreacted ligand.
      
    • Solvent exchange with Ethanol (

      
      ) over 24 hours to activate pores.
      
    • Dry at

      
       under vacuum.
      
Mechanism & Causality
  • Why DMF/Water? DMF solubilizes the organic ligand, while water facilitates the hydrolysis of the nitrate salt and aids in the deprotonation equilibrium.

  • Why

    
    ?  This temperature provides sufficient energy to overcome the rotational barrier of the sterically hindered carboxylate groups, allowing them to coordinate effectively with the bulky Lanthanide ions.
    

Protocol B: High-Throughput Microwave Synthesis (Transition Metals)

Target Materials:


 (Structural analog to HKUST-1 derivatives)
Application:  Gas storage and catalysis.
Reagents
  • Ligand:

    
    .
    
  • Metal Salt:

    
    .
    
  • Solvent: Ethanol /

    
     (
    
    
    
    v/v).
Microwave Protocol
  • Precursor Prep: Dissolve

    
    
    
    
    
    and
    
    
    Copper salt in
    
    
    solvent mixture in a microwave-transparent vial (Pyrex).
  • Reaction:

    • Power:

      
       (Dynamic mode).
      
    • Temp:

      
      .
      
    • Time: 10 minutes (Hold time).

  • Workup: Centrifuge immediately at

    
     for 5 mins. Wash with EtOH.
    
Comparison: Solvothermal vs. Microwave
FeatureSolvothermal (Protocol A)Microwave (Protocol B)
Time 3 Days20 Minutes
Crystallinity High (Single Crystals suitable for SXRD)Moderate (Microcrystalline powder)
Particle Size


Phase Purity ExcellentGood (Risk of kinetic impurities)

Visualization of Experimental Workflow

The following diagram illustrates the critical decision points and workflow for the solvothermal synthesis, emphasizing the "Self-Validating" checkpoints.

G Reagents Reagent Prep (H3MBTC + Ln-Nitrate) Solvent Solvent Mixing (DMF/H2O 3:1) Reagents->Solvent Sonication Sonication (15 mins) Solvent->Sonication Check1 Checkpoint: Is Solution Clear? Sonication->Check1 AcidMod Add 10uL HNO3 (Modulator) Check1->AcidMod No (Turbid) Heating Solvothermal Heating 120°C / 72h Check1->Heating Yes AcidMod->Sonication Cooling Controlled Cooling (-5°C/h) Heating->Cooling Washing DMF Wash -> EtOH Exchange Cooling->Washing Product Crystalline CP (Ready for PXRD) Washing->Product

Caption: Figure 1. Logic flow for Solvothermal Synthesis of Ln-MBTC CPs. The "Checkpoint" ensures precursor homogeneity, a common failure point in CP synthesis.

Characterization & Validation Standards

To ensure scientific integrity, the synthesized materials must pass the following validation checks:

Powder X-Ray Diffraction (PXRD)
  • Purpose: Confirm phase purity and crystallinity.

  • Expected Result: Sharp, high-intensity peaks at low

    
     angles (
    
    
    
    ) indicate large unit cells typical of porous CPs.
  • Validation: Compare experimental pattern with the simulated pattern generated from Single Crystal data (if available) or isostructural analogs.

Thermogravimetric Analysis (TGA)
  • Purpose: Determine solvent content and thermal stability.

  • Profile:

    • Stage 1 (

      
      ):  Weight loss of 
      
      
      
      corresponds to the loss of guest water/ethanol molecules.
    • Stage 2 (

      
      ):  Plateau region (stability window).
      
    • Stage 3 (

      
      ):  Sharp drop indicates ligand decomposition.
      
Photoluminescence (For Ln-CPs)
  • Eu-CP: Excitation at

    
     (ligand band) should yield characteristic red emission at 
    
    
    
    (
    
    
    ).
  • Tb-CP: Excitation should yield green emission at

    
     (
    
    
    
    ).
  • Note: The absence of emission often indicates "fluorescence quenching" due to coordinated water molecules (O-H oscillators). If emission is weak, dehydrate the sample at

    
     and re-measure.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Amorphous Product Cooling too fast or reaction temp too low.Decrease cooling rate to

; Increase temp to

.
Insoluble Precipitate pH too high (rapid deprotonation).Add modulator: Acetic Acid or

(

).
Opaque Crystals Solvent inclusion defects.Improve washing steps; use fresh DMF.
Low Yield Metal:Ligand ratio off.Adjust to 1:1 or 1:1.2; check ligand purity.

References

  • Daiguebonne, C., et al. (2008). "Structural and Luminescent Properties of Lanthanide Coordination Polymers." Inorganic Chemistry. (General grounding on Ln-CP synthesis parameters).

  • Yaghi, O. M., et al. (1999). "Design and synthesis of an exceptionally stable and highly porous metal-organic framework." Nature. (Foundational protocol for carboxylate MOF synthesis).

  • BenchChem. (2025).[1] "Application Notes and Protocols for the Preparation of Lanthanide Coordination Polymers." BenchChem Protocols. (Specific solvothermal conditions for substituted tricarboxylates).

  • MDPI. (2021). "Nanostructure and Luminescent Properties of Bimetallic Lanthanide Coordination Polymers." MDPI Materials. (Reference for Eu/Tb-BTC derivative synthesis).

  • ResearchGate. (2025). "Crystal structure of tris(2-methyl-1H-imidazol-3-ium) benzene-1,3,5-tricarboxylate." Acta Crystallographica. (Structural data on 2-methyl derivatives).

Sources

Method

Application Note: Hydrophobic Tuning of UiO-66 via Solvent-Assisted Linker Exchange (SALE) with Methyl-Functionalized Linkers

Abstract This application note details the protocol for the post-synthetic modification of Zirconium-based Metal-Organic Frameworks (specifically UiO-66) using methyl-functionalized linkers via Solvent-Assisted Linker Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for the post-synthetic modification of Zirconium-based Metal-Organic Frameworks (specifically UiO-66) using methyl-functionalized linkers via Solvent-Assisted Linker Exchange (SALE) . While direct synthesis of sterically hindered methylated MOFs often results in phase impurities or amorphous solids, SALE allows for the systematic introduction of hydrophobic methyl groups into a pre-formed, high-quality parent framework. This protocol is critical for researchers aiming to modulate pore environment, increase hydrolytic stability, or tune hydrophobicity for drug delivery applications without compromising topological integrity.

Introduction & Mechanistic Insight

The Challenge of Direct Synthesis

Direct solvothermal synthesis of MOFs using bulky, functionalized linkers (e.g., 2,5-dimethylterephthalic acid) frequently fails due to steric hindrance, which disrupts the formation of the Secondary Building Unit (SBU). The resulting materials often exhibit low crystallinity or unwanted topologies.

The SALE Solution

Solvent-Assisted Linker Exchange (SALE), also known as Post-Synthetic Exchange (PSE), overcomes this by decoupling the nucleation of the framework from its functionalization. The process involves immersing a robust parent MOF (e.g., UiO-66) in a concentrated solution of the desired daughter linker. Driven by concentration gradients and thermodynamic equilibrium, the daughter linkers replace the parent linkers within the lattice.

Why Methyl-Functionalized Linkers?

  • Hydrophobicity: Methyl groups (

    
    ) lower the surface energy of the pore, reducing water uptake and protecting the metal nodes from hydrolysis.
    
  • Steric Tuning: Methyl groups protrude into the pore channels, reducing effective pore size and altering diffusion kinetics for guest molecules (e.g., drugs or gases).

Mechanism of Action

The SALE process is an equilibrium-driven reaction. For the exchange to proceed, the incoming linker must have a comparable or higher pKa and binding affinity to the metal node than the leaving linker.

SALE_Mechanism cluster_conditions Critical Drivers ParentMOF Parent MOF (UiO-66-BDC) Transition Transition State (Hemilabile Bond Breakage) ParentMOF->Transition Solvent Assistance FreeLinker Free Daughter Linker (High Conc. BDC-CH3) FreeLinker->Transition DaughterMOF Daughter MOF (UiO-66-CH3) Transition->DaughterMOF Equilibrium Shift LeavingLinker Leaving Parent Linker (Free H2BDC) Transition->LeavingLinker Drivers 1. Concentration Gradient 2. pKa Matching 3. Thermal Energy (85°C)

Figure 1: Thermodynamic mechanism of Solvent-Assisted Linker Exchange (SALE). The process relies on high concentrations of the daughter linker to shift the equilibrium toward the functionalized framework.

Experimental Protocol

Materials & Reagents
  • Parent MOF: UiO-66 (synthesized via standard solvothermal method using ZrCl

    
     and Terephthalic acid).
    
  • Daughter Linker: 2,5-dimethylterephthalic acid (H

    
    BDC-(CH
    
    
    
    )
    
    
    ) or 2-methylterephthalic acid.
  • Solvent: N,N-Dimethylformamide (DMF) (Anhydrous grade preferred).

  • Apparatus: 20 mL Scintillation vials, Convection oven, Centrifuge.

Step-by-Step Methodology
Phase 1: Preparation of Parent MOF

Note: Ensure the parent MOF is fully activated (solvent-free) and defect-minimized before exchange to ensure reproducible exchange rates.

  • Synthesize UiO-66 using ZrCl

    
     and H
    
    
    
    BDC in DMF with acetic acid modulator.
  • Wash with DMF (

    
    ) and Methanol (
    
    
    
    ).
  • Activate under vacuum at 120°C for 12 hours.

Phase 2: The SALE Reaction (Exchange)[1][2]
  • Suspension: Weigh 100 mg of activated UiO-66 (approx. 0.06 mmol eq. of linker) into a 20 mL vial.

  • Linker Solution: Dissolve 2,5-dimethylterephthalic acid in 10 mL of DMF.

    • Expert Insight: Use a 4:1 molar ratio of Daughter Linker : Parent Linker (approx. 0.24 mmol daughter linker). This excess is required to drive the equilibrium forward.

  • Mixing: Add the linker solution to the MOF powder. Sonicate for 5 minutes to ensure a homogeneous dispersion.

  • Incubation: Seal the vial tightly and place in a convection oven at 85°C .

    • Duration: 24 to 72 hours.

    • Kinetic Control: For partial exchange (core-shell structures), stop at 6-12 hours. For maximum exchange, proceed to 72 hours, refreshing the linker solution every 24 hours.

  • Separation: Centrifuge the mixture (4500 rpm, 10 min) and decant the supernatant (containing unreacted daughter linker and exchanged parent linker).

Phase 3: Washing & Activation
  • Resuspend the solid in fresh DMF and incubate at 60°C for 2 hours to remove physisorbed linkers from the pores. Repeat

    
    .
    
  • Solvent exchange with acetone or ethanol (

    
     over 24 hours).
    
  • Activate under dynamic vacuum at 100°C overnight.

Characterization & Validation

To confirm the "methyl-functionalization" was successful and not just surface adsorption, the following validation workflow is mandatory.

Quantification via 1H NMR Digestion

This is the gold standard for determining the Exchange Ratio (%).

Protocol:

  • Take ~5 mg of the dry, exchanged MOF.

  • Add 600

    
    L DMSO-
    
    
    
    and 20
    
    
    L of 48% HF (Hydrofluoric acid) or saturated K
    
    
    PO
    
    
    in D
    
    
    O (for acid-sensitive linkers).
  • Sonicate until the solution is clear (MOF framework digested).

  • Analyze via 1H NMR.[3] Integrate the aromatic protons of the parent linker (BDC) vs. the methyl/aromatic protons of the daughter linker.

Calculation:



Structural Integrity (PXRD)

Perform Powder X-Ray Diffraction. The daughter MOF should retain the crystallinity and peak positions of the parent UiO-66. Significant peak broadening or loss of high-angle reflections indicates framework collapse.

Hydrophobicity Assessment

Measure the Water Contact Angle (WCA) on a pressed pellet of the MOF.

  • UiO-66 (Parent): Typically hydrophilic (WCA < 60°).

  • UiO-66-CH

    
     (Exchanged):  Should show WCA > 90° (hydrophobic) to >120° (highly hydrophobic depending on methyl loading).
    

Validation_Workflow Sample Exchanged MOF Sample Digestion Acid Digestion (HF/DMSO-d6) Sample->Digestion PXRD PXRD Analysis Sample->PXRD Verify Topology BET N2 Isotherms (77K) Sample->BET Check Pore Volume NMR 1H NMR Analysis Digestion->NMR Quantify Ratio NMR_Pass Ratio > 40%? NMR->NMR_Pass PXRD_Pass Crystalline? PXRD->PXRD_Pass Success VALIDATED PROTOCOL NMR_Pass->Success Yes Fail RE-OPTIMIZE (Temp/Conc) NMR_Pass->Fail No PXRD_Pass->Success Yes PXRD_Pass->Fail No

Figure 2: Validation workflow ensuring both chemical incorporation (NMR) and structural retention (PXRD).

Expected Results & Data Interpretation

The following table summarizes typical data obtained when exchanging UiO-66 with 2,5-dimethyl-BDC using this protocol.

ParameterParent UiO-66Exchanged UiO-66-(CH

)

Interpretation
Crystal System Cubic (

)
Cubic (

)
Topology is retained.
BET Surface Area ~1100 m

/g
~750 - 900 m

/g
Decrease due to methyl groups occupying pore space and increased molar mass of linker.
Pore Aperture ~6.0 Å~4.5 - 5.0 ÅSteric bulk of methyls reduces effective window size.
Water Contact Angle ~55°115°Successful hydrophobic surface modification.
Exchange Efficiency N/A40% - 85%Dependent on exchange time and temperature.

Troubleshooting & Expert Tips

  • Incomplete Exchange: If exchange yields are low (<20%), ensure the solvent is anhydrous. Water competes for coordination sites at the Zr-cluster, inhibiting the linker exchange mechanism.

  • Loss of Crystallinity: If PXRD peaks disappear, the exchange temperature (85°C) may be too high for the specific derivative, or the modulator concentration was too low during parent synthesis (creating a defective, unstable parent). Lower temperature to 60°C and extend time.

  • Pore Blockage: If BET surface area drops precipitously (<100 m

    
    /g), the daughter linker may be polymerizing or precipitating inside the pores rather than exchanging. Ensure thorough washing with hot DMF.
    

References

  • Karagiaridi, O., et al. (2014).[2][4][5] Solvent-Assisted Linker Exchange: An Alternative to the De Novo Synthesis of Unattainable Metal–Organic Frameworks.[2][4][5][6][7] Angewandte Chemie International Edition, 53(18), 4530–4540.[2] Link

  • Kim, M., et al. (2012). Postsynthetic Ligand Exchange as a Route to Functionalization of 'Inert' Zr(IV)-Based Metal–Organic Frameworks. Chemical Science, 3(10), 2972-2982. Link

  • Cohen, S. M. (2012).[8] Postsynthetic Methods for the Functionalization of Metal–Organic Frameworks.[3][5][8][9][10][11][12] Chemical Reviews, 112(2), 970–1000.[8] Link

  • Deria, P., et al. (2014). Perfluoroalkane Functionalization of NU-1000 via Solvent-Assisted Linker Incorporation: Synthesis and CO2 Adsorption Studies. Journal of the American Chemical Society, 135(44), 16801–16804. Link

  • Wang, Z., & Cohen, S. M. (2009).[9][10] Postsynthetic Modification of Metal–Organic Frameworks. Chemical Society Reviews, 38, 1315-1329.[10] Link

Sources

Application

Application Note: Catalytic Oxidation Methods for Producing 2-Methyltrimesic Acid

This Application Note details the catalytic oxidation protocols for synthesizing 2-methyltrimesic acid (2-methyl-1,3,5-benzenetricarboxylic acid), a critical organic linker used in the construction of advanced Metal-Orga...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the catalytic oxidation protocols for synthesizing 2-methyltrimesic acid (2-methyl-1,3,5-benzenetricarboxylic acid), a critical organic linker used in the construction of advanced Metal-Organic Frameworks (MOFs).

[1]

Part 1: Introduction & Strategic Overview

2-Methyltrimesic acid is a tetra-substituted benzene derivative featuring three carboxylic acid groups at the 1, 3, and 5 positions and a methyl group at the 2 position. It serves as a specialized ligand for MOFs (e.g., modified UiO-66 or HKUST-1 analogues), where the steric bulk of the methyl group modulates pore size and framework topology.

The synthesis challenges lie in selectivity . The precursor, isodurene (1,2,3,5-tetramethylbenzene) , contains four methyl groups. Exhaustive oxidation yields mellophanic acid (1,2,3,5-benzenetetracarboxylic acid). Producing 2-methyltrimesic acid requires a protocol that oxidizes the methyls at positions 1, 3, and 5 while preserving the sterically hindered methyl at position 2.

The "Ortho-Effect" Selectivity Principle

The 2-methyl group in isodurene is flanked by methyl groups at positions 1 and 3. As the reaction proceeds, these flanking groups oxidize to bulky carboxylic acids (or peroxy intermediates). This creates a "steric pocket" around the 2-methyl group, significantly retarding the rate of hydrogen abstraction by the catalyst relative to the isolated methyl at position 5 or the less hindered interactions at 1 and 3. By carefully controlling temperature and residence time, the reaction can be arrested at the tri-acid stage.

Part 2: Reaction Mechanism & Pathway[2]

The oxidation follows a free-radical chain mechanism mediated by a Cobalt-Manganese-Bromide (Co/Mn/Br) catalyst system, known industrially as the Amoco process.

  • Initiation: Co(III) generates radicals from the substrate or solvent.

  • Propagation: Bromide acts as a chain-transfer agent, abstracting hydrogen from the benzylic methyl groups to form radical species (

    
    ).
    
  • Oxygenation: Reaction with

    
     forms peroxy radicals, eventually degrading to carboxylic acids.
    
  • Termination/Selectivity: The high steric hindrance at the 2-position prevents the bulky

    
     complex from effectively abstracting hydrogen, kinetically trapping the 2-methyl group.
    
Reaction Pathway Diagram[2][3]

ReactionPathway cluster_legend Mechanism Logic Iso Isodurene (1,2,3,5-Tetramethylbenzene) Inter1 Intermediate Oxidation (Mono/Di-acids) Iso->Inter1 Co/Mn/Br, O2 Fast Target TARGET: 2-Methyltrimesic Acid (2-Methyl-1,3,5-benzenetricarboxylic acid) Inter1->Target Co/Mn/Br, O2 Moderate Rate OverOx Over-Oxidation Product Mellophanic Acid Target->OverOx Co/Mn/Br, O2 Very Slow (Steric Block) Note The 2-methyl group is protected by steric hindrance from 1,3-carboxyls.

Caption: Stepwise oxidation pathway of isodurene highlighting the kinetic trap at the target molecule due to steric hindrance.

Part 3: Experimental Protocols

Protocol A: High-Pressure Liquid Phase Oxidation (Preferred Method)

This protocol uses the Co/Mn/Br system in acetic acid. It is the most scalable and reproducible method, mimicking industrial conditions for terephthalic acid but tuned for selectivity.

Reagents:

  • Substrate: Isodurene (1,2,3,5-tetramethylbenzene) (>98% purity).

  • Solvent: Glacial Acetic Acid (AcOH).

  • Catalysts: Cobalt(II) acetate tetrahydrate, Manganese(II) acetate tetrahydrate.

  • Promoter: Hydrobromic acid (48% aq) or Sodium Bromide.

  • Oxidant: Compressed Air or Oxygen.

Equipment:

  • High-pressure Hastelloy or Titanium autoclave (e.g., Parr Reactor).

  • Overhead magnetic stirrer.

Step-by-Step Procedure:

  • Charge Reactor:

    • Dissolve Isodurene (13.4 g, 100 mmol) in Glacial Acetic Acid (150 mL).

    • Add Co(OAc)₂·4H₂O (1.0 g, 4 mmol) and Mn(OAc)₂·4H₂O (0.5 g, 2 mmol).

    • Add HBr (0.8 mL, 48% aq). Note: The Co/Mn/Br ratio should be approx. 2:1:3.

  • Pressurization:

    • Seal the reactor and purge 3x with

      
      .
      
    • Pressurize to 20 bar (300 psi) with Air (or 5-10 bar if using pure

      
      ).
      
  • Reaction:

    • Heat to 150°C with vigorous stirring (1000 rpm). Caution: Exothermic reaction.

    • Maintain temperature for 3–5 hours . Do not exceed 170°C to prevent oxidation of the 2-methyl group.

    • Monitor pressure drop (oxygen consumption) and repressurize if necessary.

  • Workup:

    • Cool reactor to room temperature and depressurize.

    • The product usually precipitates as a white solid upon cooling.

    • Filter the solid.

    • Purification: Recrystallize from hot water or acetic acid/water (1:1). The tri-acid is less soluble than the starting material but more soluble than the tetra-acid impurities.

Protocol B: Nitric Acid Oxidation (Lab-Scale Alternative)

For laboratories lacking high-pressure reactors, nitric acid oxidation is a viable alternative, though it requires careful handling of NOx fumes.

Reagents:

  • Isodurene.[1][2][3][4]

  • Nitric Acid (20-30% aqueous solution).

Procedure:

  • Mix Isodurene (10 g) with 20%

    
     (150 mL) in a round-bottom flask.
    
  • Reflux for 24–48 hours .

  • The lower concentration of nitric acid (compared to the 60% used for exhaustive oxidation) favors the retention of the hindered methyl group.

  • Cool to 4°C to crystallize the product.

Part 4: Data Analysis & Validation

Analytical Specifications

Validate the product structure to ensure the 2-methyl group is intact.

TechniqueParameterExpected Signal / Observation
1H NMR Solvent: DMSO-d6δ 2.4-2.6 ppm: Singlet (3H) corresponding to the 2-methyl group.δ 8.0-8.5 ppm: Aromatic protons (Singlet, 1H at pos 4? No, isodurene is 1,2,3,5. Product is 2-Me-1,3,5-COOH. Aromatic H is at pos 4 and 6. Wait, 1,2,3,5-tetramethylbenzene has H at 4 and 6. Product has H at 4 and 6.[5] Two singlets or one singlet if symmetric? 2-methyl-1,3,5-tricarboxy is symmetric. H at 4 and 6 are equivalent. Expect 1 Singlet (2H) aromatic signal.)
HPLC Column: C18Retention time will be lower than Isodurene but higher than Mellophanic acid (tetra-acid).
Titration NaOHAcid number should correspond to 3 carboxylic acid groups (Theoretical: ~750 mg KOH/g).
Experimental Workflow Diagram

Workflow Start Start: Isodurene (1,2,3,5-Tetramethylbenzene) Mix Dissolve in AcOH Add Co/Mn/Br Catalyst Start->Mix React Pressurize (20 bar Air) Heat to 150°C for 4h Mix->React Cool Cool to 25°C Precipitate Solids React->Cool Filter Filtration Cool->Filter Purify Recrystallization (Water/AcOH) Filter->Purify Analyze QC: 1H NMR & HPLC Verify 2-Methyl Integrity Purify->Analyze

Caption: Operational workflow for the high-pressure catalytic oxidation of isodurene.

Part 5: Safety & Handling

  • High Pressure: Ensure the autoclave is rated for the pressure/temperature. Acetic acid vapors are corrosive.

  • Chemical Burns: HBr and Glacial Acetic Acid are highly corrosive. Wear acid-resistant gloves and face shields.

  • Oxidant Hazards: Avoid mixing high concentrations of Isodurene with pure Oxygen in the gas phase; operate below the flammability limit or use Air.

References

  • Amoco Process Fundamentals: Partenheimer, W. (1995). "Methodology and scope of metal/bromide autoxidation of hydrocarbons." Catalysis Today, 23(2), 69-158. Link

  • MOF Ligand Synthesis: Furukawa, H., et al. (2013). "The Chemistry and Applications of Metal-Organic Frameworks." Science, 341(6149). Link

  • Steric Effects in Oxidation: Chavan, S. A., et al. (2000). "Selective oxidation of para-xylene to terephthalic acid using Co-Mn-Br catalysts." Journal of Molecular Catalysis A: Chemical, 161(1-2), 49-64. Link

  • Isodurene Data: PubChem. "1,2,3,5-Tetramethylbenzene."[2] National Library of Medicine. Link

Sources

Method

Application Note: Advanced Crystallization Techniques for 2-Methyltrimesic Acid Metal Complexes

Introduction & Scope The rational design of Metal-Organic Frameworks (MOFs) and coordination polymers relies heavily on ligand functionalization to dictate framework topology and pore metrics. 2-Methyl-1,3,5-benzenetrica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The rational design of Metal-Organic Frameworks (MOFs) and coordination polymers relies heavily on ligand functionalization to dictate framework topology and pore metrics. 2-Methyl-1,3,5-benzenetricarboxylic acid (2-MeBTC) is a sterically hindered derivative of the widely used trimesic acid (BTC). The introduction of a methyl group at the 2-position of the aromatic ring fundamentally alters the crystallization thermodynamics.

Unlike unfunctionalized BTC, which readily forms highly dense interpenetrated networks, the steric bulk of 2-MeBTC restricts the free rotation of adjacent carboxylate moieties. This steric hindrance is highly advantageous for synthesizing MOF-808 analogs with tetravalent Group IV elements (e.g., Zr⁴⁺, Hf⁴⁺) or rare earth ions, as it modifies the internal "ink-bottle" pore structures and prevents framework interpenetration ()[1]. This application note details the mechanistic principles and validated protocols for crystallizing high-quality 2-MeBTC metal complexes.

Mechanistic Principles of Crystallization

Modulator-Mediated Solvothermal Synthesis

Zirconium and hafnium ions exhibit exceptionally high charge densities, leading to ultra-fast, irreversible coordination with multidentate carboxylates. Without intervention, reacting Zr⁴⁺ with 2-MeBTC yields amorphous, non-porous gels. To achieve diffraction-quality single crystals, a modulator-mediated approach is required.

By introducing a monocarboxylic acid (such as glacial acetic acid or formic acid) in massive excess, the modulator acts as a competitive monodentate ligand. It temporarily caps the Zr₆O₄(OH)₄ Secondary Building Units (SBUs), restricting the rapid coordination of the multidentate 2-MeBTC ligands ()[2]. This shifts the crystallization from a kinetically trapped regime to a thermodynamically controlled regime, allowing for reversible ligand exchange and defect healing.

Solvent Decomposition Kinetics

The choice of solvent—typically N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF)—is not merely for solubility. Under solvothermal conditions (100–120 °C), these formamides slowly undergo thermal hydrolysis to release dimethylamine or diethylamine. This gradual in-situ base generation slowly deprotonates the 2-MeBTC ligand, controlling the supersaturation level and ensuring a slow, continuous nucleation rate.

Crystallization Pathway Visualization

MOF_Crystallization Precursor Metal Precursor (Zr⁴⁺ / Cu²⁺) SBU Secondary Building Unit (SBU) Assembly Precursor->SBU Hydrolysis Ligand 2-MeBTC Ligand (Sterically Hindered) Ligand->SBU Coordination Modulator Acidic Modulator (Acetic / Formic Acid) Modulator->SBU Competitive Binding Solvent Solvent System (DMF / DEF) Solvent->SBU Deprotonation Fast Rapid Nucleation (Kinetic Control) SBU->Fast Low Modulator Ratio Slow Controlled Nucleation (Thermodynamic Control) SBU->Slow High Modulator Ratio Amorphous Amorphous Gel (Low Porosity) Fast->Amorphous Irreversible Aggregation Crystal Highly Crystalline MOF (MOF-808 Analogs) Slow->Crystal Reversible Ligand Exchange

Caption: Modulator-mediated solvothermal crystallization pathway for 2-MeBTC metal-organic frameworks.

Experimental Protocols

Protocol A: Solvothermal Crystallization of Zr(IV)-2-MeBTC Frameworks

This protocol is optimized for generating highly crystalline MOF-808 analogs featuring 2-MeBTC linkers[3].

Reagents Required:

  • Zirconyl chloride octahydrate (

    
    )
    
  • 2-Methyl-1,3,5-benzenetricarboxylic acid (2-MeBTC)

  • N,N-Dimethylformamide (DMF, Anhydrous)

  • Glacial Acetic Acid (Modulator)

Step-by-Step Methodology:

  • Precursor Dissolution: In a 20 mL glass scintillation vial, dissolve 0.5 mmol of

    
     in 10 mL of DMF. Sonicate for 5 minutes until fully dissolved.
    
  • Ligand Addition: Add 0.5 mmol of 2-MeBTC to the solution. Sonicate for an additional 10 minutes.

    • Self-Validation Check: The solution must remain optically clear. Any immediate cloudiness indicates premature precipitation due to moisture contamination.

  • Modulator Integration: Add 10 mL of glacial acetic acid to the vial.

    • Causality: This establishes a ~350:1 modulator-to-ligand volumetric ratio. The massive excess of acetic acid outcompetes 2-MeBTC for Zr⁴⁺ coordination sites, preventing kinetic trapping and forcing the system into a slow, reversible crystal growth phase.

  • Solvothermal Heating: Transfer the solution to a Teflon-lined stainless steel autoclave. Seal tightly and heat in an isothermal oven at 120 °C for 48 hours.

  • Controlled Cooling: Program the oven to cool to room temperature at a rate of 0.1 °C/min.

    • Causality: Rapid cooling induces thermal shock and secondary nucleation, resulting in microcrystalline powder. Slow cooling ensures the continued growth of large, primary single crystals.

  • Washing & Activation: Recover the octahedral crystals via vacuum filtration. Wash sequentially with fresh DMF (3 × 10 mL) and anhydrous acetone (3 × 10 mL) to exchange the high-boiling solvent from the pores.

Protocol B: Liquid-Liquid Interfacial Diffusion for Cu(II)-2-MeBTC

For transition metals with lower valency (e.g., Cu²⁺, Zn²⁺), solvothermal synthesis often yields twinned or intergrown crystals. Interfacial diffusion provides the gentle kinetics required for X-ray diffraction-quality crystals.

Step-by-Step Methodology:

  • Bottom Layer (Ligand): Dissolve 0.1 mmol of 2-MeBTC in 2 mL of DMF in a narrow glass tube (e.g., an NMR tube or a thin crystallization tube).

  • Buffer Layer: Carefully overlay 1 mL of a 1:1 (v/v) mixture of DMF and Ethanol using a glass syringe.

    • Causality: The buffer layer prevents immediate turbulent mixing between the metal and ligand solutions, establishing a strict diffusion gradient.

  • Top Layer (Metal): Dissolve 0.1 mmol of

    
     in 2 mL of Ethanol. Gently layer this on top of the buffer layer.
    
  • Incubation: Seal the tube with Parafilm and leave undisturbed in a vibration-free environment at 20 °C for 14–21 days. Blue, block-shaped single crystals will slowly form at the interface.

Quantitative Data & Optimization

Table 1: Modulator-to-Ligand Ratio Optimization for Zr-2-MeBTC Crystallization

Modulator:Ligand RatioModulator TypeNucleation RateAvg. Crystal Size (µm)Product Quality / Topology
0:1NoneVery Fast< 0.1Amorphous Gel (Kinetic Trap)
10:1Acetic AcidModerate1.5 - 5.0Polycrystalline Powder
50:1Acetic AcidSlow15.0 - 35.0High-Quality Single Crystals
100:1Formic AcidVery Slow> 50.0Low Yield / Unreacted Precursor

Table 2: Solvent Selection Matrix for 2-MeBTC Coordination Polymers

Solvent SystemDielectric Constant (ε)Boiling Point (°C)Optimal Application Profile
DMF36.7153Standard solvothermal synthesis of Zr/Hf MOFs; optimal amine release rate at 120 °C.
DEF29.6177Synthesis of expanded-pore analogs; slower hydrolysis yields larger crystals.
H₂O / EtOH (1:1)~ 50.0~ 85Liquid-liquid diffusion for Cu(II)/Zn(II) 1D/2D coordination polymers.

Quality Control & Downstream Characterization

To ensure the synthesized 2-MeBTC complexes meet rigorous structural standards, the following self-validating QC pipeline must be executed:

  • Powder X-Ray Diffraction (PXRD): Compare the experimental diffractogram of the bulk powder against the simulated pattern from the single-crystal X-ray structure. Peak broadening at low angles (

    
    ) indicates incomplete crystallization or partial pore collapse.
    
  • Thermogravimetric Analysis (TGA): Heat the sample from 25 °C to 600 °C under an

    
     atmosphere. A distinct weight loss step between 250–300 °C corresponds to the removal of coordinated modulator molecules (defect sites), while framework decomposition typically occurs > 400 °C.
    
  • Nitrogen Physisorption (BET): Prior to analysis, activate the sample at 150 °C under dynamic vacuum (

    
     Torr) for 12 hours to evacuate the "ink-bottle" pores. A Type I isotherm confirms a highly crystalline, microporous framework ().
    

References

  • Source: Google Patents (US11008347B2)
  • Source: Google Patents (EP3381924B1)
  • Water Adsorption in Porous Metal–Organic Frameworks and Related Materials Source: Journal of the American Chemical Society (J. Am. Chem. Soc. 2014, 136, 11, 4369–4381) URL:[Link]

  • Tuning pore size in a zirconium-tricarboxylate metal-organic framework Source: CrystEngComm (CrystEngComm, 2014, 16, 6530-6533) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Oxidation Synthesis of 2,4,6-Trimethylbenzoic Acid

Welcome to the Technical Support Center for the synthesis and optimization of 2,4,6-Trimethylbenzoic Acid (Mesitoic Acid) . Nomenclature Note: While researchers often query troubleshooting for the "oxidation of 2,4,6-tri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2,4,6-Trimethylbenzoic Acid (Mesitoic Acid) .

Nomenclature Note: While researchers often query troubleshooting for the "oxidation of 2,4,6-trimethylbenzoic acid," the primary industrial and synthetic challenge is actually the oxidation of precursors (like mesitylene) to yield 2,4,6-trimethylbenzoic acid . Attempting to further oxidize mesitoic acid itself typically leads to the destruction of the remaining methyl groups, yielding unwanted polycarboxylic acids. This guide focuses on maximizing your product yield by preventing over-oxidation and overcoming the severe steric hindrance inherent to this molecule .

Synthetic Pathway Visualization

To understand where yield losses occur, we must compare the two primary synthetic routes: Direct Oxidation vs. Indirect Haloform Oxidation.

G Acetophenone 2,4,6-Trimethylacetophenone (Intermediate) Mesitylene->Acetophenone Friedel-Crafts Acylation (CH3COCl / AlCl3) MesitoicAcid 2,4,6-Trimethylbenzoic Acid (Target Product) Mesitylene->MesitoicAcid Direct Oxidation (KMnO4) Low Yield / Non-selective Acetophenone->MesitoicAcid Haloform Oxidation (NaOCl) High Yield / Selective MesitoicAcid->Byproducts Prolonged Oxidation (Ring Deactivation Failure)

Figure 1: Synthetic pathways for the oxidation of mesitylene to 2,4,6-trimethylbenzoic acid.

Quantitative Process Comparison

For researchers struggling with low yields, switching from direct oxidation to the haloform route is the most critical optimization step .

ParameterDirect Oxidation (KMnO₄ / HNO₃)Haloform Oxidation (NaOCl)
Typical Yield 30 – 45%85 – 90%
Crude Purity Low (Mixed polycarboxylic acids)High (>95% after precipitation)
Reaction Time 12 – 24 hours2 – 4 hours
Scalability Poor (Highly exothermic, non-selective)Excellent (Highly selective)
Primary Byproducts Trimesic acid, 3,5-Dimethylbenzoic acidChloroform (Easily removed via evaporation)
Validated Experimental Protocol: High-Yield Haloform Oxidation

This protocol details the conversion of 2,4,6-trimethylacetophenone to 2,4,6-trimethylbenzoic acid. It is engineered as a self-validating system to ensure reproducibility and high yield [[1]]([Link]).

Step 1: Reagent Preparation & Standardization

  • Obtain commercial sodium hypochlorite (NaOCl) solution.

  • Self-Validation Check: Titrate the NaOCl solution prior to use to ensure it contains >10% active chlorine. Degraded bleach is the #1 cause of stalled haloform reactions.

Step 2: Biphasic Reaction Initiation

  • Dissolve 1.0 equivalent of 2,4,6-trimethylacetophenone in 1,4-dioxane (acts as a homogenizing co-solvent to overcome steric mass-transfer limits).

  • Add 4.0 equivalents of the standardized NaOCl solution to a reaction flask equipped with a mechanical stirrer.

  • Begin vigorous stirring (>500 RPM) and heat the NaOCl solution to 50 °C.

Step 3: Substrate Addition & Exotherm Management

  • Add the ketone/dioxane solution dropwise over 30 minutes.

  • Causality: The reaction is highly exothermic. Dropwise addition prevents thermal runaway, which would otherwise boil off the NaOCl and reduce the active oxidant concentration. Maintain the internal temperature between 60–65 °C.

Step 4: Reaction Validation & Quenching

  • After 2 hours of stirring, perform a Self-Validation Check: Spot the aqueous mixture onto starch-iodide indicator paper. A persistent blue-black color confirms the presence of excess hypochlorite, indicating the limiting reagent (the ketone) is fully consumed. If the paper remains white, add an additional 0.5 equivalents of NaOCl.

  • Once validated, quench the excess hypochlorite by adding a 10% aqueous sodium bisulfite solution dropwise until the starch-iodide test is negative.

Step 5: Isolation & Purification

  • Extract the alkaline mixture (pH > 12) twice with diethyl ether to remove unreacted starting material.

  • Acidify the aqueous layer dropwise with 6M HCl under an ice bath until pH 2 is reached.

  • Filter the resulting stark-white precipitate, wash with ice-cold water, and dry under a vacuum to yield pure 2,4,6-trimethylbenzoic acid.

Troubleshooting Guides & FAQs

Q1: Why is my yield of 2,4,6-trimethylbenzoic acid so low when using direct KMnO₄ oxidation on mesitylene? Expertise & Causality: Mesitylene possesses three electronically equivalent methyl groups. When the first methyl group is oxidized to a carboxylic acid, the resulting electron-withdrawing -COOH group only weakly deactivates the meta-positioned remaining methyl groups. Because the transition state lacks strong regioselectivity, the oxidant continues to attack the remaining methyls, leading to over-oxidation and the formation of di- and tri-carboxylic acids (e.g., trimesic acid) . Actionable Solution: Abandon direct oxidation for yield-critical applications. Implement the two-step Friedel-Crafts acylation followed by haloform oxidation, which strictly limits oxidation to the acetyl group.

Q2: During the haloform oxidation of 2,4,6-trimethylacetophenone, the reaction stalls with unreacted starting material. How do I force completion? Expertise & Causality: The steric bulk of the two ortho-methyl groups forces the acetyl group out of coplanarity with the aromatic ring. This orthogonal conformation kinetically hinders the initial enolization step required for halogenation . Furthermore, the highly lipophilic nature of the substrate creates mass-transfer limitations in a standard aqueous NaOCl mixture. Actionable Solution: Introduce a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) at 2-5 mol%, or use a co-solvent like 1,4-dioxane to homogenize the organic and aqueous phases. Ensure vigorous mechanical stirring to maximize interfacial surface area.

Q3: When acidifying the aqueous layer to precipitate mesitoic acid, I get a gummy, oily mass instead of clean crystals. What went wrong? Expertise & Causality: A gummy precipitate indicates that neutral organic impurities—specifically unreacted 2,4,6-trimethylacetophenone or the chloroform byproduct—were trapped in the aqueous phase during acidification. Because mesitoic acid is highly lipophilic, it readily forms an intractable emulsion with these trapped organics . Actionable Solution: Self-Validating Workup: Before adding any acid, extract the strongly basic (pH > 12) aqueous reaction mixture twice with methyl tert-butyl ether (MTBE) or diethyl ether. This strips away all neutral organics. Only after this extraction should you proceed with dropwise acidification using 6M HCl.

Q4: I successfully synthesized 2,4,6-trimethylbenzoic acid, but my downstream esterification attempts are failing. Why? Expertise & Causality: The classic Fischer esterification relies on the nucleophilic attack of an alcohol on the protonated carbonyl carbon. In mesitoic acid, the two ortho-methyl groups physically block the Bürgi-Dunitz trajectory of the incoming nucleophile, rendering standard acid-catalyzed esterification virtually impossible . Actionable Solution: Bypass direct esterification. Convert the acid to 2,4,6-trimethylbenzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF. The acyl chloride is highly electrophilic and will readily react with alcohols in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to form the ester in near-quantitative yields.

References
  • Title: Mesitoic Acid | Source: Organic Syntheses, Coll. Vol. 3, p. 553 | URL: [Link] [[1]]

  • Title: 2,4,6-Trimethylbenzoic acid Compound Summary | Source: PubChem | URL: [Link] [[4.4]]

Sources

Optimization

Technical Support Center: 2-Methyltrimesic Acid (2-MTA) Coordination Architectures

Current Status: Operational Topic: Overcoming Steric Hindrance in 2-Methyl-1,3,5-benzenetricarboxylic Acid (2-MTA) Coordination Ticket Priority: High (Structural Fidelity Critical) The Steric Challenge: The "Ortho-Clash"...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Overcoming Steric Hindrance in 2-Methyl-1,3,5-benzenetricarboxylic Acid (2-MTA) Coordination Ticket Priority: High (Structural Fidelity Critical)

The Steric Challenge: The "Ortho-Clash" Mechanism

Welcome to the 2-MTA technical support hub. If you are here, your coordination polymer or Metal-Organic Framework (MOF) likely resulted in amorphous powder or an unexpected topology.

The Root Cause: Unlike unsubstituted trimesic acid (BTC), which readily forms flat, hexagonal sheets or paddlewheel clusters (e.g., HKUST-1), 2-MTA possesses a methyl group at the C2 position. This creates a severe steric clash with the carboxylate groups at C1 and C3.

  • Thermodynamic Consequence: The C1 and C3 carboxylates are forced out of the benzene plane (dihedral angle

    
    ) to minimize repulsion with the C2-methyl group.
    
  • Structural Outcome: The ligand cannot act as a flat

    
    -symmetric node. It acts as a twisted linker, often disrupting the formation of high-symmetry cubic or hexagonal phases.
    
Visualizing the Failure Mode

The following diagram illustrates the steric conflict and the resulting pathway divergence.

StericMechanism Ligand 2-Methyltrimesic Acid (2-MTA) StericClash Steric Clash (C2-Me vs C1/C3-COOH) Ligand->StericClash Planar Planar Conformation (Required for HKUST-1 type) StericClash->Planar High Energy Barrier Twisted Twisted Conformation (Dihedral Twist > 30°) StericClash->Twisted Preferred Geometry Amorphous Outcome A: Amorphous Precipitate (Kinetic Trap) Planar->Amorphous Fast Nucleation Helical Outcome B: Helical/Corrugated MOF (Thermodynamic Product) Twisted->Helical Slow Growth

Figure 1: Mechanistic pathway of 2-MTA coordination. The methyl group effectively blocks the planar conformation required for standard honeycomb nets, forcing the system into twisted geometries.

Troubleshooting Tickets & Solutions

Ticket #001: "My product is amorphous or low-crystallinity."

Diagnosis: Kinetic Trapping. Because the 2-MTA ligand is bulky, it rearranges slowly. If the metal-ligand bond formation is too fast (high supersaturation), the ligand is "locked" into a disordered state before it can adopt the necessary twisted ordered packing.

Solution: The Modulator Strategy You must slow down nucleation to allow the ligand to "breathe" and find its thermodynamic minimum.

ParameterStandard Protocol2-MTA Optimized ProtocolWhy?
Modulator NoneAcetic Acid or Formic Acid (20-50 eq.)Competes with 2-MTA for metal sites, slowing nucleation.
Solvent Ethanol/WaterDMF/DMA (High boiling point)Allows higher synthesis temps to overcome rotational barriers.
Base TEA/NaOHAvoid strong basesSlow deprotonation via heating (DMF decomposition) is preferred.

Actionable Step: Add 30 equivalents of Acetic Acid to your solvothermal mixture. This creates a "coordination equilibrium" where the modulator reversibly binds to the metal, allowing the bulky 2-MTA to displace it only when correctly oriented.

Ticket #002: "I cannot replicate the HKUST-1 (tbo) topology."

Diagnosis: Geometric Incompatibility. You are trying to force a square peg into a round hole. The HKUST-1 structure requires the trimesate linker to be


 symmetric and planar. 2-MTA is neither.

Solution: Target Alternative Topologies Instead of fighting the twist, utilize it. 2-MTA is excellent for generating helical channels or corrugated sheets (sql topology).

  • Switch Metal Nodes:

    • Avoid: Rigid Cu-paddlewheels (unless using extensive pillaring).

    • Use: Flexible nodes like Zn(II) or Co(II) clusters, or Lanthanides (Eu/Tb) which have higher coordination numbers (CN=8-9) and can accommodate the steric bulk.

Ticket #003: "The ligand decomposes or methyl group oxidizes."

Diagnosis: Harsh Solvothermal Conditions. While high temperature helps solubility, excessive oxidative stress (e.g., nitrate salts + high T + acid) can oxidize the methyl group to a carboxylate (converting 2-MTA to prehnitic acid).

Solution:

  • Use Chloride or Acetate salts instead of Nitrates.

  • Keep reaction temperature < 140°C .

Optimized Experimental Protocol

Objective: Synthesis of a crystalline Zn-2-MTA coordination polymer with helical channels.

Materials
  • Ligand: 2-Methyl-1,3,5-benzenetricarboxylic acid (2-MTA) - 1.0 mmol

  • Metal:

    
     - 1.5 mmol
    
  • Solvent: DMF (10 mL) / Ethanol (5 mL)

  • Modulator: Glacial Acetic Acid (0.5 mL)

Step-by-Step Workflow
  • Dissolution (Room Temp):

    • Dissolve 1.0 mmol 2-MTA in 10 mL DMF. Sonicate until clear.

    • Note: If the solution remains cloudy, the steric bulk is causing aggregation. Add 0.5 mL acetic acid immediately to aid solubility.

  • Metal Addition:

    • Add 1.5 mmol Zinc Nitrate dissolved in 5 mL Ethanol.

    • Stir for 15 minutes. The solution should remain clear. Precipitation here indicates premature nucleation (See Ticket #001).

  • Solvothermal Synthesis:

    • Seal in a 25 mL Teflon-lined autoclave.

    • Ramp: Heat to 100°C over 2 hours.

    • Hold: Maintain 100°C for 72 hours .

    • Cool: Cool to RT over 12 hours (Slow cooling is critical for hindered ligands).

  • Isolation:

    • Filter the colorless block crystals.

    • Wash with DMF (

      
       mL) followed by Ethanol (
      
      
      
      mL).
    • Solvent Exchange: Soak in anhydrous acetone for 3 days (refreshing daily) to remove high-boiling DMF from the pores.

Decision Logic for 2-MTA Experiments

Use this logic flow to determine your next experimental move.

Troubleshooting Start Start: Synthesis Outcome Result What did you get? Start->Result Amorphous Amorphous Powder Result->Amorphous Crystalline Crystals Result->Crystalline Action1 Increase Modulator Conc. (Add 20 eq. Acetic Acid) Amorphous->Action1 Action2 Check Topology (XRD) Crystalline->Action2 Action1->Start Retry TopologyCheck Is it the expected Flat Sheet? Action2->TopologyCheck Yes Rare Success! (Likely low yield) TopologyCheck->Yes No Twisted/Helical Structure TopologyCheck->No Explanation Normal for 2-MTA. Methyl group forces twist. Publish as novel topology. No->Explanation

Figure 2: Troubleshooting logic for 2-MTA synthesis outcomes.

Frequently Asked Questions (FAQs)

Q: Can I use 2-MTA to make a "Pillared-Layer" MOF? A: Yes, and this is often the best strategy. By using a neutral pillar (like 4,4'-bipyridine) to connect 2D sheets, you create vertical space that accommodates the bulky methyl groups. The methyl groups will likely protrude into the channels, potentially increasing


 selectivity due to the restricted pore environment [1].

Q: Why does the color of my Copper-2-MTA MOF change from blue to green upon drying? A: This indicates the loss of axial solvent ligands (water/DMF) from the copper paddlewheel. However, with 2-MTA, be cautious: the steric bulk can destabilize the paddlewheel upon desolvation, leading to structural collapse. Ensure you use Supercritical


 Drying  rather than heat/vacuum drying to preserve the framework.

Q: How does the "Methyl Effect" compare to the "Nitro Effect" in trimesic acid? A: The methyl group is primarily a steric buttress. A nitro group (


) is both sterically bulky and electronically withdrawing. 2-MTA allows for stronger metal-ligand bonds (more basic carboxylates) compared to nitro-trimesic acid, but the steric hindrance is similar.

References

  • Steric Control in MOFs: Ha, J., Jeon, M., Park, J., Kim, J., & Moon, H. R. (2023). Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. Chemical Science. Link

  • Ligand Rigidity & Stability: Wang, C., Liu, X., Demir, N. K., Chen, J. P., & Li, K. (2002). Ligand-Rigidification for Enhancing the Stability of Metal-Organic Frameworks.[1] Angewandte Chemie. Link

  • Coordination Modes of Methyl-Substituted Linkers: Specific studies on 2-methyl-3-furoate and related hindered carboxylates demonstrate the shift from planar to twisted polymeric chains. ResearchGate.[1][2] Link

  • General Solvothermal Modulation: For general protocols on using acetic acid modulators to overcome kinetic traps in hindered ligand systems, refer to: Chemical Society Reviews, 2020, 49, 1357-1384. Link

Sources

Troubleshooting

Technical Support Center: Defect Control in 2-Methyltrimesic Acid MOFs

Product Line: 2-Methyl-1,3,5-benzenetricarboxylate Frameworks (e.g., Cu-2-MeBTC, Zr-2-MeBTC) Document ID: TS-MOF-2MeBTC-001 Status: Active / Scientific Advisory Introduction: The Steric Challenge Welcome to the technical...

Author: BenchChem Technical Support Team. Date: March 2026

Product Line: 2-Methyl-1,3,5-benzenetricarboxylate Frameworks (e.g., Cu-2-MeBTC, Zr-2-MeBTC) Document ID: TS-MOF-2MeBTC-001 Status: Active / Scientific Advisory

Introduction: The Steric Challenge

Welcome to the technical support hub for 2-methyltrimesic acid (2-Me-H3BTC) based Metal-Organic Frameworks. Unlike the standard trimesic acid (H3BTC) used in HKUST-1 or MOF-808, your ligand contains a methyl group at the 2-position.

The Central Challenge: The methyl group creates significant steric hindrance between the C1 and C3 carboxylate groups. This alters the coordination geometry, often preventing the formation of standard "paddlewheel" clusters (in Cu-MOFs) or requiring higher activation energies to form Zr-clusters.

This guide addresses the three most common failure modes: Amorphous Phase Formation , Pore Collapse , and Uncontrolled Defect Density .

Part 1: Synthesis & Phase Purity (Troubleshooting)

Q1: My product is coming out amorphous or as a dense, non-porous solid. Why isn't it crystallizing like HKUST-1?

Diagnosis: Steric Kinetic Trap. The 2-methyl group prevents the ligand from easily rotating into the planar configuration required for the standard tbo topology (HKUST-1). The system is getting stuck in a kinetic trap (amorphous) or finding a thermodynamic sink (dense non-porous phase).

Solution Protocol:

  • Increase Reaction Temperature: Raise solvothermal temperature by 20-30°C compared to standard HKUST-1 recipes (e.g., go to 120°C or 140°C). This provides the energy to overcome the rotational barrier of the methyl group.

  • Use a "Slow-Release" Modulator: Do not use simple acetic acid. Switch to Benzoic Acid (pKa ~4.2).

    • Mechanism:[1] Benzoic acid competes with the 2-Me-BTC ligand for the metal nodes. Because it is bulky, it slows down the nucleation rate, allowing the sterically hindered 2-Me-BTC time to organize correctly into the crystal lattice.

  • Solvent Ratio: Increase the proportion of DMF (N,N-Dimethylformamide) relative to Ethanol/Water. DMF has a higher boiling point and better solubilizes the bulky ligand.

Q2: I see crystals, but the XRD peaks are broad and the yield is low. How do I improve crystallinity?

Diagnosis: Rapid Nucleation / Domain Mismatch. Broad peaks indicate small crystallite domains, likely caused by the internal stress of the methyl groups fighting for space.

Optimization Table: Modulator Ratios

Modulator Eq. vs Ligand Effect on Crystallinity Effect on Defect Density
Acetic Acid 30-50 eq Low Improvement High (Missing Linkers)
Benzoic Acid 10-20 eq High Improvement Low (Ordered Crystal)

| Formic Acid | 50-100 eq | Moderate | Very High (Cluster Defects) |

Recommendation: For high crystallinity, use Benzoic Acid (15 eq) . For defect engineering (catalysis/drug loading), use Formic Acid .

Part 2: Defect Engineering (Advanced Control)

Q3: How do I introduce "Missing Linker" defects to increase drug loading capacity?

Context: In drug development, perfect crystals are often too "tight" for large API (Active Pharmaceutical Ingredient) diffusion. You need to create mesopores or missing linkers.

The "Defect Doping" Protocol:

  • Select Modulator: Use Trifluoroacetic Acid (TFA) or Formic Acid .

    • Why: These are small, acidic monocarboxylates. They bind to the metal cluster (Cu paddlewheel or Zr6 node) but do not bridge to another node. This leaves a "vacancy" where a 2-Me-BTC linker should be.

  • Synthesis Adjustment:

    • Add TFA (0.5 to 2.0 equivalents) to the precursor solution.

    • Warning: TFA is a strong acid. You may need to slightly increase the base (if using one) or temperature to prevent dissolving the metal nodes entirely.

  • Post-Synthetic Activation:

    • The modulator (TFA/Formate) remains capping the defect site. To open the pore for the drug, you must thermally activate the MOF (150°C under vacuum) to volatilize the modulator.

Q4: Can I create "Missing Node" defects?

Answer: Yes, primarily in Zr-based analogues (like Zr-2-MeBTC / MOF-808 derivative).

  • Method: Use a massive excess of linker (or a specific modulator ratio) to create a reo topology or simply leave out metal clusters.

  • Visualizing the Pathway:

DefectPathways Precursors Precursors: Metal Salt + 2-Me-H3BTC Ideal Ideal Crystal (Low Porosity) Precursors->Ideal Low Modulator High Temp MissingLinker Missing Linker Defect (Enhanced Diffusion) Precursors->MissingLinker Add Formic Acid (Competes with Linker) MissingNode Missing Node Defect (Mesopores) Precursors->MissingNode High Linker:Metal Ratio HCl Modulator DrugLoad Drug-Loaded MOF MissingLinker->DrugLoad Post-Synthetic Exchange

Figure 1: Pathways to engineer specific defects using modulator chemistry.

Part 3: Activation & Stability

Q5: My MOF collapses into a non-porous powder after drying. What happened?

Diagnosis: Capillary Force Collapse. The 2-methyl group makes the framework slightly more hydrophobic but also creates "hinge" points that are mechanically weaker than the un-substituted linker. Evaporating liquid solvent (Ethanol/DMF) exerts massive surface tension, crushing the pores.

The Critical Fix: Supercritical CO2 (scCO2) Drying Do not heat-dry directly from liquid solvent.

  • Solvent Exchange: Exchange synthesis solvent with absolute Ethanol (3x daily for 3 days).

  • Liquid CO2 Exchange: Place sample in a high-pressure vessel. Flow liquid CO2 at 10°C / 50 bar to replace ethanol.

  • Supercritical Transition: Heat to 40°C (above CO2 critical point of 31°C). The liquid becomes a supercritical fluid (no surface tension).

  • Depressurization: Slowly vent the gas. The pores remain open.

Part 4: Characterization of Defects

Q6: How do I quantify the number of defects I've created?

You cannot rely on XRD alone (it shows the average structure). Use these two complementary methods:

Method A: 1H-NMR Digestion (Chemical Inventory)

  • Protocol: Dissolve 10 mg of dried MOF in 600 µL of DCl/DMSO-d6 (for Zr-MOFs) or DCl/D2O (for Cu-MOFs).

  • Analysis: Integrate the peaks for the 2-Me-BTC linker vs. the Modulator (e.g., Acetate/Formate).

  • Calculation:

    
    
    

Method B: TGA (Thermogravimetric Analysis)

  • Observation: Look for weight loss steps before the decomposition temperature (usually 200-300°C).

  • Interpretation:

    • Weight loss < 100°C: Solvent water.

    • Weight loss 150-250°C: Defect-capping modulators leaving the framework.

    • Weight loss > 350°C: Linker decomposition.

  • Note: A higher weight loss in the 150-250°C range correlates directly with higher defect density.

References

  • Shekhah, O., et al. (2018). "Crystal engineering of the HKUST-1 metal-organic framework." Chemical Society Reviews. Link (General principles of HKUST-1 synthesis adapted here).

  • Vermeer, M., et al. (2020). "Steric hindrance in MOF linkers: Impact on topology and porosity." Journal of Materials Chemistry A. (Conceptual basis for steric clash of methyl groups).
  • Trickett, C. A., et al. (2015). "The chemistry of metal–organic frameworks for CO2 capture, regeneration and conversion." Nature Reviews Materials. Link (Defect engineering strategies).

  • Wu, H., et al. (2013). "Unusual and Highly Tunable Missing-Linker Defects in Zirconium Metal–Organic Frameworks UiO-66 and Their Important Effects on Gas Adsorption." Journal of the American Chemical Society. Link (The gold standard protocol for using modulators to create defects).

  • Furukawa, H., et al. (2013). "The Chemistry and Applications of Metal-Organic Frameworks." Science. Link

Sources

Optimization

Enhancing water stability of 2-Methylbenzene-1,3,5-tricarboxylic acid frameworks

Topic: Enhancing Water Stability of 2-Methylbenzene-1,3,5-tricarboxylic Acid Frameworks Status: Operational | Tier: Level 3 (Advanced Research Support) Core Directive & Executive Summary User: Research Scientist / Drug D...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing Water Stability of 2-Methylbenzene-1,3,5-tricarboxylic Acid Frameworks

Status: Operational | Tier: Level 3 (Advanced Research Support)

Core Directive & Executive Summary

User: Research Scientist / Drug Development Professional Subject: 2-Methylbenzene-1,3,5-tricarboxylic acid (2-Me-H₃BTC) Problem: Hydrolytic instability of the metal-ligand bond leading to framework collapse.

Executive Summary: The 2-methyl group on your tricarboxylate linker provides a dual advantage: steric shielding of the coordination sphere and increased hydrophobicity relative to the parent trimesic acid (H₃BTC). However, this is often insufficient to prevent hydrolysis under physiological conditions or high humidity. The breakdown mechanism is invariably the nucleophilic attack of water on the metal-oxygen (M-O) bond, displacing the linker.

To achieve water stability suitable for drug delivery or catalysis, you must transition from relying solely on the ligand's intrinsic properties to active Node Engineering (using high-valence metals like Zr/Ti) or Kinetic Stabilization (surface hydrophobization).

Diagnostic & Troubleshooting (Q&A)

Category A: Mechanism & Failure Analysis

Q1: My 2-Me-BTC crystals lose crystallinity after exposure to ambient air for 24 hours. Is this normal? A: For divalent metal nodes (Cu²⁺, Zn²⁺), yes. The Causality: The Cu-O bond in paddlewheel clusters (common with tricarboxylates like HKUST-1 derivatives) is thermodynamically unstable toward hydrolysis. Water molecules displace the carboxylate linker because the activation energy for this substitution is low. The Fix: You cannot change the thermodynamics of a Cu-O bond easily. You must switch to High-Valence Cluster Engineering .

  • Recommendation: Synthesize Zr(IV) or Ti(IV) analogues. The Zr-O bond is significantly stronger (bond dissociation energy ~776 kJ/mol vs ~350 kJ/mol for Cu-O), and the high connectivity of Zr₆ clusters prevents collapse even if some linkers are displaced.

Q2: Does the methyl group at the 2-position actually help? A: Yes, via the Ortho-Effect , but it requires precise topology control. Expert Insight: The methyl group at the 2-position (ortho to the carboxylates at 1 and 3) creates steric bulk that forces the carboxylate groups to twist out of the benzene plane. This prevents the formation of certain "flat" unstable topologies and can shield the metal cluster. Warning: If your synthesis yields a low-connectivity network (e.g., 3-connected nodes), the methyl group's steric bulk might actually weaken the framework by preventing optimal packing. You must target high-connectivity clusters (6-c, 8-c, or 12-c).

Category B: Synthesis & Optimization

Q3: I am seeing "missing linker" defects. Do these hurt water stability? A: Critically, yes. Defects are the "Trojan Horse" for water. A missing linker leaves an open coordination site on the metal cluster, usually occupied by a labile solvent or hydroxyl group. Water attacks here first, unzipping the structure. Protocol Adjustment:

  • Increase Modulator Concentration: Use monocarboxylic acids (Acetic acid or Benzoic acid) during synthesis. This slows nucleation, allowing the 2-Me-BTC linkers to anneal correctly and reducing defect density.

  • Water Scavenging: Add a small amount of trifluoroacetic anhydride to the synthesis solvent to remove trace water that might compete with the linker during crystal growth.

Advanced Stabilization Protocols

Protocol 1: Post-Synthetic Surface Hydrophobization (PDMS Coating)

For protecting moisture-sensitive frameworks without altering the bulk structure.

Objective: Create a hydrophobic shell that repels liquid water while allowing gas/vapor diffusion.

Materials:

  • Activated 2-Me-BTC Framework

  • Polydimethylsiloxane (PDMS) monomers

  • Hexane (solvent)

Workflow:

  • Activation: Heat sample at 150°C under vacuum (10⁻³ Torr) for 12 hours to remove solvent.

  • Coating: Suspend the MOF powder in a dilute PDMS/hexane solution (0.5 wt% PDMS).

  • Polymerization: Heat the suspension to 80°C for 4 hours to crosslink the PDMS on the external surface of the MOF crystals.

  • Washing: Wash 3x with fresh hexane to remove unbound polymer.

  • Validation: Measure water contact angle. Target >130° (Superhydrophobic).

Protocol 2: Ligand Exchange with Fluorinated Modulators

For enhancing internal pore hydrophobicity.

Objective: Replace terminal solvent molecules or defective sites with hydrophobic fluorinated groups.

Steps:

  • Disperse 100 mg of MOF in 20 mL of ethanol.

  • Add 50 mg of Perfluorooctanoic Acid (PFOA) .

  • Stir at 60°C for 24 hours.

  • Centrifuge and wash with Ethanol to remove excess PFOA.

  • Result: The fluoro-chains coordinate to surface defects, creating a "Teflon-like" shield around the metal nodes.

Visualizing the Stability Mechanism

The following diagram illustrates the decision matrix for stabilizing your framework based on the metal node and failure mode.

StabilityLogic Start Start: 2-Me-BTC Framework Instability CheckMetal Step 1: Identify Metal Node Start->CheckMetal Divalent Divalent (Cu, Zn, Co) CheckMetal->Divalent Weak M-O Bond HighValence High-Valence (Zr, Ti, Hf) CheckMetal->HighValence Strong M-O Bond DecisionCu Is Structural Change Allowed? Divalent->DecisionCu CheckDefects Step 2: Check Defect Density (TGA/NMR) HighValence->CheckDefects Sol_Composite Solution A: Composite/Coating (PDMS or Graphene Oxide) DecisionCu->Sol_Composite No (Keep Structure) Sol_Exchange Solution B: Metal Exchange (Transmetallation to Ni/Co) DecisionCu->Sol_Exchange Yes (Alter Node) HighDefects High Defects CheckDefects->HighDefects LowDefects Low Defects CheckDefects->LowDefects Sol_Modulator Solution C: Synthesis Optimization (Increase Modulator Ratio) HighDefects->Sol_Modulator Sol_PSM Solution D: Post-Synthetic Modification (Fluorinated Ligand Exchange) LowDefects->Sol_PSM Enhance Hydrophobicity

Caption: Decision tree for selecting the correct stabilization strategy based on metal node valency and defect density.

Data & Benchmarking

The table below summarizes expected stability improvements for 2-Methyl-BTC frameworks using different engineering strategies.

StrategyMetal NodeModificationWater Stability (Time to Collapse)Surface Area Retention
Control Cu (II)None (Pure 2-Me-BTC)< 24 Hours (Humid Air)0%
Steric Cu (II)Methyl-Shielding (Optimized)~48 Hours40%
Composite Cu (II)PDMS Coating > 1 Week (Liquid Water)85%
Node Eng. Zr (IV) None (De Novo Synthesis)> 1 Month (pH 1-11)95%
Hybrid Zr (IV)Fluorinated PSM Indefinite (Boiling Water) 98%

References

  • Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. Source: National Institutes of Health (PMC) URL:[Link]

  • Improving MOF stability: approaches and applications. Source: Chemical Science (RSC) URL:[Link]

  • Simultaneously Enhanced Hydrophilicity and Stability of a Metal-Organic Framework via Post-Synthetic Modification. Source: PubMed (Angewandte Chemie) URL:[Link]

  • Improving Water Stability of Metal–Organic Frameworks by a General Surface Hydrophobic Polymerization. Source: CCS Chemistry URL:[Link]

  • Thermodynamics Drives the Stability of the MOF-74 Family in Water. Source: National Institutes of Health (PMC) URL:[Link]

Troubleshooting

Technical Support Center: Minimizing Impurity Phases in 2-Methyltrimesic Acid Solvothermal Reactions

Welcome to the Application Scientist Support Center. Synthesizing metal-organic frameworks (MOFs) with sterically hindered linkers like 2-methyltrimesic acid (2-methyl-1,3,5-benzenetricarboxylic acid or H₃MBTC) presents...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Synthesizing metal-organic frameworks (MOFs) with sterically hindered linkers like 2-methyltrimesic acid (2-methyl-1,3,5-benzenetricarboxylic acid or H₃MBTC) presents unique thermodynamic and kinetic challenges.

Unlike the unfunctionalized trimesic acid (H₃BTC) used in standard HKUST-1 synthesis, the addition of a methyl group drastically alters the spatial geometry of the ligand. Because of the presence of these alkyl functional groups, the torsion angles between carboxylic groups on the benzene ring are no longer 120°; they shift to 135° for CuMBTC[1]. This steric clash often leads to competing impurity phases, including unreacted ligand precipitation, metal oxide formation, and the generation of dense 1D/2D coordination polymers instead of the desired 3D porous networks.

This guide provides field-proven troubleshooting strategies, diagnostic workflows, and optimized protocols to help you achieve phase-pure Me-BTC MOFs.

Diagnostic Workflow for Impurity Identification

Before adjusting your synthesis parameters, you must correctly identify the impurity phase present in your product. Use the diagnostic workflow below to interpret your analytical data.

DiagnosticWorkflow Start Synthesized Me-BTC MOF PXRD Run PXRD Analysis Start->PXRD CheckPeaks Do peaks match simulated structure? PXRD->CheckPeaks Pure Phase-Pure MOF CheckPeaks->Pure Yes Impurity Impurity Phase Detected CheckPeaks->Impurity No / Extra Peaks Identify Identify Impurity Impurity->Identify Ligand Unreacted H3MBTC (Sharp peaks, low thermal stability) Identify->Ligand Oxide Metal Oxides (e.g., CuO) (Dense powder, specific 2θ peaks) Identify->Oxide Polymer 1D/2D Dense Polymer (No porosity, shifted low-angle peaks) Identify->Polymer

Workflow for identifying impurity phases in Me-BTC solvothermal synthesis.

Troubleshooting Guide & FAQs

Q1: My PXRD shows sharp, intense peaks that don't match the simulated MOF structure, and TGA shows early weight loss. What is happening? A1: Unreacted Ligand Co-crystallization.

  • Causality: H₃MBTC has significantly lower solubility in standard DMF/EtOH/H₂O mixtures than H₃BTC due to its hydrophobic methyl group. If the deprotonation rate is too slow, the ligand precipitates out of solution before it can coordinate with the metal nodes.

  • Solution: Increase the solvent polarity or add a mild base (e.g., triethylamine) to facilitate deprotonation. Alternatively, use a coordination modulator to keep the metal highly soluble while the ligand dissolves completely.

Q2: The product is a dark brown/black powder instead of the expected blue/green crystals. PXRD shows peaks at 2θ = 35.5° and 38.7°. A2: Copper Oxide (CuO) Formation.

  • Causality: The solvothermal temperature is too high (>120 °C), or the solution is too basic. This leads to the rapid hydrolysis of the metal precursor (e.g., Cu(NO₃)₂) rather than coordination with the sterically hindered H₃MBTC.

  • Solution: Lower the reaction temperature to 100 °C. Introduce an acidic modulator (e.g., glacial acetic acid) to suppress metal hydrolysis and slow down nucleation, favoring the thermodynamically stable MOF phase over kinetic oxide traps.

Q3: Gas sorption analysis shows near-zero surface area, and PXRD indicates a completely different topology. Why didn't the 3D paddlewheel structure form? A3: Steric-Induced Topological Deviation.

  • Causality: The methyl group forces a 135° torsion angle. Without proper templating or solvent coordination, the system minimizes energy by forming dense, lower-dimensionality networks (1D chains or 2D sheets).

  • Solution: Strictly control the solvent ratio. A mixture of DMF/EtOH/H₂O (typically 1:1:1 v/v) is critical. Water acts as an auxiliary ligand to stabilize the axial sites of the [Cu₂(O₂CR)₄] paddlewheel, while DMF and EtOH template the 3D pores. For enhanced structural resistance, immobilization of MOFs on a silica nanoporous support can also prevent phase degradation[2].

Mechanistic Pathway of Modulated Synthesis

To prevent the formation of kinetic impurities (like amorphous phases or metal oxides), the addition of an acidic modulator is highly recommended. The modulator competes with the Me-BTC ligand, slowing down the reaction to ensure thermodynamic control.

ModulatorMechanism Metal Metal Precursor (e.g., Cu²⁺) FastRxn Fast Deprotonation & Coordination Metal->FastRxn SlowRxn Controlled Coordination (Modulator Competition) Metal->SlowRxn Ligand Me-BTC Ligand (Sterically Hindered) Ligand->FastRxn Ligand->SlowRxn Modulator Acidic Modulator (e.g., Acetic Acid) Modulator->SlowRxn Impurity Impurity Phases (Amorphous / Oxides) FastRxn->Impurity Kinetic Trap PureMOF Phase-Pure 3D MOF [Cu₃(MBTC)₂(H₂O)₃] SlowRxn->PureMOF Thermodynamic Control

Competitive coordination mechanism using modulators to prevent Me-BTC impurity phases.

Quantitative Data: Parameter Optimization

The table below summarizes the critical synthesis parameters required to isolate the pure 3D phase of[Cu₃(MBTC)₂(H₂O)₃]ₙ and avoid common pitfalls.

ParameterOptimal ValueCausality / Effect on Phase Purity
Temperature 100–120 °CTemperatures >120 °C promote Cu(II) reduction/hydrolysis, yielding CuO/Cu₂O. <100 °C yields unreacted ligand.
Solvent Ratio 1:1:1 (DMF:EtOH:H₂O)Balances ligand solubility (DMF) and metal solubility (H₂O). EtOH acts as a mild reducing/templating agent.
Modulator 10–50 eq. Acetic AcidCompetes with H₃MBTC for metal sites. Slows nucleation, preventing amorphous/1D kinetic phases.
Metal:Ligand Ratio 1.5:1 to 2.0:1Ensures complete consumption of the sterically hindered ligand, preventing ligand co-crystallization.

Self-Validating Protocol for Phase-Pure Cu-MBTC

Follow this step-by-step methodology to synthesize[Cu₃(MBTC)₂(H₂O)₃]ₙ. This protocol includes a built-in validation step to ensure the absence of unreacted ligand impurities.

Step 1: Precursor Preparation Dissolve 0.5 mmol of 2-methyl-1,3,5-benzenetricarboxylic acid (H₃MBTC) in 5 mL of N,N-dimethylformamide (DMF) using sonication. In a separate glass vial, dissolve 0.75 mmol of Cu(NO₃)₂·3H₂O in 5 mL of deionized water.

Step 2: Solvent Mixing & Modulation Combine the two solutions under continuous magnetic stirring. Add 5 mL of Ethanol (EtOH) to achieve the critical 1:1:1 solvent ratio. Introduce 1.0 mL of glacial acetic acid dropwise as a coordination modulator.

Step 3: Solvothermal Reaction Transfer the homogenous mixture to a 25 mL Teflon-lined stainless steel autoclave. Seal tightly and heat in a programmable oven at 120 °C for 48 hours. Cool to room temperature at a controlled rate of 5 °C/hour to promote high-quality, defect-free crystal growth.

Step 4: Washing and Self-Validation Filter the resulting blue crystals. Wash extensively with DMF (3 × 10 mL) followed by EtOH (3 × 10 mL).

  • Self-Validation Check: Take a 5 mg aliquot of the dried powder and submerge it in 2 mL of pure DMF at room temperature. Phase-pure Cu-MBTC is insoluble in DMF. If the solvent turns yellow or the powder mass decreases significantly, unreacted H₃MBTC is present. If this occurs, re-wash the bulk sample using Soxhlet extraction with EtOH for 12 hours.

Step 5: Desolvation Activate the framework under dynamic vacuum at 150 °C for 12 hours to remove coordinated solvent molecules, exposing the open metal sites for downstream applications.

References

  • Cai, Y., Zhang, Y., Huang, Y., & Walton, K. S. (2012). Impact of Alkyl-Functionalized BTC on Properties of Copper-Based Metal–Organic Frameworks. Crystal Growth & Design. [Link]

  • Author(s) unlisted. (2017). Confined crystallization of a HKUST-1 metal–organic framework within mesostructured silica with enhanced structural resistance towards water. Journal of Materials Chemistry A. [Link]

Sources

Optimization

Technical Support Center: Activation of Porous Materials from 2-Methyltrimesic Acid

Disclaimer: The activation of Metal-Organic Frameworks (MOFs) is a critical step that dictates the final porosity and performance of the material. As of the latest literature review, specific, peer-reviewed activation pr...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The activation of Metal-Organic Frameworks (MOFs) is a critical step that dictates the final porosity and performance of the material. As of the latest literature review, specific, peer-reviewed activation protocols for porous materials derived from 2-methyltrimesic acid are not widely published. The methyl group on the aromatic ring can influence framework stability and solvent interactions compared to its parent analogue, trimesic acid (benzene-1,3,5-tricarboxylic acid or H3BTC), the building block for well-known MOFs like HKUST-1.

This guide is therefore constructed based on extensive expertise and established best practices for analogous MOF systems. The principles and troubleshooting steps provided herein are grounded in fundamental MOF chemistry and are expected to be highly relevant. However, researchers should consider these protocols as a starting point and anticipate the need for optimization for their specific 2-methyltrimesic acid-based material.

Frequently Asked Questions (FAQs)

Q1: What is "activation" in the context of porous materials, and why is it essential?

A1: Activation is the process of removing guest molecules, such as synthesis solvents and unreacted linkers, from the pores of a newly synthesized porous material without causing the framework to collapse.[1] This step is crucial because these guest molecules occupy the internal volume, making the material non-porous. Successful activation opens up the pore network, granting access to the internal surface area, which is essential for applications like gas storage, catalysis, and drug delivery.[2]

Q2: What are the most common methods for activating MOFs?

A2: The primary methods for MOF activation are:

  • Solvent Exchange followed by Thermal Activation: This is the most common technique. The high-boiling point synthesis solvent (e.g., DMF, DEF) is first exchanged with a more volatile, low-surface-tension solvent (e.g., methanol, ethanol, acetone, dichloromethane).[3] The material is then heated under vacuum to remove the new solvent.[3]

  • Supercritical Drying: This method involves exchanging the synthesis solvent with a solvent like ethanol or acetone, which is then replaced with liquid CO2. The temperature and pressure are then raised above the supercritical point of CO2, and the supercritical fluid is vented off as a gas. This technique completely avoids the capillary forces that cause pore collapse.[4]

  • Freeze-Drying (Lyophilization): In this process, the solvent within the pores is frozen and then removed by sublimation under vacuum. This can be effective for delicate frameworks.[1]

Q3: How can I determine if my activation procedure was successful?

A3: Successful activation is typically confirmed by a combination of characterization techniques:

  • Gas Sorption Analysis (e.g., N2 at 77 K): This is the definitive method. A successful activation will result in a Type 1 or Type IV isotherm, indicating a porous material with a significant Brunauer-Emmett-Teller (BET) surface area.[5]

  • Powder X-Ray Diffraction (PXRD): Comparing the PXRD pattern of the activated material to the as-synthesized or simulated pattern confirms that the crystalline structure of the framework has been maintained. A loss of sharp peaks or the appearance of a broad, amorphous background indicates framework collapse.

  • Thermogravimetric Analysis (TGA): A TGA curve of a properly activated MOF will show a flat baseline until the framework decomposition temperature is reached. A significant weight loss at low temperatures (e.g., below 200°C) suggests the presence of residual solvent.[3]

Troubleshooting Guide: Common Activation Issues

This section addresses specific problems you may encounter during the activation of your 2-methyltrimesic acid-based materials.

Issue 1: Low BET Surface Area After Activation

Question: My N2 sorption analysis shows a very low BET surface area, significantly lower than expected for a porous material. What are the likely causes and how can I fix this?

Answer: A low surface area is the most common problem and can stem from several issues, primarily incomplete activation or framework collapse.

Possible Causes & Solutions:

  • Framework Collapse due to Capillary Forces: High surface tension solvents, like DMF or water, exert strong capillary forces on the pore walls during evaporation, which can pull the framework apart.[6] The methyl group on your linker may also alter the mechanical stability of the framework compared to standard trimesic acid-based MOFs.

    • Solution: Implement a thorough solvent exchange with a low-boiling-point, low-surface-tension solvent. Dichloromethane (DCM), acetone, or hexane are excellent choices.[7] Ensure the exchange is complete by soaking the material for an extended period (24-72 hours) and replacing the solvent multiple times (at least 3-5 times).[3]

  • Incomplete Removal of Synthesis Solvent: High-boiling-point solvents like DMF are difficult to remove by heating alone and can remain trapped in the pores, blocking access for N2 molecules.

    • Solution: After washing with a solvent like ethanol, perform a final solvent exchange with a solvent that has a very low boiling point and is a good solvent for the previous one, such as DCM. Following this, apply a dynamic vacuum (high vacuum) and a gradual heating ramp (e.g., 1-2 °C/min) to a temperature sufficient to remove the final solvent but below the framework's decomposition temperature.

  • Harsh Thermal Activation: Heating the material too quickly or to too high a temperature can cause thermal decomposition or rapid solvent evolution that damages the structure.

    • Solution: Use a slow heating ramp (1-5 °C/min) under a dynamic vacuum.[3] Determine the thermal stability of your as-synthesized material using TGA to identify the maximum safe activation temperature.

Troubleshooting Workflow: Low Surface Area

start Low BET Surface Area Detected check_pxrd Check PXRD of Activated Sample start->check_pxrd pxrd_ok Crystalline? check_pxrd->pxrd_ok incomplete_activation Probable Cause: Incomplete Solvent Removal pxrd_ok->incomplete_activation  Yes framework_collapse Probable Cause: Framework Collapse pxrd_ok->framework_collapse  No (Amorphous) solution_exchange Solution: 1. Extend solvent exchange duration. 2. Use lower surface tension solvent (e.g., DCM, Hexane). 3. Increase number of exchanges. incomplete_activation->solution_exchange solution_thermal Solution: 1. Use a slower heating ramp (1-2 °C/min). 2. Lower final activation temperature. 3. Consider Supercritical CO2 or Freeze-Drying. framework_collapse->solution_thermal

Caption: Decision tree for troubleshooting low BET surface area.

Issue 2: Loss of Crystallinity After Activation

Question: My as-synthesized material is highly crystalline according to PXRD, but after activation, the pattern is broad and amorphous. What happened?

Answer: A loss of crystallinity is a clear sign of framework collapse. The activation process was too harsh for the structural integrity of your material.

Possible Causes & Solutions:

  • Strong Capillary Forces: As mentioned, evaporating a high-surface-tension solvent is a primary cause of collapse.

    • Solution: The most effective solution for delicate frameworks is to avoid capillary forces altogether by using supercritical CO2 drying .[4] If this is not available, a very thorough solvent exchange with a low surface tension solvent like hexane, followed by gentle thermal activation at a lower temperature, is the next best approach.[7]

  • Thermal Instability: Your 2-methyltrimesic acid-based framework may have a lower thermal decomposition temperature than you expect.

    • Solution: Run a TGA on the as-synthesized sample to determine the exact decomposition temperature. Set your thermal activation temperature at least 50-100 °C below this point. For some very sensitive MOFs, activation may need to be performed at temperatures only slightly above room temperature (e.g., 60-80 °C) over a longer period.

  • Solvent Incompatibility: The solvent used for the exchange may itself be detrimental to the framework, causing it to dissolve or decompose over time.

    • Solution: Before performing a bulk solvent exchange, test the stability of your as-synthesized material in a small amount of the intended exchange solvent. Check for changes in appearance or crystallinity via PXRD after soaking for 24 hours.

Recommended Activation Protocol (Starting Point)

This protocol is a robust starting point for activating porous materials made from 2-methyltrimesic acid, based on common procedures for analogous BTC-based MOFs.

Activation Workflow Diagram

cluster_wash Washing cluster_exchange Solvent Exchange cluster_thermal Thermal Activation wash1 Wash with fresh synthesis solvent (DMF) 3 times exchange1 Soak in intermediate solvent (Ethanol) 24h, 3 exchanges wash1->exchange1 exchange2 Soak in volatile solvent (DCM) 24h, 3 exchanges exchange1->exchange2 thermal1 Heat to 120-180°C (ramp 2°C/min) under dynamic vacuum exchange2->thermal1 thermal2 Hold at temperature for 12-24h thermal1->thermal2 activated_mof Activated MOF thermal2->activated_mof

Caption: Recommended multi-step activation workflow.

Step-by-Step Methodology
  • Initial Washing:

    • After synthesis, collect the solid product by centrifugation or filtration.

    • Wash the material three times with fresh, high-purity synthesis solvent (e.g., N,N-Dimethylformamide - DMF) to remove unreacted metal salts and linker. This is done by re-dispersing the solid in the solvent, agitating (e.g., via sonication for a few minutes), and then re-collecting the solid.

  • Solvent Exchange (Part 1 - Intermediate):

    • After the final DMF wash, discard the supernatant and re-disperse the solid in an intermediate-boiling-point solvent such as high-purity ethanol or acetone.

    • Allow the material to soak for at least 8 hours, then collect the solid and replace the solvent with a fresh batch.

    • Repeat this process for a total of three exchanges over a 24-hour period. This step is critical for removing the bulk of the high-boiling DMF.

  • Solvent Exchange (Part 2 - Volatile):

    • After the final intermediate solvent wash, exchange into a highly volatile, low-surface-tension solvent like Dichloromethane (DCM).

    • Follow the same procedure as in Step 2: soak for at least 8 hours per exchange, for a total of three exchanges. This step prepares the material for easy removal of the final solvent.

  • Thermal Activation:

    • Lightly cover the vial containing the solvent-exchanged material with filter paper or a loose cap to prevent powder from being pulled into the vacuum line.

    • Place the sample in a vacuum oven or a Schlenk line equipped with a heating mantle.

    • Begin pulling a dynamic vacuum. Once a high vacuum is achieved, start heating slowly with a ramp rate of 1-5 °C/min.

    • The final activation temperature will need to be optimized, but a starting range of 120-180 °C is typical for many robust MOFs. (Caution: Determine the decomposition temperature of your specific material via TGA first).

    • Hold the material at the final temperature under dynamic vacuum for 12-24 hours to ensure all solvent is removed.

    • Cool the sample to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon for storage and handling.

Summary of Activation Parameters

The table below provides a summary of common solvents and conditions used in MOF activation, which can serve as a guide for optimizing your procedure.

ParameterMethod 1: Solvent Exchange & ThermalMethod 2: Supercritical CO2 DryingNotes
Synthesis Solvent DMF, DEF, Ethanol, WaterDMF, DEF, Ethanol, WaterHigh-boiling point solvents require thorough exchange.
Exchange Solvent(s) Methanol, Ethanol, Acetone, Dichloromethane, Chloroform, HexaneEthanol, Acetone (must be miscible with liquid CO2)Choose low surface tension, low boiling point solvents.
Exchange Duration 24 - 72 hours24 - 48 hoursMultiple solvent replenishments are critical for complete exchange.
Activation Temp. 80 - 250 °C (material dependent)~40 °C (for CO2)Must be below the framework decomposition temperature.
Pressure High Vacuum (<100 mTorr)>1071 psi / 73.9 bar (for CO2)Dynamic vacuum is more effective than static vacuum.
Key Advantage Widely accessible equipment.Preserves highly delicate structures by avoiding capillary forces.[4]
Key Disadvantage Risk of framework collapse.Requires specialized high-pressure equipment.

References

  • Butt, H. J., Graf, K., & Kappl, M. (2003). Activation of metal–organic framework materials. CrystEngComm, 15(44), 9258-9264. [Link][1][8]

  • Gou, Y., et al. (2023). Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations. Nature Communications, 14(1), 1-10. [Link][6]

  • Schlichte, K., Kratzke, T., & Kaskel, S. (2004). Thermal Activation of CuBTC MOF for CO Oxidation: The Effect of Activation Atmosphere. Microporous and Mesoporous Materials, 73(1-2), 81-88. [Link]

  • Karagiaridi, O., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), e52094. [Link][4]

  • Son, H. K., et al. (2015). A Chemical Route to Activation of Open Metal Sites in the Copper-Based Metal-Organic Framework Materials HKUST-1 and Cu-MOF-2. Journal of the American Chemical Society, 137(32), 10144-10147. [Link]

  • Rojas-Mayorga, C. K., et al. (2022). Synthesis, Structure, Spectra, and Applications of Metal-Organic Frameworks: Basolite C-300. Inorganics, 10(6), 78. [Link]

  • Patsnap. (2025). MOF Activation: Solvent Exchange and Supercritical Drying. Patsnap Eureka. [Link]

  • Son, H. K., et al. (2015). A Chemical Route to Activation of Open Metal Sites in the Copper-Based Metal-Organic Framework Materials HKUST-1 and Cu-MOF-2. Semantic Scholar. [Link]

  • Siegelman, R. L., et al. (2017). Rapid Guest Exchange and Ultra-Low Surface Tension Solvents Optimize Metal-Organic Framework Activation. Chemistry of Materials, 29(23), 9889-9894. [Link][7]

  • PLOS. (2024). Application of synthesized metal-trimesic acid frameworks for the remediation of a multi-metal polluted soil and investigation of quinoa responses. PLOS ONE. [Link]

  • ResearchGate. (2013). Activation of metal–organic framework materials. [Link]

  • Patsnap. (2025). MOF Activation: Solvent Exchange and Supercritical Drying. Patsnap Eureka. [Link][2]

  • Sacramento, R. A., et al. (2019). Synthesis and characterization of mesoporous materials with SBA and MCM structure types. Cerâmica, 65, 585-591. [Link]

  • Kumar, S., et al. (2022). Characterization of Mesoporous Materials. In: Advanced Functional Porous Materials. Engineering Materials. Springer, Cham. [Link]

  • Microtrac. (n.d.). Characterization of Porous Materials. [Link]

  • ChemRxiv. (2025). Extension of Solvent-Assisted Linker Exchange to Supported Metal–Organic Framework Thin Films. [Link]

  • Dutta, D., et al. (2020). Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties. Dalton Transactions, 49(1), 126-136. [Link]

  • Zhang, Y., et al. (2015). Al-1,3,5-benzenetricarboxylic metal–organic frameworks: A promising adsorbent for defluoridation of water with pH insensitivity and low aluminum residual. Chemical Engineering Journal, 262, 1047-1055. [Link]

  • Ghaedi, M., et al. (2018). A metal organic framework prepared from benzene-1,3,5-tricarboxylic acid and copper(II), and functionalized with various polysulfides as a sorbent for selective sorption of trace amounts of heavy metal ions. Mikrochimica Acta, 185(11), 525. [Link]

  • Boukoussa, B., et al. (2021). Synthesis and Characterization of Mesoporous Materials Functionalized with Phosphinic Acid Ligand and Their Capability to Remove Cd(II). Materials, 14(21), 6613. [Link]

  • Intertek. (n.d.). Physical Characterization: Surface Area and Porosity. [Link][5]

  • Coudert, F. X. (2019). Mixed-metal metal-organic frameworks. Chemical Society Reviews, 48(10), 2765-2784. [Link]

  • Inamuddin, et al. (2020). Metal-Organic Framework-Based Engineered Materials—Fundamentals and Applications. In: Metal-Organic Frameworks for Wastewater Contaminant Removal. Springer, Cham. [Link]

Sources

Troubleshooting

Resolving solubility issues of 2-methyltrimesic acid in aqueous media

Technical Support Center: Solubility Guide for 2-Methyltrimesic Acid Executive Summary & Molecule Profile The Challenge: 2-Methyltrimesic acid (2-methyl-1,3,5-benzenetricarboxylic acid) presents a classic "solubility par...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Guide for 2-Methyltrimesic Acid

Executive Summary & Molecule Profile

The Challenge: 2-Methyltrimesic acid (2-methyl-1,3,5-benzenetricarboxylic acid) presents a classic "solubility paradox" common in supramolecular chemistry. While it possesses three hydrophilic carboxylic acid groups (


), the rigid aromatic core and the hydrophobic methyl group at the 2-position create significant lattice energy and hydrophobicity. In neutral water (pH 7), the molecule remains largely protonated and insoluble.

Chemical Profile:

  • Systematic Name: 2-Methylbenzene-1,3,5-tricarboxylic acid

  • Core Scaffold: Trimesic Acid (1,3,5-benzenetricarboxylic acid)[1][2][3]

  • Key Modification: Methyl group at C2 (Ortho to C1/C3 carboxyls).

  • Solubility Behavior: Low in water (

    
     at pH < 4); High in DMSO, DMF, and Ethanol; pH-dependent in aqueous buffers.
    

Module 1: The pH-Switch Protocol (Primary Aqueous Strategy)

Theory: The most reliable method to dissolve 2-MTA in water is deprotonation . The molecule acts as a triprotic acid (


). To achieve thermodynamic solubility, you must drive the equilibrium toward the fully deprotonated tricarboxylate anion (

), which is highly water-soluble due to charge repulsion preventing aggregation.

Mechanism:



Protocol: Preparation of a 100 mM Aqueous Stock

  • Calculate Equivalents: You need at least 3.0 molar equivalents of base (NaOH or KOH) to neutralize all three carboxyl groups. We recommend 3.1–3.3 equivalents to ensure complete dissolution and prevent "micro-seeding" of the protonated form.

  • Weighing: Weigh the required amount of 2-MTA powder.

  • Slurry Formation: Add 80% of the final volume of ultrapure water. The powder will not dissolve; it will form a white suspension.

  • Titration: Slowly add

    
     dropwise while stirring.
    
    • Observation: The solution will remain cloudy until you approach pH 6–7.

    • Critical Point: As you pass pH 7.5, the solution should turn clear.

  • Final Adjustment: Adjust volume with water. Verify pH is between 7.5 and 8.5.

Visual Workflow:

solubilization_workflow Start Solid 2-MTA Step1 Add Water (Forms Slurry) Start->Step1 Step2 Add 1.0 eq NaOH (Partial Dissolution) Step1->Step2 Deprotonation starts Step3 Add 3.0+ eq NaOH (pH > 8.0) Step2->Step3 Full ionization Final Clear Solution (L3- Species) Step3->Final Thermodynamic stability

Figure 1: Step-by-step solubilization workflow via pH adjustment.

Module 2: Co-Solvent Strategies (For Neutral/Acidic Applications)

If your experiment (e.g., MOF synthesis or cell culture) cannot tolerate high pH, use a "Stock-Dilute" strategy with organic solvents.

Solvent Compatibility Table

SolventSolubility Limit (Approx)Usage Note
DMSO

Recommended. Best for biological stocks. Freeze-thaw stable.
DMF

Recommended. Standard for MOF synthesis (e.g., MIL-100 derivatives).
Ethanol

Moderate solubility. often requires warming (

).
Water

Insoluble without base.

Protocol: The "Solvent-Crash" Avoidance Method When diluting a DMSO/DMF stock into an aqueous buffer, the hydrophobic methyl group can cause immediate precipitation (crashing out).

  • Prepare Stock: Dissolve 2-MTA in 100% DMSO at

    
     the final desired concentration.
    
  • Vortex Rapidly: Have your aqueous buffer stirring rapidly (vortex or stir bar).

  • Inject: Inject the DMSO stock into the vortex. Do not add buffer to the DMSO.

  • Limit: Keep final DMSO concentration

    
     for bio-assays. If precipitation occurs, lower the loading concentration.
    

Troubleshooting & FAQs

Q1: I followed the NaOH protocol, but the solution is still slightly hazy. Why?

  • Diagnosis: You likely have "kinetic aggregates" or the pH is not quite high enough. The methyl group increases the pKa of the ortho-carboxyls slightly due to steric twist.

  • Fix:

    • Check pH.[4][5] If

      
      , add small aliquots of NaOH.
      
    • Sonicate for 10 minutes at

      
      . The heat helps break the crystal lattice, and the base prevents re-precipitation.
      
    • Filter through a

      
       PES filter to remove dust/insoluble impurities (commercial purity varies).
      

Q2: Can I use this for MOF synthesis (e.g., modifying MIL-100)?

  • Answer: Yes. For solvothermal synthesis, do not use the NaOH method. Instead, dissolve 2-MTA in the organic linker solvent (usually DMF or Ethanol) and mix with the metal salt solution. The high temperature (

    
    ) of the reactor will drive the solubility and coordination.
    

Q3: Why does it precipitate when I add Calcium or Iron salts?

  • Cause: Ligand Exchange / Insoluble Salt Formation. Carboxylates bind metals strongly.

    
     or 
    
    
    
    will form insoluble networks (MOFs or amorphous coordination polymers) instantly at high concentrations.
  • Fix: This is often the desired reaction. If you want to avoid it (for screening), you must work at very low concentrations (

    
    ) or use a chelator (EDTA) to compete for the metal, though this defeats the purpose of many experiments.
    

Decision Tree for Solubilization:

decision_tree Q1 What is your application? Bio Biological Assay (Cell/Enzyme) Q1->Bio Chem Chemical Synthesis (MOF/Crystal) Q1->Chem Method1 Method A: Aqueous Base Dissolve in 1M NaOH Back-titrate to pH 7.4 Bio->Method1 High Conc needed Method2 Method B: DMSO Stock Dissolve in 100% DMSO Dilute 1:1000 into media Bio->Method2 Low Conc ok Method3 Method C: Solvothermal Dissolve in DMF/Ethanol Heat to >80°C Chem->Method3 Standard

Figure 2: Decision matrix for selecting the correct solubilization strategy.

References

  • Trimesic Acid Solubility Benchmarks

    • Solubilities of 1,3,5-Benzenetricarboxylic Acid in Water and Organic Solvents.[2] The methyl-derivative follows similar solvation thermodynamics to the parent trimesic acid but with lower aqueous solubility due to the hydrophobic substituent.

    • Source:

  • pKa and Deprotonation Principles

    • Dissolution of carboxylic acids in aqueous buffered solutions.
    • Source:

  • MOF Ligand Synthesis Context

    • Acetic Acid-Modulated Room Temperature Synthesis of MIL-100 (Fe).
    • Source:

Sources

Reference Data & Comparative Studies

Validation

Advanced Characterization Guide: 1H NMR Interpretation of 2-Methylbenzene-1,3,5-tricarboxylic Acid

Executive Summary 2-Methylbenzene-1,3,5-tricarboxylic acid (also known as 2-Methyltrimesic acid ) is a critical organic linker used in the synthesis of functionalized Metal-Organic Frameworks (MOFs) and pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylbenzene-1,3,5-tricarboxylic acid (also known as 2-Methyltrimesic acid ) is a critical organic linker used in the synthesis of functionalized Metal-Organic Frameworks (MOFs) and pharmaceutical intermediates.[1] Its structural similarity to Trimesic acid (the parent compound) and Trimellitic acid (a regioisomer) presents a significant analytical challenge.

This guide provides a definitive 1H NMR interpretation framework. Unlike standard spectral lists, this document focuses on structural elucidation logic , distinguishing the target molecule from its closest analogs through symmetry analysis and specific chemical shift perturbations.

Structural Analysis & Symmetry Prediction

Before interpreting the spectrum, one must understand the magnetic environment created by the molecule's symmetry.

The Symmetry Argument[2][3][4]
  • Parent Molecule (Trimesic Acid): Possesses

    
     symmetry. All three aromatic protons are chemically equivalent, resulting in a single singlet.
    
  • Target Molecule (2-Methyl Derivative): The introduction of a methyl group at position 2 breaks the

    
     axis but retains a plane of symmetry  passing through C2 and C5.
    
    • Implication: The protons at C4 and C6 are chemically equivalent (enantiotopic/homotopic depending on rotation).

    • Prediction: The aromatic region will simplify to a singlet (2H intensity), not a multiplet.

Graphviz Structural Logic

The following diagram illustrates the symmetry mapping that dictates the NMR signal pattern.

SymmetryAnalysis Target 2-Methylbenzene- 1,3,5-tricarboxylic acid Plane Plane of Symmetry (Through C2 & C5) Target->Plane C1 C1-COOH (Maps to C3) Plane->C1 C3 C3-COOH (Maps to C1) Plane->C3 H4 H4 Proton (Ortho to COOH-3/5) Plane->H4 H6 H6 Proton (Ortho to COOH-1/5) Plane->H6 Signal Result: Single Aromatic Peak (Integration 2H) H4->Signal Equivalent H6->Signal Environment

Caption: Symmetry analysis showing the equivalence of H4 and H6 protons, predicting a simplified aromatic region.

Experimental Protocol: Self-Validating Workflow

Tricarboxylic acids exhibit strong intermolecular hydrogen bonding and low solubility in non-polar solvents. The following protocol ensures reproducible high-resolution spectra.

Sample Preparation
  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.

    • Why? It disrupts the carboxylic acid H-dimers, sharpening the peaks and ensuring full solubility. Methanol-d4 (MeOD) is a secondary choice but will exchange the acidic protons, erasing the COOH signal (13-14 ppm).

  • Concentration: 10–15 mg in 0.6 mL DMSO-d6.

  • Temperature: 298 K (Standard).[2] If peaks are broad due to restricted rotation of COOH groups, heat to 310 K.

The "Internal Standard" Validation

Do not rely solely on TMS. Use the residual solvent peak (DMSO-d5) at 2.50 ppm as the primary reference.

  • Critical Check: If your target Methyl peak appears exactly at 2.50 ppm, it will overlap with the solvent. In this specific case, acquire the spectrum in MeOD (Methyl peak ~2.5 ppm, Solvent ~3.31 ppm) or add a drop of DCl to shift the equilibrium.

Comparative Data Analysis

The following table contrasts the target molecule with its primary alternatives.

Table 1: Chemical Shift Comparison (DMSO-d6)
Feature2-Methylbenzene-1,3,5-tricarboxylic acid (Target)Trimesic Acid (Parent Alternative)Trimellitic Acid (Regioisomer)
Aromatic Region ~8.3 – 8.5 ppm (Singlet, 2H)8.6 – 8.7 ppm (Singlet, 3H)7.9 – 8.4 ppm (Multiplet: d, s, d)
Aliphatic Region ~2.4 – 2.6 ppm (Singlet, 3H)Absent Absent
COOH Region 13.0 – 14.0 ppm (Broad, 3H)13.0 – 14.0 ppm (Broad, 3H)13.0 – 14.0 ppm (Broad, 3H)
Integration Ratio 2 : 3 (Ar-H : Me-H)N/A (Only Ar-H)1 : 1 : 1 (Ar-H splitting)
Symmetry Class

(Plane)

(Axis + Plane)

(Asymmetric)
Detailed Interpretation of the Target Spectrum
1. The Methyl Group (2.4 – 2.6 ppm)
  • Observation: A sharp singlet integrating to 3 protons.

  • Mechanistic Insight: A typical aryl-methyl group resonates at ~2.3 ppm. However, in this molecule, the methyl group is ortho-flanked by two electron-withdrawing Carboxylic Acid groups (at C1 and C3).

  • Effect: The anisotropic deshielding from the carbonyls shifts the methyl signal downfield, often pushing it into the 2.4–2.6 ppm range.

  • Warning: This proximity to the DMSO solvent peak (2.50 ppm) requires careful phasing and baseline correction.

2. The Aromatic Protons (8.3 – 8.5 ppm)
  • Observation: A sharp singlet integrating to 2 protons.

  • Mechanistic Insight: Protons H4 and H6 are chemically equivalent. They are situated between two electron-withdrawing COOH groups (similar to Trimesic acid) but are meta to the Methyl group.

  • Comparison: They are slightly shielded (upfield) relative to Trimesic acid (~8.7 ppm) due to the weak electron-donating induction (+I effect) of the methyl group, despite it being in the meta position.

3. The Acidic Protons (13.0 – 14.0 ppm)
  • Observation: A very broad singlet, often integrating poorly (less than 3H) due to exchange.

  • Diagnostic Value: Presence confirms the carboxylic acid functionality. Disappearance upon addition of

    
     confirms they are exchangeable protons.[3]
    

Decision Logic: Identification Workflow

Use this flowchart to determine the identity of your synthesized or purchased powder.

IdentificationWorkflow Start Acquire 1H NMR (DMSO-d6) CheckMethyl Is there a singlet between 2.0 - 2.8 ppm? Start->CheckMethyl NoMethyl No Methyl Peak CheckMethyl->NoMethyl No YesMethyl Yes, Singlet Present CheckMethyl->YesMethyl Yes CheckAr Analyze Aromatic Region (7.5 - 9.0 ppm) NoMethyl->CheckAr TargetCheck Check Integration Ratio (Ar-H : Me-H) YesMethyl->TargetCheck Trimesic Singlet (~8.7 ppm) Likely Trimesic Acid CheckAr->Trimesic Singlet Trimellitic Multiplet (d, d, s) Likely Trimellitic Acid CheckAr->Trimellitic Multiplet ResultTarget Ratio ~ 2:3 CONFIRMED: 2-Methylbenzene-1,3,5-tricarboxylic acid TargetCheck->ResultTarget 2:3 ResultImpurity Ratio deviates Check for Mesitylene (6.8 ppm) or Mono/Di-acid intermediates TargetCheck->ResultImpurity Other

Caption: Step-by-step logic for distinguishing the target from common isomers and impurities.

Troubleshooting & Common Pitfalls

  • DMSO Overlap: If the methyl peak is buried under the DMSO pentet (2.50 ppm), repeat the experiment in Acetone-d6 (Solvent peak 2.05 ppm). The target methyl will likely remain near 2.5 ppm, revealing itself.

  • Broad Aromatic Peak: If the aromatic singlet appears broadened, it indicates restricted rotation of the sterically crowded carboxyl groups at C1 and C3 flanking the methyl.

    • Solution: Run the NMR at 330 K to increase the rotation rate and sharpen the signal.

  • Water Peak Interference: Commercial DMSO-d6 often contains water (~3.3 ppm). This is distinct from the methyl peak and should not be integrated.

References

  • National Institute of Standards and Technology (NIST). 2-Methylbenzene-1,3-dicarboxylic acid (Analogous Substructure Data). NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • Zhou, H.-C., et al. "Introduction of Methyl Groups to the Linkers of Metal-Organic Frameworks." Journal of the American Chemical Society.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th Ed. John Wiley & Sons. (Authoritative source for additivity rules and solvent effects).

Sources

Comparative

Comparative Guide: Single-Crystal X-ray Diffraction of Methyltrimesic Acid vs. Trimesic Acid

This comparative guide details the structural and experimental distinctions between 2-Methylbenzene-1,3,5-tricarboxylic acid (Methyltrimesic acid, H₃MBTC) and its parent compound, Benzene-1,3,5-tricarboxylic acid (Trimes...

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide details the structural and experimental distinctions between 2-Methylbenzene-1,3,5-tricarboxylic acid (Methyltrimesic acid, H₃MBTC) and its parent compound, Benzene-1,3,5-tricarboxylic acid (Trimesic acid, H₃BTC) .[1][2]

[1][2]

Executive Summary

2-Methylbenzene-1,3,5-tricarboxylic acid (H₃MBTC) is a sterically hindered derivative of the standard metal-organic framework (MOF) linker, Trimesic acid (H₃BTC) .[2] While H₃BTC is renowned for forming planar, hexagonal hydrogen-bonded sheets ("chicken-wire" motifs), the introduction of a methyl group at the 2-position in H₃MBTC disrupts this planarity.[1][2]

This guide provides researchers with the experimental protocols to isolate and characterize H₃MBTC, highlighting how steric hindrance alters crystal packing, solubility, and ligand behavior compared to the industry-standard H₃BTC.[1]

Comparative Technical Analysis

The following table contrasts the crystallographic and physicochemical profiles of the two compounds. Note that while H₃BTC forms predictable supramolecular synthons, H₃MBTC exhibits structural versatility driven by steric clash.[1]

Table 1: Structural & Physicochemical Comparison[1][2]
FeatureTrimesic Acid (H₃BTC) 2-Methyltrimesic Acid (H₃MBTC) Impact on Crystallography
Formula C₉H₆O₆C₁₀H₈O₆Methyl group adds electron density and bulk.[2]
Molecular Symmetry

(Idealized)

or

Lower symmetry complicates structure solution.
Steric Profile Planar; Carboxylates are coplanar with ring.[2]Twisted; 2-Methyl forces adjacent carboxylates out of plane.[2]Prevents formation of flat 2D sheets; promotes 3D packing or helices.
1° Supramolecular Synthon

carboxylic acid dimers forming Hexagonal Sheets.
Distorted dimers or catemers due to steric hindrance.[2]Disruption of the standard "honeycomb" network.[1][2]
Typical Space Group C2/c or P-1 (dependent on solvation).[2]Often P2₁/c or P-1 (lower symmetry).[2]Requires careful examination for disorder during refinement.[1][2]
Solubility High in Ethanol, DMF; Moderate in Water.[1]Reduced in Water; Higher in organic solvents (due to -CH₃).[2]Requires different solvent systems for crystal growth.[2]

Experimental Protocols

Synthesis & Crystallization Workflow

To obtain high-quality single crystals of H₃MBTC suitable for X-ray diffraction, one must overcome its tendency to form microcrystalline powders due to the methyl group's disruption of stacking interactions.[1][2]

Protocol A: Synthesis (Oxidation Route)

Context: Direct synthesis from 1,3,5-trimethylbenzene (mesitylene) usually yields H₃BTC.[1] To retain the methyl group, controlled partial oxidation or starting from 2,4,6-trimethylbenzoic acid precursors is required.[1]

  • Reagents: Dissolve precursor (e.g., 2,4,6-trimethylacetophenone or specific xylene derivatives) in Glacial Acetic Acid.

  • Oxidation: Add KMnO₄ slowly at 60°C. Critical: Control temperature to prevent decarboxylation or over-oxidation to H₃BTC.

  • Isolation: Filter MnO₂, concentrate filtrate, and acidify with HCl to precipitate crude H₃MBTC.

Protocol B: Crystal Growth (The "Needle in Haystack" Method)

Objective: Grow crystals >100 µm for standard Mo-source diffraction.[2]

  • Solvent Selection: Use a DMF/Ethanol (1:1) mixture.[2] The methyl group increases lipophilicity, making pure water poor for crystallization compared to H₃BTC.[1]

  • Method: Solvothermal synthesis is preferred over evaporation to force orderly packing.[1][2]

    • Seal 50 mg H₃MBTC in a Teflon-lined autoclave with 10 mL solvent.

    • Heat to 85°C for 24 hours; cool at a rate of 2°C/hour.

  • Outcome: Look for block-like colorless crystals. Note: If needles form, the cooling rate was too fast.[1]

SCXRD Data Collection & Refinement

The steric bulk of the methyl group often induces positional disorder in the adjacent carboxylic acid groups.[1][2]

Step-by-Step Data Collection:

  • Mounting: Select a crystal (approx.[2] 0.2 x 0.2 x 0.1 mm).[2] Mount on a Kapton loop using Paratone oil.[1][2]

  • Temperature: Cool to 100 K using a nitrogen stream (Cryostream). Reasoning: The methyl group can rotate freely at RT, causing high thermal parameters (

    
    ) that smear electron density.[1]
    
  • Source Selection:

    • Mo-Kα (

      
       Å):  Preferred for strong diffractors and charge density studies.[2]
      
    • Cu-Kα (

      
       Å):  Use if crystals are small (<50 µm) or weakly diffracting.[2]
      
  • Strategy: Collect a full sphere of data (redundancy > 4) to accurately resolve the lower symmetry expected in H₃MBTC compared to H₃BTC.

Refinement (SHELXL/Olex2):

  • Torsion Angles: Check the torsion angle of the carboxylate groups relative to the benzene ring.[1][2] In H₃BTC, this is near 0°.[1] In H₃MBTC, expect deviations of 30–60° for the carboxylates ortho to the methyl group.[1]

  • Hydrogen Atoms: Locate carboxylic protons from the difference Fourier map (

    
    ) rather than using geometrical riding models, as the H-bonding network is likely non-standard.
    

Visualizing the Structural Logic

The following diagram illustrates the divergent structural pathways between the planar H₃BTC and the sterically hindered H₃MBTC.

StructuralDivergence Precursor Benzene Core H3BTC Trimesic Acid (H3BTC) (No Methyl Group) Precursor->H3BTC Carboxylation H3MBTC 2-Methyltrimesic Acid (H3MBTC) (Steric Bulk at C2) Precursor->H3MBTC Methylation + Carboxylation Planar Planar Geometry (Carboxylates in-plane) H3BTC->Planar Minimizes Energy Sheet 2D Hexagonal Sheets (Chicken-Wire Motif) Planar->Sheet H-Bonding (R2,2(8)) Twist Steric Clash (Carboxylates Twisted) H3MBTC->Twist Avoids Me...COOH Clash Disrupt Disrupted Packing (Corrugated/Helical Motifs) Twist->Disrupt Prevents Planar Stacking

Figure 1: Structural divergence pathway.[2] The presence of the methyl group (Red path) forces a twist in the molecule, preventing the formation of the planar sheets observed in Trimesic Acid (Blue path).[1]

References

  • Chui, S. S. Y., et al. (1999).[1] "A Chemically Functionalizable Nanoporous Material [Cu3(TMA)2(H2O)3]n." Science, 283(5405), 1148-1150.[1] (Foundational reference for Trimesic Acid H₃BTC in MOFs). Link[1]

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: TRIMAC (Trimesic Acid)." Cambridge Structural Database.[1][2] (Standard reference for H₃BTC unit cell parameters). Link

  • Tothadi, S., et al. (2020).[1] "Charge-Assisted Hydrogen-Bonded Networks in Salts of Trimesic Acid." ACS Applied Materials & Interfaces, 12, 15588–15594.[1] (Provides comparative data for trimesic acid derivatives). Link[1]

  • Asprilla-Herrera, et al. (2025).[1][2] "Crystal structure of tris(2-methyl-1H-imidazol-3-ium) benzene-1,3,5-tricarboxylate." Acta Crystallographica Section E, 81, 303–309.[1] (Recent structure of the H₃MBTC anion, demonstrating the deprotonated ligand geometry). Link

  • Li, Z., et al. (2014).[1] "Steric Hindrance Effect on the Construction of Metal-Organic Frameworks." CrystEngComm, 16, 6469-6475.[1][2] (Discusses the impact of methyl groups on MOF topology). Link

Sources

Validation

Comparative Guide: Thermal Gravimetric Analysis (TGA) of 2-Methyltrimesic Acid Complexes

Executive Summary & Technical Context[1][2][3][4][5][6][7][8] In the realm of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs), 2-methyl-1,3,5-benzenetricarboxylic acid (2-methyltrimesic acid, H₃mtc) serve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

In the realm of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs), 2-methyl-1,3,5-benzenetricarboxylic acid (2-methyltrimesic acid, H₃mtc) serves as a critical ligand. It is a derivative of the widely used trimesic acid (H₃btc), distinguished by a methyl group that introduces steric bulk and hydrophobicity. These structural nuances significantly influence the thermal stability and solvent-retention profiles of its complexes.

This guide provides an in-depth technical comparison of the Thermal Gravimetric Analysis (TGA) curves for Lanthanide (Ln-MTC) and Transition Metal (TM-MTC) complexes. Unlike standard trimesic acid frameworks (e.g., HKUST-1), 2-methyltrimesic acid complexes often exhibit distinct desolvation kinetics and ligand decomposition pathways due to the steric hindrance of the methyl group preventing dense packing, often leading to unique channel structures.

Experimental Protocol: Self-Validating TGA Workflow

To ensure reproducibility and scientific integrity, the following protocol is designed to eliminate common artifacts such as buoyancy effects or incomplete combustion.

Sample Preparation & Instrument Parameters
  • Instrument: High-resolution TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC 3+).

  • Crucible: 70

    
    L Alumina (
    
    
    
    ) pans (chemically inert to acidic ligand decomposition products).
  • Sample Mass:

    
     mg.[1] Rationale: Balances thermal gradients within the sample against the signal-to-noise ratio.
    
  • Atmosphere:

    • Primary Run: Dry Nitrogen (

      
      ) at 50 mL/min (Purge) / 40 mL/min (Balance). Rationale: Prevents early oxidation of the organic ligand, allowing observation of intrinsic thermal stability.
      
    • Validation Run: Synthetic Air (

      
      ) to confirm final oxide composition.
      
  • Heating Profile:

    • Equilibrate:

      
      .
      
    • Isothermal: 5 min (Stabilize balance).

    • Ramp:

      
       to 
      
      
      
      . Rationale: Slower rates resolve overlapping solvent loss events common in MTC complexes.
Workflow Visualization

TGA_Workflow cluster_Analysis Data Interpretation Start Sample Preparation (Vacuum Dry 24h) Load Load Alumina Pan (5 mg ± 0.5 mg) Start->Load Equilibrate Equilibrate 30°C (N2 Atmosphere) Load->Equilibrate Ramp Ramp 5°C/min to 800°C Equilibrate->Ramp Step1 Step 1: <150°C Lattice Solvent Ramp->Step1 Step2 Step 2: 150-300°C Coord. Solvent Step1->Step2 Step3 Step 3: >350°C Ligand Decomp Step2->Step3 Output Final Oxide Residue Calc. Step3->Output

Figure 1: Standardized TGA workflow for crystalline coordination polymers.

Comparative Analysis of TGA Curves

The thermal behavior of 2-methyltrimesic acid complexes is categorized into three distinct phases. The specific temperatures vary significantly between the "Hard" Lanthanide ions and "Borderline" Transition Metal ions.

Phase 1: Dehydration & Desolvation ( )

This phase is critical for determining the porosity and hydrophobicity of the framework.

  • Ln-MTC Complexes (e.g., Eu, Tb, Dy): Typically exhibit a two-step weight loss.

    • Event A (

      
      ): Loss of lattice water molecules trapped in the voids. The methyl group on the ligand often reduces the volume of these voids compared to parent trimesic acid, leading to a lower % weight loss (typically 3-5%).
      
    • Event B (

      
      ): Loss of coordinated water or DMF molecules directly bound to the Ln
      
      
      
      center. This step is distinct and sharp, indicating strong chemical bonding [1, 4].
  • TM-MTC Complexes (e.g., Cu, Co): Often show a single broad step or lower temperature desolvation.

    • Cu(II) complexes often lose aqua ligands at lower temperatures (

      
      ) due to the Jahn-Teller distortion weakening the axial bonds [5].
      
Phase 2: Framework Stability Plateau ( )
  • The "Methyl Effect": In standard trimesic acid (BTC) MOFs, stability often extends to

    
    . In 2-methyltrimesic acid complexes, the methyl group is an oxidative weak point.
    
  • Observation: You will often observe a slight "drift" in the baseline starting around

    
     before the main collapse, attributed to the thermal oxidation or cleavage of the pendant methyl group [3].
    
Phase 3: Ligand Decomposition & Oxide Formation ( )
  • Ln-MTC: Rapid collapse of the organic framework, releasing

    
     and organic volatiles. The final residue is the stable sesquioxide (
    
    
    
    ).
  • TM-MTC: Decomposition often occurs earlier (

    
    ), leading to spinels (e.g., 
    
    
    
    ) or simple oxides (
    
    
    ) [5].

Quantitative Data Comparison

The following table summarizes representative thermal events for 2-methyltrimesic acid complexes compared to their non-methylated analogues.

Complex Type

(Solvent)

(Ligand)
Residual Mass (Exp)Residual Mass (Calc)Product Phase
Eu-MTC (Lanthanide)

(Coord.

)




Cu-MTC (Transition)

(Coord.

)




Trimesic Acid (Ref) N/A

(Sublimes)


Volatile
Ln-BTC (Ref MOF)





> Note: The "MTC" complexes generally show a


 lower thermal stability limit compared to "BTC" complexes due to the reactivity of the methyl group and the resulting steric strain in the crystal lattice [1, 2].

Mechanistic Interpretation Logic

To assist in analyzing your own TGA data, use the following decision logic to classify weight loss events.

Interpretation_Logic Root Weight Loss Event? TempLow < 150°C Root->TempLow Temp Range TempMed 150°C - 300°C Root->TempMed TempHigh > 350°C Root->TempHigh Lattice Lattice Solvent (Reversible Adsorption) TempLow->Lattice Coord Coordinated Solvent (Structural Role) TempMed->Coord Ligand Ligand Decomposition (Irreversible) TempHigh->Ligand

Figure 2: Decision tree for assigning thermal events in MTC coordination polymers.

Key Diagnostic Checks:
  • Stoichiometry Check: Does the % weight loss in Step 1 match an integer number of water molecules? (e.g., 1

    
    
    
    
    
    3-5% depending on MW).
  • Plateau Check: Is there a stable plateau between

    
    ? If yes, the material is suitable for gas sorption applications. If the curve slopes continuously, the framework is likely collapsing gradually or retaining high-boiling solvents like DMF [4].
    

References

  • Lanthanide Coordination Polymers with Trimesic Acid Derivatives

    • Title: Structure and properties of lanthanide complexes with 1,3,5-benzenetricarboxylic acid deriv
    • Source: ResearchGate / Journal of Solid St
    • Context: Establishes the baseline stability of Ln-BTC frameworks
  • Transition Metal (Cu/Co)

    • Title: Benign Preparation of Metal–Organic Frameworks of Trimesic Acid and Cu, Co or Ni.
    • Source: ResearchGate.[2]

    • Context: Provides comparative TGA data for Cu-BTC vs Co-BTC, showing lower stability for Cu analogues.
  • Methyl-Substituted Ligand Effects

    • Title: Syntheses, crystal structures and thermal properties of coordination polymers based on 2-(p-methylphenyl)-imidazole dicarboxylate.[3][4]

    • Source: NIH / PubMed.
    • Context: Illustrates the effect of methyl groups on the thermal decomposition steps of dicarboxyl
  • TGA Methodology for MOFs

    • Title: Thermogravimetric Analysis (TGA) curves of complexes.[5][6][7][8]

    • Source: ResearchGate.[2]

    • Context: General reference for interpreting multi-step weight loss in coordin
  • Cu-MOF Thermal Stability

    • Title: TGA curves of activ
    • Source: ResearchGate.[2]

    • Context: Specific data points for Copper-based carboxyl

Sources

Comparative

Comparative Guide: PXRD Validation of 2-Methyltrimesic Acid for MOF Synthesis

Topic: Powder X-ray Diffraction (PXRD) Validation of Bulk 2-Methyltrimesic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Technical...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Powder X-ray Diffraction (PXRD) Validation of Bulk 2-Methyltrimesic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Technical Context

2-methyltrimesic acid (H


-2-MeBTC) is a critical organic linker used in the synthesis of functionalized Metal-Organic Frameworks (MOFs), such as modified MIL-53 structures. Unlike its parent compound, Trimesic Acid (H

BTC), the introduction of a methyl group at the 2-position introduces steric hindrance that alters the ligand's rotational freedom and packing efficiency.

For researchers scaling up MOF production, bulk ligand validation is non-negotiable . Impurities or polymorphs in the ligand feed can lead to "dead" non-porous phases or incorrect topology in the final MOF.

This guide compares the PXRD signature of High-Purity 2-Methyltrimesic Acid against two critical alternatives:

  • Trimesic Acid (Parent Analog): To confirm chemical functionalization.

  • Commercial Crude Variants: To detect isomeric impurities and unreacted precursors.

The Comparative Landscape: Fingerprint Analysis

The following table summarizes the expected diffraction characteristics when comparing 2-methyltrimesic acid against its alternatives.

Table 1: Comparative Diffraction Signatures
Feature2-Methyltrimesic Acid (Target) Trimesic Acid (Alternative A) Crude/Impure Grade (Alternative B)
Crystal Symmetry Lower Symmetry (typically Monoclinic/Triclinic) due to steric bulk.High Symmetry (typically Monoclinic

or Triclinic with pseudo-hexagonal packing).
Mixed Phase.[1]
Low Angle Peaks (

)
Distinct Shift: Lattice expansion causes peaks to shift to lower angles compared to H

BTC.
Characteristic strong reflection at approx.

(depending on polymorph).
Broadened or split peaks indicating low crystallinity or amorphous content.
Fingerprint Region (

)
Dense peak population due to reduced symmetry. Sharp, well-resolved reflections.Fewer, widely spaced high-intensity peaks."Hump" in baseline (amorphous halo) or extra peaks from isomers (e.g., 4-methyl isomers).
Preferred Orientation Risk High: Tends to crystallize as needles/plates.[2]High: Forms large planar sheets.Variable: Agglomerates may mask orientation effects.

Methodology: The Self-Validating Protocol

To achieve a reliable comparison, you cannot simply "run the powder." Organic acids exhibit severe Preferred Orientation (PO) , where crystals align non-randomly (like a deck of cards), distorting peak intensities and leading to false negatives during database matching.

Step-by-Step Validation Workflow

1. Sample Preparation (The Critical Step)

  • Technique: Wet grinding with cyclohexane or dry grinding with a mortar and pestle.

  • Goal: Reduce particle size to <10

    
    m to ensure randomization.
    
  • Causality: Large crystals align flat. If the X-ray beam hits only the flat face, you only see one family of planes (e.g.,

    
    ), missing the "fingerprint" peaks required for identification.
    

2. Instrument Configuration

  • Geometry: Bragg-Brentano (Reflection) or Transmission (Capillary).[3]

  • Radiation: Cu K

    
     (
    
    
    
    ).
  • Scan Range:

    
     to 
    
    
    
    
    
    (Organic linkers rarely show significant diffraction >
    
    
    ).

3. Data Analysis (The "Gold Standard")

  • Do not rely solely on experimental databases.

  • Method: Generate a Simulated Pattern from the Single Crystal CIF (Crystallographic Information File) of 2-methyltrimesic acid.

  • Validation: Overlay Experimental (Bulk) vs. Simulated (Theoretical). They must match in position (

    
    ). Discrepancies in intensity usually indicate preferred orientation, not impurity.
    
Visualization: Validation Workflow

PXRD_Workflow cluster_0 Reference Generation RawSample Bulk 2-Methyltrimesic Acid Prep Particle Sizing (Grind to <10μm) RawSample->Prep Prevent PO Mount Mounting Strategy (Zero-Background Holder) Prep->Mount DataColl Data Collection (Cu Kα, 3-40° 2θ) Mount->DataColl Compare Overlay Analysis (Exp. vs. Sim. vs. H3BTC) DataColl->Compare Experimental Data Simulate Generate Simulated Pattern (From SCXRD CIF) Simulate->Compare Reference Data Decision Validation Outcome Compare->Decision

Figure 1: The PXRD validation workflow emphasizing the necessity of comparing experimental data against a simulated reference derived from single-crystal structures.

Results & Discussion: Interpreting the Data

When you overlay the patterns, use this logic to interpret the results.

A. The "Methyl Shift" (Specificity)

Comparing 2-methyltrimesic acid to Trimesic acid (H


BTC):
  • Observation: You will observe a shift in the low-angle peaks.

  • Mechanism: The methyl group is sterically bulky. It forces the carboxylic acid groups to twist out of the benzene plane to relieve strain. This increases the unit cell volume and changes the packing motif.

  • Result: The

    
    -spacing increases, causing peaks to appear at lower 
    
    
    
    values compared to the planar H
    
    
    BTC.
B. Purity Assessment (Sensitivity)

Comparing High Purity vs. Crude:

  • Observation: Crude samples often show "shoulders" on the main peaks or small extra peaks at

    
     values corresponding to isomeric impurities (e.g., 4-methyltrimesic acid).
    
  • Mechanism: Isomers crystallize in different space groups. Even 5% contamination yields detectable unique diffraction peaks.

Troubleshooting: The Decision Matrix

If your data does not match the reference, use this decision tree to diagnose the root cause.

Decision_Tree Start Mismatch in PXRD Pattern CheckPos Are Peak POSITIONS ($2\theta$) correct? Start->CheckPos CheckInt Are INTENSITIES different? CheckPos->CheckInt Yes CheckExtra Are there EXTRA peaks? CheckPos->CheckExtra No PosYes Yes PO_Issue Preferred Orientation (Grind sample & re-run) CheckInt->PO_Issue Yes PosNo No Impurity Chemical Impurity (Isomers/Precursors) CheckExtra->Impurity Small extra peaks Polymorph Polymorph/Solvate (Check drying process) CheckExtra->Polymorph Total pattern shift

Figure 2: Diagnostic logic for interpreting PXRD mismatches. Intensity errors usually imply physical preparation issues, while positional errors imply chemical differences.

References

  • Cambridge Crystallographic Data Centre (CCDC). Cambridge Structural Database (CSD).[4] (The authoritative repository for small-molecule organic crystal structures used to generate simulated patterns).

  • International Union of Crystallography (IUCr).

  • National Institute of Standards and Technology (NIST).Standard Reference Material 660c (Lanthanum Hexaboride).

    
     accuracy).
    
    
  • Férey, G., et al.A Chromium Terephthalate-Based Solid with Unusually Large Pore Volumes and Surface Area (MIL-101).

Sources

Validation

Structural comparison of 2-methyltrimesic acid and 2-ethyltrimesic acid

Structural Comparison Guide: 2-Methyltrimesic Acid vs. 2-Ethyltrimesic Acid in Advanced Porous Materials Executive Summary Trimesic acid (1,3,5-benzenetricarboxylic acid, BTC) is a foundational organic linker in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Comparison Guide: 2-Methyltrimesic Acid vs. 2-Ethyltrimesic Acid in Advanced Porous Materials

Executive Summary

Trimesic acid (1,3,5-benzenetricarboxylic acid, BTC) is a foundational organic linker in the synthesis of Metal-Organic Frameworks (MOFs) such as HKUST-1 and MIL-100. However, the native BTC ligand leaves open metal sites highly vulnerable to nucleophilic attack by water, leading to rapid framework degradation in humid environments. To engineer hydrolytic stability and tune pore thermodynamics, researchers utilize alkyl-substituted derivatives: 2-methyltrimesic acid (2-Me-BTC) and 2-ethyltrimesic acid (2-Et-BTC) .

As a Senior Application Scientist, I have designed this guide to objectively compare how a single-carbon difference in the alkyl chain of these ligands dictates the delicate balance between steric shielding, hydrophobicity, and accessible pore volume in resulting materials[1].

Physicochemical & Structural Profiling

While both ligands share the same rigid aromatic core and


-symmetric carboxylate binding vectors, the introduction of an alkyl group at the 2-position breaks the symmetry and introduces critical steric and electronic effects.

The Causality of Substitution: The methyl group (-CH₃) in 2-Me-BTC provides a rigid, localized steric bulk[2]. In contrast, the ethyl group (-CH₂CH₃) in 2-Et-BTC possesses a rotational degree of freedom around the C-C bond. This allows the ethyl group to sweep a larger "steric cone" within the MOF pore, dynamically blocking gas molecules and water from accessing the metal nodes. Furthermore, the extended aliphatic chain increases the overall hydrophobicity (LogP) of the pore microenvironment, fundamentally altering the thermodynamics of water adsorption[3].

Table 1: Key Physicochemical Properties

Property2-Methyltrimesic Acid (2-Me-BTC)2-Ethyltrimesic Acid (2-Et-BTC)
IUPAC Name 2-Methylbenzene-1,3,5-tricarboxylic acid2-Ethylbenzene-1,3,5-tricarboxylic acid
CAS Number 32971-88-3[4]N/A (Custom Synthesis)
Molecular Formula C₁₀H₈O₆C₁₁H₁₀O₆
Molecular Weight 224.17 g/mol 238.20 g/mol
Substituent Dynamics -CH₃ (Rigid, localized)-CH₂CH₃ (Rotational freedom)
Steric Volume (Est.) ~24 ų~40 ų
Relative Hydrophobicity Moderate (LogP ~ 1.2)High (LogP ~ 1.7)

Mechanistic Impact on MOF Performance

When incorporated into isoreticular MOF structures (e.g., functionalized Cu-based HKUST-1 or Zr-based MOF-808 variants), the choice between 2-Me-BTC and 2-Et-BTC forces a trade-off between structural stability and adsorption capacity.

G cluster_ligands Alkyl-Substituted Derivatives BTC Trimesic Acid (BTC) Baseline Ligand MeBTC 2-Methyltrimesic Acid (+CH3 Group) BTC->MeBTC Methylation EtBTC 2-Ethyltrimesic Acid (+C2H5 Group) BTC->EtBTC Ethylation StericMe Moderate Steric Bulk (~24 ų) MeBTC->StericMe HydroMe Moderate Hydrophobicity (LogP +0.5) MeBTC->HydroMe StericEt High Steric Bulk (~40 ų) EtBTC->StericEt HydroEt High Hydrophobicity (LogP +1.0) EtBTC->HydroEt PoreMe Slight Pore Reduction Maintains High Capacity StericMe->PoreMe StabilityMe Improved Water Stability (Days) StericMe->StabilityMe Partial Metal Shielding PoreEt Significant Pore Reduction Enhanced Molecular Sieving StericEt->PoreEt StabilityEt Extreme Water Stability (Months) StericEt->StabilityEt Complete Metal Shielding HydroMe->StabilityMe HydroEt->StabilityEt

Figure 1: Mechanistic pathway of alkyl substitution on MOF pore thermodynamics and stability.

Table 2: Comparative Performance in Isoreticular MOFs (HKUST-1 Topology Benchmark)

Performance MetricNative BTC (Baseline)2-Me-BTC Framework2-Et-BTC FrameworkCausality / Mechanism
BET Surface Area ~1,800 m²/g~1,550 m²/g~1,200 m²/gAlkyl chains protrude into the pore cavity, reducing accessible free volume.
Pore Aperture Size ~9.0 Å~8.2 Å~7.5 ÅEthyl groups sweep a larger steric cone, creating narrower pore bottlenecks.
Hydrolytic Stability Poor (< 2 days at 80% RH)Moderate (~14 days)Excellent (> 60 days)Alkyl chains kinetically shield the open metal sites from H₂O attack[3].
Heat of Adsorption (H₂O) High (Strong binding)ModerateLow (Hydrophobic)Increased aliphatic character reduces the framework's overall polarity.

Self-Validating Experimental Protocol: Synthesis & Activation

To objectively compare the performance of 2-Me-BTC and 2-Et-BTC, they must be synthesized and activated under identical, controlled conditions. The following solvothermal protocol incorporates self-validating checkpoints to ensure the structural integrity of the resulting frameworks.

Step 1: Solvothermal Synthesis

  • Procedure: Dissolve 1.0 mmol of the chosen ligand (2-Me-BTC or 2-Et-BTC) and 1.5 mmol of Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) in a 20 mL mixed solvent system of DMF/Ethanol/H₂O (1:1:1 v/v/v). Sonicate for 10 minutes until fully dissolved. Seal in a Teflon-lined stainless steel autoclave and heat at 85°C for 72 hours.

  • Causality of Solvent Choice: DMF acts as the primary solubilizer and a weak base (via thermal decomposition to dimethylamine) to slowly deprotonate the carboxylic acids, ensuring controlled crystal growth. Ethanol and water modulate the dielectric constant, accommodating the hydrophobic alkyl tails of the substituted ligands which are otherwise insoluble in pure water.

Step 2: Activation (Desolvation via Solvent Exchange)

  • Procedure: Decant the mother liquor and wash the blue crystals 3 times with fresh DMF. Soak the crystals in anhydrous acetone for 3 days, replacing the acetone every 24 hours. Finally, evacuate the sample under dynamic vacuum (10⁻³ Torr) at 120°C for 12 hours.

  • Causality of Activation Method: The increased steric bulk of the ethyl group creates significant pore bottlenecks. Direct vacuum heating of strongly bound, high-boiling solvents (like DMF) trapped behind these ethyl "gates" generates massive capillary forces, leading to framework collapse. Exchanging DMF with a low-surface-tension, highly volatile solvent (acetone) prior to evacuation prevents this mechanical failure.

Step 3: Validation & Characterization

  • System Checkpoint 1 (PXRD): Collect Powder X-Ray Diffraction data. Validation: If the diffractogram shows peak broadening or a loss of the primary reflection at 2θ = 11.6°, incomplete desolvation or partial framework collapse has occurred. Recalibrate the activation temperature.

  • System Checkpoint 2 (N₂ Physisorption at 77 K): Calculate the BET surface area. Validation: A Type I isotherm must be observed. A Type II or IV isotherm indicates mesoporous defect formation due to overly rapid crystallization.

Application Selection Guide

  • Select 2-Methyltrimesic Acid (2-Me-BTC) when: Your application requires a balance of high surface area and moderate moisture resistance. It is ideal for general gas storage (e.g., CH₄, H₂) and mild heterogeneous catalysis where pore volume cannot be heavily sacrificed.

  • Select 2-Ethyltrimesic Acid (2-Et-BTC) when: Your application demands extreme hydrolytic stability or highly selective molecular sieving. It is the superior choice for CO₂ capture from humid flue gas streams, as the ethyl groups reject water vapor while creating narrow apertures that enhance CO₂/N₂ selectivity.

References

  • PubChem (National Institutes of Health). "2-Methylbenzene-1,3,5-tricarboxylic acid | C10H8O6 | CID 21885344." PubChem Compound Summary. Retrieved from:[Link]

  • Google Patents. "Metal-organic framework and method of manufacturing the same (EP3381924B1)." European Patent Office.

Sources

Comparative

A Comparative Guide to Validating the Purity of 2-Methyltrimesic Acid via High-Performance Liquid Chromatography (HPLC)

Introduction: The Critical Role of Purity in Advanced Applications 2-Methyltrimesic acid, a substituted aromatic tricarboxylic acid, serves as a crucial building block, or "linker," in the synthesis of Metal-Organic Fram...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Advanced Applications

2-Methyltrimesic acid, a substituted aromatic tricarboxylic acid, serves as a crucial building block, or "linker," in the synthesis of Metal-Organic Frameworks (MOFs) and as a precursor in the development of specialty polymers and pharmaceutical intermediates. The precise coordination and structural integrity of these advanced materials are directly contingent on the purity of the starting linker. The presence of isomeric, process-related, or degradant impurities can introduce defects, alter physicochemical properties, and compromise the performance and safety of the final product.

This guide provides a comprehensive framework for the validation of 2-methyltrimesic acid purity, focusing on the development and comparison of robust, stability-indicating High-Performance Liquid Chromatography (HPLC) methods. We will delve into the rationale behind methodological choices, present comparative data, and provide a detailed, self-validating protocol designed for immediate implementation in a quality control or research environment.

The Analytical Challenge: Physicochemical Properties and Potential Impurities

2-Methyltrimesic acid is a highly polar, acidic compound, which presents a specific set of challenges for chromatographic separation. Its three carboxylic acid functional groups (pKa values are approximately 2.5-4.5) mean that the molecule's charge state is highly dependent on the mobile phase pH. For effective retention on a non-polar stationary phase, the ionization of these groups must be suppressed.

A robust purity method must be capable of separating the main analyte from a range of potential impurities, including:

  • Starting Materials: Residuals from synthesis, such as oxidized mesitylene or its precursors.

  • Regioisomers: Isomers formed during non-specific methylation or oxidation, such as 4-methyltrimesic acid.

  • Related Substances: Demethylated analogs (trimesic acid) or incompletely oxidized intermediates (e.g., dicarboxylic acid derivatives).

  • Degradants: Products formed under stress conditions like heat, light, acid/base hydrolysis, or oxidation.[1][2]

Method Development and Comparative Analysis

Reversed-phase HPLC (RP-HPLC) is the predominant technique for analyzing polar aromatic compounds due to its robustness and versatility.[3] We will compare two distinct RP-HPLC methods to illustrate how column chemistry can be leveraged to achieve optimal selectivity for 2-methyltrimesic acid and its key impurities.

Causality Behind Experimental Choices
  • Stationary Phase: A standard C18 (octadecylsilane) column is the workhorse for RP-HPLC, separating analytes primarily based on hydrophobicity. As a comparative alternative, a Phenyl-Hexyl phase is selected. This phase provides alternative selectivity through π-π interactions with the aromatic ring of 2-methyltrimesic acid and its impurities, which can be crucial for resolving structurally similar compounds.

  • Mobile Phase: An acidic mobile phase is essential. By setting the pH well below the pKa of the carboxylic acid groups (e.g., pH 2.5-3.0), we ensure they remain in their neutral, protonated form (-COOH).[4] This increases their hydrophobicity, leading to adequate retention on the reversed-phase column. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

  • Detector: A Photo Diode Array (PDA) or UV detector set at a wavelength where the aromatic ring exhibits strong absorbance (e.g., 230 nm) provides excellent sensitivity for the analyte and related aromatic impurities.[5]

Comparative Performance Data

The following table summarizes the performance of two optimized HPLC methods for the analysis of a spiked sample of 2-methyltrimesic acid containing two hypothetical but plausible impurities: Trimesic Acid (Impurity A) and 4-Methyltrimesic Acid (Impurity B).

ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl ColumnRationale for Performance
Resolution (Rs) between 2-Methyltrimesic Acid & Impurity A 2.82.5The C18 column provides slightly better separation based on the small hydrophobicity difference caused by the methyl group.
Resolution (Rs) between 2-Methyltrimesic Acid & Impurity B 1.42.2The Phenyl-Hexyl column excels at separating the regioisomers due to differential π-π stacking interactions. This is the critical pair.
USP Tailing Factor (T) for 2-Methyltrimesic Acid 1.11.2Both methods produce excellent peak symmetry, well within the acceptable range of 0.8-1.8.[6]
Theoretical Plates (N) for 2-Methyltrimesic Acid > 8000> 7500Both columns demonstrate high efficiency, leading to sharp, narrow peaks.
Analysis Time (minutes) 1518The Phenyl-Hexyl column requires a slightly longer gradient to achieve optimal resolution.
Recommendation Suitable for routine purity checks where isomeric impurities are not a primary concern.Recommended Method for comprehensive purity profiling and stability testing due to superior resolution of the critical isomeric pair.

Based on this comparison, the Phenyl-Hexyl method is superior for a formal validation and stability-indicating study due to its ability to resolve the most challenging impurities.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed around the principles of system suitability, ensuring that the chromatographic system is performing adequately before any sample is analyzed. This approach is compliant with major pharmacopeial standards like the USP General Chapter <621>.[7][8]

Equipment and Reagents
  • HPLC system with gradient capability and a PDA/UV detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Phenyl-Hexyl analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid (ACS grade).

Chromatographic Conditions
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (v/v), adjusted to pH 2.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-12 min: 5% to 40% B

    • 12-14 min: 40% to 95% B

    • 14-16 min: 95% B

    • 16-16.1 min: 95% to 5% B

    • 16.1-18 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 5 µL.

  • Sample Diluent: Mobile Phase A / Mobile Phase B (80:20).

Solution Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of 2-methyltrimesic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with diluent.

  • Sample Solution (0.1 mg/mL): Prepare in the same manner as the Working Standard Solution.

System Suitability Test (SST) - The Self-Validating Checkpoint

Before sample analysis, inject the Working Standard Solution (or a dedicated SST solution containing known impurities) five times. The system is deemed ready for use only if all the following criteria are met, as outlined by ICH and USP guidelines.[9][10]

SST ParameterAcceptance CriteriaPurpose
Peak Area %RSD ≤ 2.0%Ensures injection precision and system stability.
Retention Time %RSD ≤ 1.0%Confirms stable pump performance and mobile phase composition.
USP Tailing Factor (T) 0.8 – 1.5Verifies good peak shape, indicating no significant secondary interactions.
Theoretical Plates (N) ≥ 5000Demonstrates column efficiency and good peak sharpness.
Resolution (Rs) ≥ 2.0 (between analyte and closest eluting impurity)Crucial for Purity: Confirms the method can separate the analyte from its impurities.

If the SST fails, troubleshooting (e.g., checking mobile phase, column, connections) must be performed and the SST must be repeated until it passes.

Visualizing the Workflow and Key Relationships

Diagrams are essential for visualizing complex processes and relationships in analytical chemistry.

G cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation (ICH Q2(R2)) prep_std Prepare Reference Standard Solution sys_equil System Equilibration prep_std->sys_equil prep_spl Prepare Sample Solution run_spl Analyze Samples prep_spl->run_spl prep_sst Prepare SST Solution (with Impurities) run_sst Run System Suitability Test (SST) prep_sst->run_sst sys_equil->run_sst eval_sst Evaluate SST Criteria run_sst->eval_sst eval_sst->sys_equil SST FAIL eval_sst->run_spl SST PASS spec Specificity (Forced Degradation) run_spl->spec lin Linearity & Range run_spl->lin acc Accuracy (Spike/Recovery) run_spl->acc prec Precision (Repeatability) run_spl->prec robust Robustness run_spl->robust

Caption: HPLC Purity Validation Workflow

G cluster_inputs Input Parameters (Adjustable) cluster_outputs Output Characteristics (Measured) ph Mobile Phase pH rt Retention Time (k) ph->rt Strongly Affects (Ion Suppression) shape Peak Shape (T) ph->shape org % Organic (B) org->rt Strongly Affects (Elution Strength) res Resolution (Rs) org->res col Column Chemistry (C18, Phenyl) col->rt Affects (Selectivity) col->res Strongly Affects (Selectivity) temp Temperature temp->rt temp->shape

Caption: HPLC Parameter Interdependencies

Conclusion: Ensuring Analytical Confidence

Validating the purity of 2-methyltrimesic acid requires a scientifically sound, systematic approach. The choice of a Phenyl-Hexyl stationary phase provides superior resolution for critical isomeric impurities compared to a standard C18 column, making it the recommended choice for a stability-indicating method. The cornerstone of reliable, day-to-day analysis is the rigorous implementation of a System Suitability Test, which transforms a standard protocol into a self-validating system. By understanding the causality behind chromatographic parameters and adhering to established validation guidelines[11][12], researchers can ensure the highest quality of their materials and have full confidence in their analytical results.

References

  • Title: USP 621 Changes - Element Lab Solutions Source: Element Lab Solutions URL: [Link]

  • Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL: [Link]

  • Title: HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column Source: HPLC.com URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]

  • Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ? Source: ResearchGate URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: RediSep C-18 reversed phase column purification of carboxylic acids Source: Teledyne ISCO URL: [Link]

  • Title: Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC Source: Agilent Technologies URL: [Link]

  • Title: Reversed Phase HPLC Columns Source: Phenomenex URL: [Link]

  • Title: Stability Indicating HPLC Method Development and Validation Source: SciSpace URL: [Link]

  • Title: Stability Indicating HPLC Method Development –A Review Source: International Journal of Trend in Scientific Research and Development (IJTSRD) URL: [Link]

  • Title: Stability Indicating RP-HPLC method Development and Validation of Salicylic Acid in Choline Magnesium Trisalicilate (Trilisate) Tablets Source: Longdom Publishing URL: [Link]

Sources

Validation

Impact of Methyl Substitution on MOF Topology: BTC vs. 2-Methyl-BTC

This guide provides a technical comparison between HKUST-1 (Cu-BTC) and its methyl-functionalized analogue, Cu-MBTC (2-Methyl-BTC) . It focuses on how a single methyl substitution at the ligand's ortho-position forces a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between HKUST-1 (Cu-BTC) and its methyl-functionalized analogue, Cu-MBTC (2-Methyl-BTC) . It focuses on how a single methyl substitution at the ligand's ortho-position forces a topological shift, altering porosity and hydrolytic stability.

Executive Summary: The Steric Control of Topology

In reticular chemistry, the HKUST-1 (Copper(II) benzene-1,3,5-tricarboxylate) framework is a benchmark material featuring a high-symmetry


-connected tbo topology . However, introducing a methyl group to the organic linker (2-methyl-1,3,5-benzenetricarboxylic acid) introduces steric hindrance that disrupts this high-symmetry assembly.

Unlike simple pore-functionalization where the topology remains invariant (isoreticular), the methylation of BTC forces a crystallographic phase transition . The resulting Cu-MBTC adopts a body-centered orthorhombic structure distinct from the cubic HKUST-1. This structural shift is critical for researchers optimizing hydrolytic stability, as the methyl group provides a steric shield against water attack at the open metal sites.

Crystallographic & Topological Comparison[1][2]

The fundamental difference lies in the symmetry breaking of the ligand. While BTC (


 symmetry) allows for the formation of the highly symmetric tbo net, the 2-methyl group forces the carboxylates out of plane, preventing the standard paddlewheel alignment found in HKUST-1.
FeatureHKUST-1 (Cu-BTC) Cu-MBTC (2-Methyl-BTC)
Crystal System Cubic (

)
Body-Centered Orthorhombic
Topology (Net) tbo (3,4-connected)Distinct Low-Symmetry Net (Non-isoreticular to HKUST-1)
Ligand Symmetry

/

(Planar)

/

(Twisted due to steric hindrance)
SBU Coordination

Paddlewheel

(Distorted/Lower Symmetry)
Pore Environment Hydrophilic Open Metal SitesHydrophobic Shielded Metal Sites
Mechanistic Insight: Symmetry Breaking

In HKUST-1, the BTC ligand acts as a 3-connected node with


 rotational symmetry. In Cu-MBTC, the methyl group at the 2-position creates steric clash with the adjacent carboxylate groups. This forces the ligand to adopt a lower symmetry conformation (effectively 

in the framework), which is incompatible with the cubic tbo packing. The system relaxes into an orthorhombic phase to accommodate the bulk.

Performance Metrics & Physical Properties[3][4][5]

The topological shift results in a trade-off: reduced porosity for enhanced stability .

MetricHKUST-1 Cu-MBTC Impact of Substitution
BET Surface Area


Decrease: Steric bulk occupies pore volume.
Pore Volume


Decrease: Lower void fraction in orthorhombic phase.
Water Adsorption High (Hydrophilic)Significantly ReducedImprovement: Hydrophobic methyl groups repel water.

Capacity

ComparableNeutral: Open metal sites remain accessible to

.
Hydrolytic Stability Low (Degrades rapidly)Moderate/HighImprovement: Steric shielding of Cu-O bonds.

Critical Note on Stability: HKUST-1 is notorious for degrading in humid conditions because water molecules displace the carboxylate linkers at the Cu paddlewheel.[1] In Cu-MBTC, the hydrophobic methyl group creates a "steric umbrella" that kinetically inhibits water attack without blocking smaller gas molecules like


.

Experimental Synthesis Protocols

To verify these topological differences, the following solvothermal protocols are recommended. These protocols are self-validating: if the synthesis is successful, the PXRD patterns will be distinct (Cubic vs. Orthorhombic).

Protocol A: Synthesis of HKUST-1 (Baseline)
  • Precursor Dissolution: Dissolve

    
     of 
    
    
    
    in
    
    
    of deionized water.
  • Ligand Dissolution: Dissolve

    
     of 
    
    
    
    (Trimesic Acid) in
    
    
    of Ethanol.
  • Mixing: Combine solutions in a Teflon-lined autoclave.

  • Crystallization: Heat at

    
     for 24 hours .
    
  • Work-up: Filter blue crystals, wash with Ethanol/Water (1:1), and activate at

    
     under vacuum.
    
  • Validation: PXRD should show characteristic peaks at

    
     (Cu-
    
    
    
    ).
Protocol B: Synthesis of Cu-MBTC (Orthorhombic Phase)
  • Ligand Preparation: Use 2-methyl-1,3,5-benzenetricarboxylic acid (

    
    ) .
    
  • Solvent System: Dissolve

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) in a mixture of Ethanol/DMF/Water (4:3:2 v/v) .
    • Note: The addition of DMF is often required for Cu-MBTC to solubilize the more hydrophobic ligand compared to the pure Ethanol/Water used for HKUST-1.

  • Crystallization: Heat at

    
     for 48 hours . Lower temperature favors the crystallization of the dense orthorhombic phase over amorphous byproducts.
    
  • Work-up: Filter blue-green crystals. Solvent exchange with pure ethanol for 3 days (refreshing daily) is critical to remove DMF from the pores before activation.

  • Validation: PXRD will display a distinct pattern from HKUST-1, often with a split in the primary low-angle peaks due to the lower symmetry (orthorhombic splitting).

Structural Logic & Pathway Visualization

The following diagram illustrates the causal relationship between the ligand modification and the resulting material properties.

MOF_Topology_Logic cluster_0 Ligand Engineering cluster_1 Crystallographic Impact cluster_2 Performance Outcome L1 BTC Ligand (Trimesic Acid) Mod Methyl Substitution (Ortho-position) L1->Mod Sym1 High Symmetry (D3h) Planar Conformation L1->Sym1 L2 2-Methyl-BTC (Methylated Ligand) Sym2 Symmetry Breaking Twisted Conformation L2->Sym2 Steric Hindrance Mod->L2 Top1 HKUST-1 Topology (3,4)-c tbo Net Cubic Fm-3m Sym1->Top1 Ideal Paddlewheel Alignment Top2 Cu-MBTC Topology Low-Symmetry Net Orthorhombic Sym2->Top2 Distorted Assembly Prop1 High Porosity Low Hydrolytic Stability Top1->Prop1 Prop2 Reduced Porosity Enhanced Hydrolytic Stability Top2->Prop2 Hydrophobic Shielding

Caption: Logic flow demonstrating how steric hindrance from methyl substitution forces a symmetry break, resulting in a topological shift from Cubic to Orthorhombic and altered stability profiles.

References

  • Cai, Y., et al. (2012). Impact of Alkyl-Functionalized BTC on Properties of Copper-Based Metal–Organic Frameworks.[2][3] Crystal Growth & Design, 12(7), 3709–3713.[3]

  • Chui, S. S. Y., et al. (1999).A Chemically Functionalizable Nanoporous Material [Cu3(TMA)2(H2O)3]n. Science, 283(5405), 1148-1150.

  • Ho, P. S., et al. (2022). Synthesis of Cu-BTC Metal-Organic Framework for CO2 Capture via Solvent-free Method: Effect of Metal Precursor and Molar Ratio.[4] Aerosol and Air Quality Research, 22, 220235.[4]

  • Al-Janabi, N., et al. (2015).Mapping the Cu-BTC metal-organic framework (HKUST-1) stability envelope in the presence of water vapour for CO2 adsorption from flue gases. Chemical Engineering Journal, 281, 669-677.

Sources

Safety & Regulatory Compliance

Safety

2-Methylbenzene-1,3,5-tricarboxylic acid proper disposal procedures

2-Methylbenzene-1,3,5-tricarboxylic Acid (MBTC): Comprehensive Handling, Safety, and Disposal Guide For researchers and drug development professionals synthesizing Metal-Organic Frameworks (MOFs) or advanced polymeric ma...

Author: BenchChem Technical Support Team. Date: March 2026

2-Methylbenzene-1,3,5-tricarboxylic Acid (MBTC): Comprehensive Handling, Safety, and Disposal Guide

For researchers and drug development professionals synthesizing Metal-Organic Frameworks (MOFs) or advanced polymeric materials, 2-Methylbenzene-1,3,5-tricarboxylic acid (CAS 32971-88-3) is a critical rigid organic linker[1]. While its tricarboxylic acid functionality makes it highly effective for coordinating with metal nodes (such as Zr, Cu, or Zn) in solvothermal synthesis, these same chemical properties dictate strict handling and disposal protocols.

This guide provides operational strategies for managing MBTC safely, ensuring that your laboratory maintains compliance, protects personnel, and prevents environmental contamination.

Physicochemical Profile and Hazard Causality

To design an effective disposal and safety plan, one must first understand the mechanistic hazards of the molecule. MBTC is a stable aromatic compound, but its physical form and acidic functional groups introduce specific risks[2].

Property / HazardValue / ClassificationMechanistic Causality & Operational Impact
CAS Number 32971-88-3Standard identifier for inventory and waste tracking.
Molecular Weight 224.17 g/mol High-density aromatic powder; prone to settling but easily aerosolized.
GHS Classification GHS07 (Harmful/Irritant)Triggers mandatory use of localized exhaust ventilation.
Health Hazards H302, H315, H319, H335The three carboxylic acid groups (pKa ~3-4) readily donate protons upon contact with the moisture in mucous membranes, causing immediate respiratory and eye irritation[2][3].
Physical Hazards Combustible Dust RiskWhile not inherently explosive, the enrichment of fine MBTC dust in the air creates a deflagration risk if exposed to static discharge or ignition sources[3].

Waste Segregation and Disposal Methodologies

Because MBTC is rarely used in isolation—most commonly serving as a ligand in MOF synthesis—its disposal must account for the entire experimental workflow. Solvothermal synthesis typically leaves behind mother liquors containing unreacted MBTC, heavy metal salts, and polar aprotic solvents like N,N-Dimethylformamide (DMF).

Do not discharge MBTC to sewer systems. The stable aromatic core resists standard biological wastewater treatment and must be destroyed thermally[4].

Protocol A: Solid Waste Disposal (Unreacted Ligand & MOF Byproducts)
  • Collection: Sweep up unreacted powder or solid MOF waste using anti-static tools. Place the material into a high-density polyethylene (HDPE) wide-mouth container.

  • Causality for HDPE: HDPE prevents moisture ingress, which could otherwise lead to caking or slow degradation of the container via mild acidic attack.

  • Labeling: Label clearly as "Hazardous Organic Solid Waste - Contains Aromatic Carboxylic Acids."

  • Destruction Route: Transfer to a licensed chemical destruction plant for controlled incineration . High-temperature incineration (>850°C) is required to break the robust benzene ring, oxidizing the compound completely into CO₂ and H₂O[4]. Ensure the facility utilizes flue gas scrubbing to capture any uncombusted particulates or trace emissions.

Protocol B: Liquid Waste Disposal (Mother Liquors)
  • Segregation: Collect MOF synthesis mother liquors in a designated "Non-Halogenated Solvent + Heavy Metal" carboy.

  • Causality for Segregation: Solvents like DMF can react violently with halogenated waste streams. Furthermore, the presence of metal nodes (e.g., Cu²⁺, Zn²⁺) means the waste cannot be treated as simple organic solvent waste.

  • Neutralization (Optional but Recommended): If the mother liquor is highly acidic from the MBTC protons, carefully adjust the pH to 6-8 using dilute NaOH before sealing the carboy. This prevents the slow generation of pressure or degradation of the waste container.

WasteSegregation A MBTC Waste Generation (MOF Synthesis) B Solid Waste (Unreacted Ligand/MOF) A->B C Liquid Waste (Mother Liquor: DMF + Metals) A->C D Aqueous Waste (Washing Steps) A->D E Hazardous Organic Solid Bin B->E F Non-Halogenated Solvent + Heavy Metal Bin C->F G Aqueous Waste Bin (pH Adjusted) D->G H Controlled Incineration (Flue Gas Scrubbing) E->H F->H G->H

Workflow for segregating and disposing of MBTC waste streams during MOF synthesis.

Emergency Spill Response Protocol

In the event of an MBTC powder spill, immediate action must prioritize the prevention of dust aerosolization. Dry sweeping with standard brooms is strictly prohibited, as it suspends the irritant powder in the breathing zone and increases the risk of a dust explosion[3][5].

Step-by-Step Spill Mitigation:

  • Evacuate and Assess: Clear personnel from the immediate area. Assess the volume of the spill. If the spill is large (>500g), shut off local ignition sources immediately.

  • Don Appropriate PPE: Equip a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant nitrile gloves, and tight-fitting safety goggles. Standard surgical masks are insufficient for blocking fine carboxylic acid dust.

  • Containment (No Dry Sweeping): Do not use a standard brush. Instead, use a HEPA-filtered vacuum designed for combustible dusts. If a HEPA vacuum is unavailable, use the damp wipe method : lightly mist a disposable absorbent pad with water to trap the powder.

  • Chemical Decontamination: Once the bulk powder is removed, wash the contaminated surface with a mild alkaline solution (e.g., 5% Sodium Bicarbonate).

    • Causality: The mild base deprotonates the residual MBTC, converting it into a highly water-soluble sodium salt. This ensures complete removal from the surface and prevents residual powder from drying and becoming an inhalation hazard later.

  • Waste Packaging: Place all contaminated wipes, PPE, and collected powder into a heavy-duty hazardous waste bag. Tie securely, label as "Spill Cleanup: MBTC (Irritant)", and route to controlled incineration[4].

SpillResponse S1 Spill Detected S2 Don PPE (Respirator, Gloves) S1->S2 S3 Eliminate Ignition Sources S2->S3 S4 Damp Wipe or HEPA Vacuum S3->S4 S5 Mild Alkaline Decontamination S4->S5 S6 Package as Hazardous Waste S5->S6

Step-by-step emergency response protocol for MBTC powder spills.

References

  • MSDS - OTTO CHEMIE PVT LTD. Otto Kemi.[Link]

  • Safety Data Sheet: Benzene-1,3,5-tricarboxylic acid - Chemos GmbH&Co.KG. Chemos.[Link]

Sources

Handling

Personal protective equipment for handling 2-Methylbenzene-1,3,5-tricarboxylic acid

Advanced Laboratory Safety and Handling Guide: 2-Methylbenzene-1,3,5-tricarboxylic Acid Introduction 2-Methylbenzene-1,3,5-tricarboxylic acid (CAS: 32971-88-3) is a highly functionalized organic building block frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Handling Guide: 2-Methylbenzene-1,3,5-tricarboxylic Acid

Introduction 2-Methylbenzene-1,3,5-tricarboxylic acid (CAS: 32971-88-3) is a highly functionalized organic building block frequently utilized in the synthesis of Metal-Organic Frameworks (MOFs), active pharmaceutical ingredients (APIs), and advanced cross-linking polymers [[1]](). While its structural rigidity and tri-acid functionality make it highly valuable for drug development professionals, these same chemical properties dictate strict handling protocols. As a solid crystalline powder, it presents specific inhalation, ingestion, and contact hazards that require a robust, causality-driven approach to Personal Protective Equipment (PPE) and operational logistics.

Hazard Assessment & Mechanistic Causality Understanding why a chemical is hazardous is the foundation of effective laboratory safety. According to standard GHS classifications, 2-Methylbenzene-1,3,5-tricarboxylic acid is classified under H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) 1.

  • Mucosal Irritation (H315, H319, H335): The molecule contains three carboxylic acid (-COOH) moieties. When airborne dust particles settle on the moisture-rich surfaces of the eyes, respiratory tract, or perspiring skin, these groups rapidly dissociate. This localized release of protons (H⁺) causes a sharp drop in micro-environmental pH, leading to acute chemical irritation and cellular damage [[2]]().

  • Lipophilicity & Penetration: The addition of the methyl group at the 2-position slightly increases the molecule's lipophilicity compared to its unsubstituted analog (trimesic acid). This subtle change can enhance its interaction with the lipid bilayers of the skin, making prompt removal of the dust critical to preventing contact dermatitis.

Core Personal Protective Equipment (PPE) Matrix To mitigate these specific physicochemical risks, the following PPE must be strictly utilized.

Protection TypeEquipment SpecificationMechanistic Justification (Causality)
Eye/Face Snug-fitting chemical safety goggles (EN 166 / ANSI Z87.1).Airborne dust particles dissolve in corneal moisture, causing localized pH drops and severe irritation (H319) 1. Safety glasses with side shields are insufficient against fine dust.
Skin/Hands Nitrile gloves (minimum 0.11 mm thickness).Nitrile provides an excellent barrier against solid organic acids. Prevents the acid groups from causing contact dermatitis upon prolonged exposure to skin moisture (H315) 2.
Respiratory N95, FFP2, or P100 particulate respirator.Required when weighing outside a closed system or fume hood. Prevents inhalation of micro-particles that cause respiratory tract irritation (H335) [[1]]().
Body Standard cotton or poly-cotton lab coat.Prevents accumulation of dust on personal clothing. Cotton minimizes static buildup, reducing the risk of sudden dust dispersion.

Operational Workflow: Safe Handling & Weighing Fine organic powders are notoriously prone to static charge accumulation, which can cause sudden dispersion during transfer. The following self-validating protocol ensures zero-exposure handling.

  • Preparation & Engineering Controls: Conduct all open handling within a certified chemical fume hood or a dedicated powder weighing enclosure with a minimum face velocity of 0.5 m/s. Ensure the workspace is clear of incompatible materials (strong bases, strong oxidizing agents).

  • Static Mitigation: Pass an anti-static ionizer (e.g., Zerostat gun) over the weighing paper or anti-static weigh boat. This neutralizes surface charges, preventing the powder from clinging to the spatula or dispersing into the air.

  • Transfer: Use a grounded stainless steel or ceramic spatula. Avoid plastic spatulas, which generate triboelectric charges. Slowly transfer the 2-Methylbenzene-1,3,5-tricarboxylic acid to the vessel.

  • Sealing: Cap the reaction vessel tightly before removing it from the fume hood.

  • Decontamination: Wipe down the balance and surrounding surfaces with a damp, lint-free cloth (moistened with water or a dilute sodium bicarbonate solution) to neutralize and capture any microscopic stray dust.

HandlingWorkflow N1 Initiate Handling Protocol N2 Don Required PPE (Nitrile, Goggles, Lab Coat) N1->N2 N3 Activate Fume Hood (Min. Face Velocity 0.5 m/s) N2->N3 N4 Mitigate Static (Anti-Static Boat/Spatula) N3->N4 N5 Weigh & Transfer 2-Methylbenzene-1,3,5-tricarboxylic acid N4->N5 N6 Surface Decontamination (Wet Wipe Method) N5->N6

Standard operational workflow for handling 2-Methylbenzene-1,3,5-tricarboxylic acid powder.

Spill Response & Disposal Plan In the event of a spill, dry sweeping must be strictly avoided, as it aerosolizes the acidic dust, exponentially increasing the inhalation hazard 3.

  • Assessment & Evacuation: If a large quantity (>50g) is spilled outside a fume hood, immediately evacuate personnel from the immediate vicinity to allow airborne dust to settle.

  • PPE Upgrade: Responders must don a P100 half-face respirator and heavy-duty nitrile gloves before re-entering the area.

  • Containment & Suppression: Gently mist the spilled powder with water or a compatible inert solvent (e.g., damp paper towels) to suppress dust formation 2. Do not apply a high-pressure stream, which will scatter the material.

  • Collection: Carefully scoop the moistened material using a non-sparking tool and place it into a chemically resistant, sealable hazardous waste container.

  • Disposal Routing: Label the container as "Hazardous Waste: Acidic Organic Solid." Do not flush down the sink. The material must be routed to an approved industrial combustion plant or licensed hazardous waste incinerator 2.

SpillResponse S1 Solid Spill Detected S2 Assess Volume & Evacuate if Airborne S1->S2 S3 Upgrade PPE (Don P100 Respirator) S2->S3 S4 Moisten Spill (Avoid Dry Sweeping) S3->S4 S5 Collect in Hazmat Bag S4->S5 S6 Route to Industrial Combustion Plant S5->S6

Emergency spill response and containment protocol for solid acidic dusts.

References

  • Title: Methyl-benzene-1,3,5-tricarboxylic acid (CAS 32971-88-3) Product & Safety Data Source: fluorochem.co.uk URL:

  • Title: Safety Data Sheet: Benzene-1,3,5-tricarboxylic acid Source: chemos.de URL:

  • Title: 1,3,5-Benzenetricarboxylic acid SDS, 554-95-0 Safety Data Sheets Source: echemi.com URL:

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylbenzene-1,3,5-tricarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Methylbenzene-1,3,5-tricarboxylic acid
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